Veliparib

Catalog No.
S548583
CAS No.
912444-00-9
M.F
C13H16N4O
M. Wt
244.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Veliparib

CAS Number

912444-00-9

Product Name

Veliparib

IUPAC Name

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C13H16N4O/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17)/t13-/m1/s1

InChI Key

JNAHVYVRKWKWKQ-CYBMUJFWSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-((R)-2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide, 2-(2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide, ABT 888, ABT-888, ABT888, veliparib

Canonical SMILES

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N

Isomeric SMILES

C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N

The exact mass of the compound Veliparib is 244.13241 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 737664. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

veliparib PARP inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Action

Veliparib's anti-cancer activity is driven by three interconnected mechanisms.

  • Catalytic Inhibition and Bioenergetic Crisis: this compound competitively inhibits PARP-1/2 at the NAD⁺ binding site, preventing the formation of poly(ADP-ribose) (PAR) chains on target proteins [1] [2]. This disruption has two critical consequences:

    • It halts the repair of DNA single-strand breaks, which can convert to more lethal double-strand breaks during DNA replication [2].
    • PARP overactivation leads to severe depletion of cellular NAD⁺ and, subsequently, ATP pools, causing bioenergetic collapse and cell death [1]. This mechanism is particularly relevant in neuroprotective research, where mitochondria-targeted this compound prodrugs are being explored to prevent PARP-mediated neuronal energy failure [1].
  • PARP Trapping: Beyond simple inhibition, some PARP inhibitors stabilize the PARP enzyme on damaged DNA, forming a cytotoxic complex that blocks replication [2]. This compound is characterized as a weaker trapper compared to other clinical PARP inhibitors like olaparib and niraparib [2] [3]. This property is believed to contribute to its milder hematological toxicity profile in clinical trials [1] [2].

  • Synthetic Lethality in HR-Deficient Cancers: This is the foundational concept for this compound's use as a single agent. In cells with deficiencies in the Homologous Recombination Repair (HRR) pathway—such as those with BRCA1 or BRCA2 mutations—the inhibition of PARP-mediated repair becomes lethally synergistic [2] [4]. The cancer cell cannot repair its DNA through either pathway, leading to genomic instability and apoptosis [2]. This explains the significant clinical activity observed in patients with BRCA-mutated ovarian cancer [4].

The following diagram illustrates the core mechanisms of catalytic inhibition, PARP trapping, and synthetic lethality.

G DNA_Damage DNA Single-Strand Break PARP1_Binding PARP1 Binds to DNA Break DNA_Damage->PARP1_Binding Normal_Repair Normal DNA Repair (via PARylation) PARP1_Binding->Normal_Repair Normal Path Veliparib_Inhibition This compound Inhibits PARP Catalytic Activity PARP1_Binding->Veliparib_Inhibition + this compound SSB_Repaired SSB Repaired Cell Survival Normal_Repair->SSB_Repaired Trapped_Complex PARP1 Trapped on DNA Veliparib_Inhibition->Trapped_Complex Trapping Mechanism DSB Persistent / Double-Strand Break Veliparib_Inhibition->DSB Catalytic Inhibition Trapped_Complex->DSB HR_Repair HR Repair (e.g., BRCA1/2) DSB->HR_Repair In HR-Proficient Cell HR_Deficient HR-Deficient Cell (e.g., BRCA Mutation) DSB->HR_Deficient In HR-Deficient Cell HR_Repair->SSB_Repaired Cell_Death Cell Death HR_Deficient->Cell_Death Synthetic Lethality

Structural and Allosteric Insights

Recent research has refined the understanding of how PARP inhibitors like this compound interact with their targets at a structural level.

  • Allosteric Modulation and PARP Trapping: PARP1 is an allosteric enzyme. DNA break binding induces conformational changes that activate the catalytic (ART) domain [3]. Inhibitors can influence this process differently. They are now categorized based on their effect on PARP1's affinity for DNA breaks [3]:

    • Type I: Destabilize the Helical Domain (HD), increasing PARP1's DNA binding affinity (e.g., some novel this compound analogs).
    • Type II: Have no major effect on DNA binding affinity.
    • Type III: Impact allostery to weaken PARP1's interaction with DNA breaks.

    This compound is classified as a Type III inhibitor [3]. Its relatively small molecular size is thought to prevent it from effectively engaging the HD domain to cause the strong retention associated with Type I behavior, explaining its weaker trapping potency [3].

  • Differences Between PARP1 and PARP2: While this compound inhibits both PARP1 and PARP2, the enzymes are regulated differently. HXMS studies show that PARP2 activation involves a unique "melting" of an active-site helix, a mechanism distinct from PARP1 [5]. Furthermore, the same PARP inhibitor can have different allosteric effects on PARP1 versus PARP2, influencing their retention on DNA lesions [5].

Key Experimental Methods for Profiling this compound

The following table outlines core experimental protocols used to characterize this compound's activity and mechanisms.

Assay Objective Typical Protocol Summary Key Readouts & Analysis
In Vitro PARP Enzyme Inhibition Use commercial PARP enzyme assay kits (e.g., BPS Bioscience). Incubate recombinant PARP1 with biotinylated-NAD⁺ and activated DNA, with/without this compound [3]. Measure remaining PARylation using an ELISA-like detection. Calculate IC₅₀ values from dose-response curves [3].
Cellular Potentiation of Cytotoxic Agents Treat a panel of cancer cell lines with this compound and DNA-damaging agents (e.g., temozolomide, cisplatin) singly and in combination for 48-72 hours [2] [6]. Assess cell viability using MTS or clonogenic assays. Determine IC₅₀ and define potentiation as a ≥50% reduction in IC₅₀ of the cytotoxic agent when combined with this compound [6].

| DNA Binding Affinity & Competition (Biophysical) | Fluorescence Polarization (FP) Assay:

  • Direct Binding: Measure KD of fluorescently labeled DNA with PARP1 ± this compound [3].
  • Competition: Pre-form PARP1-DNA complex, add excess unlabeled competitor DNA, and measure retention of the fluorescent complex over time with/without this compound [3]. | KD: Equilibrium dissociation constant. % PARP1 Bound: The fraction of complex remaining at a specific time point (e.g., 200s) indicates the compound's ability to promote retention [3]. | | In Vivo Efficacy (Xenograft Models) | Establish subcutaneous tumor xenografts in immunodeficient mice. Randomize mice to receive vehicle, this compound alone, chemotherapy alone, or the combination [7] [6]. | Monitor tumor volume over time. Compare tumor growth delay between groups. Statistical analysis (e.g., ANOVA) of tumor volumes or time-to-progress [6]. |

Therapeutic Application & Combination Strategies

This compound's development has focused on leveraging its mechanisms in specific therapeutic contexts.

  • Single-Agent Activity in HR-Deficient Cancers: Clinical trials have confirmed the principle of synthetic lethality. In a Phase II study of patients with BRCA-mutated recurrent ovarian cancer, single-agent this compound (400 mg BID) achieved an objective response rate of 26%, including both platinum-sensitive and platinum-resistant patients [4].

  • Combination with DNA-Damaging Agents: This is a major application of this compound. By inhibiting DNA repair, it potentiates the effect of chemotherapies and radiation [2] [6]. Preclinical data shows synergy with temozolomide, platinum agents (cisplatin, carboplatin), cyclophosphamide, topotecan, and radiation in various solid tumors [2] [6]. Its favorable trapping profile may allow for more effective combination regimens with less toxicity [1] [2].

  • Novel Combinations to Overcome Resistance: Research is exploring this compound with other targeted agents. A key example is combination with Histone Deacetylase (HDAC) inhibitors like SAHA. This combination synergistically reduces levels of DNA repair proteins like BRCA1 and UHRF1, inducing "BRCAness" and overcoming resistance in prostate cancer models [7].

The following diagram illustrates how this combination strategy targets the DNA damage response network.

G cluster_0 Synergistic Combination Chemo Chemotherapy/Radiation DSB_Induced Induced DNA Damage Chemo->DSB_Induced HR_Proteins HR Repair Proteins (BRCA1, UHRF1, RAD51) DSB_Induced->HR_Proteins HR_Repair_Path Functional HR Repair HR_Proteins->HR_Repair_Path Repair_Failure Repair Failure & Cell Death HR_Repair_Path->Repair_Failure With Inhibitors This compound This compound This compound->HR_Repair_Path Direct Catalytic Inhibition HDACi HDAC Inhibitor (e.g., SAHA) HDACi->HR_Proteins Epigenetically Reduces Expression

References

veliparib ABT-888 DNA damage repair inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Profile & Mechanism of Action

The table below summarizes the core biochemical characteristics of Veliparib.

Property Description
Chemical Name 2-((R)-2-Methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide [1] [2]
Molecular Formula C13H16N4O [3] [1] [2]
Molecular Weight 244.3 g/mol [3]
Targets PARP1 & PARP2 [3] [4] [2]
Inhibition (Kᵢ) PARP1: 5.2 nM; PARP2: 2.9 nM [3] [4]
Primary Mechanism Potent inhibition of PARP enzyme activity, impeding single-strand DNA break repair via base excision repair [4].

This compound exerts its effects through multiple mechanisms:

  • Chemosensitization and Radiosensitization: By inhibiting PARP-mediated DNA repair, this compound increases the effectiveness of DNA-damaging agents (e.g., temozolomide, platinum drugs, radiation), leading to accumulation of DNA damage and cancer cell death [3] [4].
  • Synthetic Lethality in HR-Deficient Cancers: In tumors with homologous recombination repair deficiencies (e.g., BRCA1/2 mutations), this compound monotherapy can be lethal. PARP inhibition prevents single-strand break repair, which leads to double-strand breaks that cannot be repaired in HR-deficient cells [4].
  • PARP Trapping: this compound traps PARP enzymes on damaged DNA, creating highly cytotoxic complexes. Notably, its PARP-trapping potency is less than other PARP inhibitors like olaparib [4].

The following diagram illustrates the core mechanism of this compound in combination with DNA-damaging agents.

G DNA_Damage DNA Damage (e.g., Chemotherapy/Radiation) PARP_Activation PARP Enzyme Activation DNA_Damage->PARP_Activation Repair DNA Repair PARP_Activation->Repair Cell_Survival Cancer Cell Survival Repair->Cell_Survival This compound This compound (ABT-888) Administration PARP_Inhibition PARP Inhibition This compound->PARP_Inhibition Inhibits Repair_Blocked DNA Repair Blocked PARP_Inhibition->Repair_Blocked Damage_Accumulation Accumulated DNA Damage Repair_Blocked->Damage_Accumulation Cell_Death Cancer Cell Death Damage_Accumulation->Cell_Death

Key Preclinical and Clinical Findings

Clinical studies have evaluated this compound across various cancer types, often in specific genetic contexts or combination regimens.

Cancer Type Clinical Trial Context Key Findings
Metastatic Pancreatic Cancer Phase I/II with FOLFOX [5] Combination was safe. Objective Response Rate (ORR) was 26% overall, and 57% in platinum-naive patients with HR-DDR mutations.
Metastatic Pancreatic Cancer Phase II (SWOG S1513) with mFOLFIRI (2nd-line) [6] No survival benefit vs FOLFIRI control. mFOLFIRI alone showed better PFS in patients with HR-DDR defects (7.3 vs 2.5 months).
BRCA-mutated Advanced Breast Cancer Phase III (BROCADE3) with carboplatin/paclitaxel [7] This compound combination significantly improved PFS vs chemotherapy alone.
Triple-Negative Breast Cancer (TNBC) Phase III (BrighTNess) with carboplatin in neoadjuvant setting [7] Addition of this compound to carboplatin/paclitaxel improved pathological complete response rates.
Ovarian Cancer Phase III (VELIA) with carboplatin/paclitaxel and as maintenance [7] This compound throughout treatment (with chemo and as maintenance) improved PFS.

Experimental Protocols

Here are detailed methodologies for key experiments from the search results to guide preclinical research.

Cell-Based Assay: In Vitro Synergy Study

This protocol is adapted from studies investigating this compound's synergy with chemotherapeutics in colorectal cancer cell lines [3].

  • Cell Lines: HCT-116 and HT-29 colorectal carcinoma cells.
  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in cell culture medium to the working concentration [3].
  • Experimental Procedure:
    • Plate cells in 96-well plates and allow to adhere.
    • Treat cells with 4 μM this compound for 24 hours in combination with varying concentrations of chemotherapeutic agents (e.g., SN38 or oxaliplatin).
    • Incubate for a predetermined period (e.g., 5 days).
  • Viability Assessment: Measure cell viability using the Sulforhodamine B (SRB) assay.
    • Fix cells with trichloroacetic acid.
    • Stain with SRB dye.
    • Measure optical density at 510-560 nm. Percent viability is calculated relative to untreated controls.
  • Data Analysis: Synergy is determined when the combination treatment results in significantly greater cell kill than either agent alone. PARP activity can be measured via immunoblotting to confirm inhibition (>4-fold reduction at 24 hours) [3].
Animal Model: In Vivo Efficacy Study

This protocol is based on studies demonstrating this compound's efficacy in xenograft models [3].

  • Animal Model: Female nude athymic mice (5-6 weeks old).
  • Xenograft Establishment:
    • Subcutaneously inject 5 million HCT116 colon cancer cells (in a 200 μL suspension) into the flank.
  • Dosing Regimen:
    • This compound: Administer 25 mg/kg via oral gavage, twice daily in 6-hour intervals on days 2-17.
    • Chemotherapy: For example, Temozolomide at 17.5 mg/kg, orally, once daily on days 4-8, given 2 hours after the morning this compound dose.
  • Efficacy Endpoint:
    • The primary endpoint is Tumor Growth Delay (TGD). Measure tumor volumes regularly and calculate the difference in the time for treated versus control tumors to reach a predefined size. The combination of radiation, irinotecan (CPT-11), and this compound showed a significantly longer TGD compared to radiation and irinotecan without this compound [3].

Research Considerations and Future Directions

  • Patient Selection is Critical: The efficacy of this compound is strongly linked to underlying tumor biology. Focus on populations with HR-DDR deficiencies (e.g., BRCA1/2, PALB2 mutations) or in contexts of "BRCAness" [5] [4] [6].
  • Combination over Monotherapy: Its development path leans heavily towards use with DNA-damaging agents rather than as a single agent, due to its primary role as a sensitizer [7] [5] [4].
  • Differential PARP Trapping: Be aware that this compound has a lower potential for "PARP trapping" compared to other clinical PARP inhibitors (e.g., olaparib, niraparib). This may influence its toxicity profile and efficacy in different combination regimens [4].

References

pharmacokinetics of veliparib population PK meta-analysis

Author: Smolecule Technical Support Team. Date: February 2026

Population Pharmacokinetic Parameters of Veliparib

The following table summarizes the core PopPK parameters and the significant covariates identified in the final model [1].

Parameter / Covariate Description / Value Impact on this compound Exposure (AUCss)
Structural Model One-compartment model with linear clearance and first-order absorption [1]. -
Apparent Oral Clearance (CL/F) 479 L/day (19.96 L/h) -
Apparent Volume of Distribution (Vc/F) 152 L -
Covariate on CL/F: Renal Impairment
• Mild Creatinine Clearance: 60–89 mL/min Increase of 27.3% (23.7%–30.9%)
• Moderate Creatinine Clearance: 30–59 mL/min Increase of 65.4% (56.0%–75.5%)
Covariate on CL/F: Strong CYP2D6 Inhibitors Coadministration with drugs like paroxetine Increase of 13.0% (6.11%–20.8%)
Covariate on CL/F: Sex Male vs. Female 16.5% lower (7.53%–23.9%) in males

Experimental Protocol Overview

The PopPK meta-analysis was conducted using a specific and standardized methodology [1].

  • Analysis Population and Data Source: The analysis used pharmacokinetic data from 1,470 adult subjects with ovarian cancer, breast cancer, or other solid tumors. Data was pooled from nine clinical trials (six Phase 1, one Phase 2, and two Phase 3 studies). This compound was administered orally at doses ranging from 10 to 400 mg twice daily, either as monotherapy or in combination with chemotherapy [1].
  • Modeling Software: The population pharmacokinetic analysis was performed using NONMEM (Nonlinear Mixed Effects Modeling), a non-validated industry-standard software for this purpose [1].
  • Base Model Development: A one-compartment model with first-order absorption and linear elimination best characterized the pharmacokinetics of this compound. This base model was used as the foundation for evaluating the effects of various covariates [1].
  • Covariate Testing: The influence of numerous patient-specific factors (covariates) on this compound's PK parameters was systematically tested. These included demographic factors (e.g., age, body weight, sex), laboratory values (e.g., albumin, creatinine clearance), and concomitant medications (e.g., strong CYP2D6 inhibitors) [1].
  • Final Model Selection: The final model was established based on statistical criteria (the likelihood ratio test for nested models) and clinical relevance. It included the covariates listed in the table above. The model's performance was qualified using a visual predictive check [1].

PARP Inhibitor Mechanism of Action

The diagram below illustrates the core mechanism by which PARP inhibitors like this compound work, particularly in the context of DNA damage repair, which underpins their therapeutic use.

architecture cluster_Intervention PARP Inhibitor (this compound) Action Start DNA Single-Strand Break (SSB) PARP_Binding PARP Enzyme Binds to DNA Break Start->PARP_Binding PARylation PARylation: Auto-PARylation & Recruitment of Repair Proteins PARP_Binding->PARylation Inhibitor This compound Binds to PARP Catalytic Site PARP_Binding->Inhibitor Competitive Inhibition Repair Successful DNA Repair PARylation->Repair Block Inhibition of PARylation & Repair Process Inhibitor->Block Trapped Stabilized PARP-DNA Complex (Trapping) Block->Trapped Collapse Replication Fork Collapse & Double-Strand Break Trapped->Collapse Synthetic Lethality in HR-Deficient Cells

PARP inhibitor mechanism and synthetic lethality concept.

Key Clinical and Research Implications

  • Primary Elimination Route: The analysis confirms that this compound is primarily cleared by the kidneys, with a mean urinary recovery of unchanged parent drug at 73% [1].
  • Metabolism: this compound undergoes some hepatic metabolism, primarily by CYP2D6 and, to a lesser extent, by CYP2C19 and CYP3A4. Its major metabolite, M8, has significantly lower (15-fold) PARP-inhibitory activity and is not considered clinically relevant [1].
  • Dosing Guidance: The meta-analysis concluded that, aside from baseline creatinine clearance (renal impairment), no other covariates had a clinically meaningful effect on this compound exposure that would warrant dose adjustment. This simplifies its clinical application [1].

References

Comprehensive Technical Guide: Veliparib Sensitivity in BRCA-Mutated Cancers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Properties of Veliparib

This compound (ABT-888) is an oral small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, primarily targeting PARP-1 and PARP-2, which play crucial roles in DNA damage repair pathways. As a potent chemosensitizer and standalone therapeutic agent, this compound has demonstrated significant activity in cancers with homologous recombination deficiency (HRD), particularly those with BRCA1/2 mutations. The compound exhibits favorable pharmacokinetic properties with linear kinetics across dose ranges and achieves sufficient plasma concentrations to inhibit PARP activity effectively at tolerated doses [1] [2].

The structural characteristics of this compound enable it to compete with the nicotinamide moiety of NAD+ for the catalytic domain of PARP enzymes, preventing PARP release from DNA damage sites and thereby blocking DNA repair processes [3]. Unlike some other PARP inhibitors, this compound appears to have less potent PARP-trapping activity relative to its catalytic inhibition, which may contribute to its differentiated toxicity profile when combined with chemotherapy regimens [3]. The drug undergoes hepatic metabolism primarily to an active metabolite (M8), with population pharmacokinetic modeling indicating that creatinine clearance and lean body mass significantly influence this compound clearance and volume of distribution [1].

Mechanisms of Action & Synthetic Lethality

Synthetic Lethality in BRCA-Deficient Cells

The primary mechanism underlying this compound's selective toxicity in BRCA-mutated cancers centers on the concept of synthetic lethality, where simultaneous disruption of two parallel DNA repair pathways leads to cell death, while disruption of either alone remains viable [3]. In BRCA-deficient cells, the homologous recombination (HR) pathway is already compromised, creating dependency on base excision repair (BER) mediated by PARP for DNA single-strand break repair. This compound inhibition of PARP in this context creates a dual repair deficiency that leads to accumulation of DNA damage, replication fork collapse, and ultimately cell death [3].

“PARP inhibition results in trapping of PARP-1 on DNA repair intermediates at single-strand breaks and stalling of replication forks that require BRCA-dependent homologous recombination for resolution.” [3] This mechanistic insight explains the differential sensitivity observed between BRCA-deficient and BRCA-proficient cells, providing a strong therapeutic window for this compound in BRCA-mutated cancers [3].

PARP Inhibition and DNA Repair Pathways

The molecular consequences of this compound-mediated PARP inhibition extend beyond synthetic lethality alone:

  • BER Pathway Disruption: this compound prevents PARP-1 from transferring ADP-ribosyl moieties from NAD+ to acceptor proteins, disrupting recruitment of DNA repair proteins (DNA polymerase β, DNA ligase III, XRCC1) to sites of single-strand breaks [3]
  • Replication Fork Stabilization: Evidence suggests that PARP inhibition may stabilize reversed replication forks in BRCA-deficient cells, creating structures that cannot be adequately processed in the absence of functional homologous recombination [2]
  • Metabolic Alterations: NMR-based metabolomics reveals that this compound treatment induces cell line-dependent metabolic changes in breast cancer cells, affecting nitrogen metabolism, glycine/serine/threonine metabolism, and aminoacyl-tRNA biosynthesis, suggesting additional mechanisms contributing to its antitumor effects [4]

G DNA_Damage Single-Strand DNA Break PARP_Activation PARP Activation & BER Initiation DNA_Damage->PARP_Activation BER Base Excision Repair (BER) PARP_Activation->BER Cell_Survival Cell Survival BER->Cell_Survival This compound This compound Treatment PARP_Inhibition PARP Inhibition This compound->PARP_Inhibition BER_Blocked BER Pathway Blocked PARP_Inhibition->BER_Blocked BER Disrupted Collapsed_Replication Replication Fork Collapse BER_Blocked->Collapsed_Replication DSB Double-Strand Breaks (DSBs) Collapsed_Replication->DSB HR_Proficient HR-Proficient Cell (BRCA Wild-Type) DSB->HR_Proficient HR_Deficient HR-Deficient Cell (BRCA Mutated) DSB->HR_Deficient NHEJ Error-Prone NHEJ Repair HR_Proficient->NHEJ Backup Pathway HR Homologous Recombination (HR) HR_Proficient->HR Functional HR HR_Deficient->NHEJ HR Not Available Survival1 Cell Survival NHEJ->Survival1 Apoptosis Apoptosis/Synthetic Lethality NHEJ->Apoptosis Accumulated Genomic Instability HR->Survival1

Visualization of synthetic lethality mechanism between this compound and BRCA mutation

Clinical Efficacy and Response Data

Monotherapy Clinical Trials

Single-agent this compound has demonstrated substantial clinical activity in patients with BRCA1/2-mutated cancers across multiple phase I trials. The recommended phase II dose (RP2D) for continuous monotherapy was established at 400 mg twice daily, based on a phase I study that enrolled 98 patients with BRCA1/2-mutated or platinum-refractory ovarian/triple-negative breast cancer [2]. The dose-limiting toxicities observed included grade 3 nausea/vomiting and grade 2 seizures, while common adverse events consisted mainly of grade 1-2 nausea (65%) and fatigue (45%) [2].

“Overall response rate was 23% (95% CI 13-35%) in BRCA-mutated patients overall, and 37% (95% CI 21-55%) at 400 mg BID and above.” [2] This dose-response relationship underscores the importance of adequate this compound exposure for optimal efficacy. In a dedicated phase I/II trial focusing on platinum-resistant or intermediate-sensitive ovarian cancer patients with BRCA mutations, this compound monotherapy achieved an impressive 65% overall response rate (6% complete response, 59% partial response) with a maximum tolerated dose of 300 mg twice daily [5]. The progression-free survival in this heavily pretreated population was 5.6 months, demonstrating meaningful clinical activity in the challenging platinum-resistant setting [5].

Combination Therapy Regimens

This compound combination strategies with DNA-damaging agents have shown enhanced efficacy in BRCA-mutated cancers. A phase I study of this compound combined with cisplatin and vinorelbine demonstrated promising activity in triple-negative and BRCA-mutation-associated breast cancer, with 35% achieving radiologic response (2 complete, 15 partial) and 44% stable disease among 48 evaluable patients [6]. The combination was well-tolerated at this compound doses up to 300 mg BID, with neutropenia (36%), anemia (30%), and thrombocytopenia (12%) as the most common grade 3/4 adverse events [6].

The BROCADE study further established the combination of this compound with carboplatin and paclitaxel in BRCA-mutated metastatic breast cancer, demonstrating significant progression-free survival benefit [7]. More recent efforts have explored this compound with carboplatin alone, establishing an RP2D of 250 mg BID on days 1-21 of a 21-day cycle, with 18.6% partial response and 48.8% stable disease among evaluable patients [7]. This combination showed acceptable toxicity, primarily hematological (thrombocytopenia, lymphopenia, neutropenia), supporting its feasibility for further development [7].

Table 1: this compound Monotherapy Efficacy in BRCA-Mutated Cancers

Cancer Type Patient Population Dosing Schedule Overall Response Rate Progression-Free Survival Reference
Mixed Solid Tumors BRCA-mutated (n=70) 400 mg BID (continuous) 37% (at ≥400 mg BID) Not specified [2]
Ovarian Cancer Platinum-resistant/intermediate (n=32) 300 mg BID (days 1-28) 65% (6% CR, 59% PR) 5.6 months [5]
Ovarian, Breast, Prostate BRCA-mutated (phase I expansion) 50-500 mg BID (continuous) 23% (all BRCA-mutated) Not specified [2]

Table 2: this compound Combination Therapy Efficacy in BRCA-Mutated Cancers

Combination Regimen Cancer Type This compound Dosing Overall Response Rate Key Grade 3/4 Toxicities Reference
Cisplatin + Vinorelbine TNBC/BRCA-mutated breast 300 mg BID (days 1-14) 35% (2 CR, 15 PR) Neutropenia (36%), Anemia (30%) [6]
Carboplatin + Paclitaxel BRCA-mutated breast Various schedules Improved PFS vs placebo Myelosuppression [7]
Carboplatin alone Advanced breast cancer 250 mg BID (days 1-21) 18.6% PR, 48.8% SD Thrombocytopenia, Lymphopenia [7]

Pharmacodynamic Assessment & Biomarker Protocols

PAR Level Measurement in PBMCs

Robust pharmacodynamic assessment is critical for demonstrating target engagement and guiding dose selection for this compound. The PAR sandwich immunoassay provides a validated method for quantifying poly(ADP-ribose) levels in peripheral blood mononuclear cells (PBMCs) as a direct measure of PARP inhibition [1] [3]. This approach leverages the inverse relationship between this compound exposure and PAR formation, allowing researchers to confirm on-target drug activity and establish pharmacodynamically active dosing regimens.

Experimental Protocol:

  • Sample Collection: Collect PBMCs from patients pre-dose and at multiple timepoints post-veliparib administration (e.g., 1, 4, 8, 24 hours)
  • Sample Processing: Isolate PBMCs using density gradient centrifugation, lyse cells, and quantify PAR levels using commercially available PAR ELISA kits
  • Data Interpretation: ≥50% reduction in PAR levels from baseline demonstrates significant PARP inhibition [1]
  • Correlation with Efficacy: In clinical studies, ≥50% PAR inhibition in PBMCs was observed at this compound doses ranging from 50-500 mg BID, corresponding with clinical activity [1]

This pharmacodynamic assessment has proven valuable in dose selection and optimization, with studies showing that continuous PAR inhibition is achievable with BID dosing schedules. However, researchers should note that PAR levels in PBMCs may not always perfectly correlate with tumor PAR levels, potentially explaining occasional discordance between PAR suppression and clinical response in some trials [3].

Functional HRD Assessment Methods

Beyond BRCA mutation status, assessing functional homologous recombination deficiency provides valuable insights for predicting this compound sensitivity. The FANCD2 foci formation assay (FATSI) offers a functional approach to identifying tumors with HRD based on impaired FANCD2 monoubiquitination and nuclear foci formation in proliferating tumor cells [7].

Experimental Protocol:

  • Sample Preparation: Process formalin-fixed paraffin-embedded tumor sections (5μm) and perform triple-label immunofluorescence for FANCD2, Ki67 (proliferation marker), and a nuclear counterstain
  • Imaging and Analysis: Image 100 Ki67-positive proliferating tumor cells and quantify FANCD2 nuclear foci; defective FA pathway is defined by absence of FANCD2 foci in nuclei of proliferating cells
  • Clinical Correlation: Tumors with FATSI-defined HRD show increased sensitivity to this compound combinations regardless of BRCA mutation status [7]

Additional functional assessments include γH2AX immunofluorescence as a marker of DNA double-strand breaks, with increased γH2AX foci formation indicating persistent DNA damage following this compound treatment [7]. Radial chromosome formation assays provide another functional measure of HRD, based on the formation of distinctive chromosomal abnormalities in HR-deficient cells following DNA damage.

G Start Patient Tumor Sample Option1 FFPE Tissue Section Start->Option1 Option2 Peripheral Blood Mononuclear Cells Start->Option2 Option3 Circulating Tumor Cells Start->Option3 Assay1 FANCD2 Foci Assay (FATSI) Option1->Assay1 Assay4 BRCA1/2 Sequencing Option1->Assay4 Assay2 PAR Sandwich Immunoassay Option2->Assay2 Assay3 γH2AX Staining Option3->Assay3 Result1 Functional HRD Status Assay1->Result1 Result2 PARP Inhibition Verification Assay2->Result2 Result3 DNA Damage Quantification Assay3->Result3 Result4 BRCA Mutation Status Assay4->Result4 Integration Integrated Sensitivity Prediction Result1->Integration Result2->Integration Result3->Integration Result4->Integration

Comprehensive biomarker assessment strategy for this compound sensitivity

Resistance Mechanisms & Research Methods

Established Resistance Pathways

Acquired resistance to this compound and other PARP inhibitors represents a significant clinical challenge and active research area. The most well-characterized mechanism involves secondary BRCA mutations that restore functional homologous recombination [2]. These reversion mutations occur in a subset of BRCA-mutated cancers and typically involve frameshift corrections that restore the open reading frame, enabling production of functional BRCA protein and recovery of HR proficiency [2].

Additional resistance mechanisms include:

  • Upregulation of drug efflux pumps: Increased P-glycoprotein expression reduces intracellular this compound accumulation
  • PARP-1 mutations: Structural alterations in the PARP-1 enzyme that affect drug binding
  • Replication fork stabilization: Loss of factors that promote fork degradation (e.g., PTIP, CHD4) in BRCA-deficient cells
  • Altered metabolism: NMR-based metabolomics reveals cell line-dependent metabolic changes in response to this compound that may influence sensitivity [4]

Notably, cell line studies demonstrate selective pressure against BRCA1/2 mutations in culture, with a much lower incidence of deleterious BRCA mutations in established ovarian cancer cell lines (3.0%) compared to clinical populations, suggesting strong selection for HR proficiency during cell line establishment [8].

Experimental Approaches for Resistance Studies

Comprehensive resistance characterization requires integrated molecular approaches:

  • Next-generation sequencing: Detect secondary BRCA mutations and other genetic alterations that may confer resistance
  • Functional HR assays: Assess restoration of homologous recombination capacity via RAD51 foci formation or other functional readouts
  • Drug accumulation studies: Measure intracellular this compound concentrations in resistant vs. sensitive models
  • Metabolomic profiling: NMR-based approaches can identify metabolic adaptations associated with resistance [4]

“Cell lines derived from metastatic disease are significantly more resistant to this compound (2.0 fold p = 0.03) compared to those derived from primary tumours.” [8] This observation highlights the importance of considering tumor origin and prior treatment history when developing preclinical models for resistance studies.

Clinical Trial Design Guidance

Patient Selection Strategies

Optimal patient selection is critical for successful this compound clinical development in BRCA-mutated cancers. While germline BRCA mutation status remains the strongest predictive biomarker, emerging evidence supports expanding eligibility to include tumors with somatic BRCA mutations and other manifestations of homologous recombination deficiency [6] [7].

Key considerations for patient stratification:

  • BRCA mutation status: Distinguish between germline and somatic mutations, as both demonstrate this compound sensitivity
  • HRD signatures: Genomic scar assays can identify tumors with functional HRD beyond BRCA mutations
  • Platinum sensitivity: Prior response to platinum-based chemotherapy may serve as a clinical indicator of HRD and this compound sensitivity
  • FA pathway deficiency: FATSI assay identifies additional patients likely to benefit from this compound combinations [7]

The VELIA trial in ovarian cancer demonstrated that while progression-free survival benefited from this compound addition to carboplatin/paclitaxel, no overall survival difference was detected, highlighting the importance of appropriate patient selection and endpoint consideration in trial design [9].

Endpoint Selection and Assessment

Novel imaging biomarkers offer promising approaches for early response assessment in this compound trials. 18FLT-PET imaging enables non-invasive quantification of tumor proliferative activity, with early reductions in SUVmax (as early as day 7-21 of cycle 1) correlating with subsequent treatment response [7].

Recommended endpoints for this compound clinical trials:

  • Primary endpoints: Progression-free survival (particularly for maintenance therapy trials); objective response rate (for early-phase studies)
  • Secondary endpoints: Overall survival, clinical benefit rate, duration of response, patient-reported outcomes
  • Exploratory endpoints: Pharmacodynamic markers (PAR levels in PBMCs), functional imaging changes (18FLT-PET SUVmax), circulating tumor cell analyses

Recent analysis of the VELIA trial indicated that disease-related symptoms were not significantly worsened by this compound addition to chemotherapy, supporting the favorable therapeutic index of this combination [9].

Conclusion and Future Directions

This compound represents a promising therapeutic option for BRCA-mutated cancers, with demonstrated efficacy as both monotherapy and in combination with DNA-damaging agents. The synthetic lethality mechanism provides a strong biological rationale for its selective activity in HR-deficient tumors, while its differentiated safety profile supports combination strategies. Ongoing research focuses on expanding its application beyond BRCA-mutated cancers to include other HR-deficient tumors, optimizing combination regimens, and addressing acquired resistance mechanisms.

References

Comprehensive Technical Guide: Veliparib and Homologous Recombination Deficiency in Cancer Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Homologous Recombination Deficiency (HRD) and Veliparib

Homologous Recombination Deficiency (HRD) represents a critical cellular state in which the error-free homologous recombination repair (HRR) pathway for DNA double-strand breaks becomes compromised, creating a therapeutically exploitable vulnerability in cancer cells. This comprehensive technical guide examines the intersection between HRD and This compound, a poly(ADP-ribose) polymerase (PARP) inhibitor with distinct clinical properties. The synthetic lethality paradigm enables selective targeting of HRD tumor cells while sparing normal tissues, representing a cornerstone of precision oncology. Understanding the mechanistic basis of HRD and the pharmacological characteristics of this compound is essential for optimizing their clinical application in oncology drug development.

The clinical significance of HRD extends across multiple cancer types, with particularly important implications in ovarian cancer, breast cancer, pancreatic adenocarcinoma, and prostate cancer. Approximately 50% of high-grade serous ovarian carcinomas (HGSOC) exhibit HRD, while in triple-negative breast cancers (TNBCs), estimates suggest 40-60% may express a BRCA-like phenotype even in the absence of pathogenic BRCA mutations [1] [2]. The development of this compound represents an important chapter in the evolution of PARP inhibitors, distinguished by its potent PARP-1/2 inhibition with relatively lower PARP-trapping potency compared to other agents in its class. This pharmacological profile potentially enables more feasible combination strategies with DNA-damaging chemotherapy regimens [2].

HRD Biological Mechanisms and Testing Approaches

Homologous Recombination Repair Mechanism and Deficiency

The homologous recombination repair pathway constitutes a high-fidelity DNA repair mechanism that operates primarily during the S and G2 phases of the cell cycle when sister chromatids are available as templates. This complex multistep process involves numerous proteins, with BRCA1 and BRCA2 playing central roles. The HRR process initiates with recognition of double-strand breaks by the MRN complex (MRE11, RAD50, and NBS1), leading to ATM activation. Subsequent recruitment of BRCA1, CHEK1, and CHEK2 to the break site facilitates end resection, creating single-strand ends that are stabilized by replication protein A (RPA), leading to ATR activation. The critical step of RAD51 nucleofilament formation occurs through the coordinated actions of PALB2 and BRCA2, which replace RPA with RAD51, enabling strand invasion and DNA synthesis using homologous DNA as a template [3].

Homologous recombination deficiency arises from various mechanistic disruptions to this repair pathway, including:

  • Germline or somatic mutations in HRR-related genes (BRCA1, BRCA2, PALB2, RAD51, ATM, and others)
  • Epigenetic modifications such as BRCA1 or RAD51C promoter hypermethylation
  • Aberrant post-translational regulation of HRR pathway components

The functional consequence of HRD is genomic instability, as cells are forced to utilize error-prone alternative repair pathways like non-homologous end joining (NHEJ) and microhomology-mediated end joining (MMEJ). These backup mechanisms frequently generate genomic scars that serve as persistent footprints of HRD, including characteristic patterns of mutations, copy number variations, and structural chromosomal rearrangements [3] [1].

HRD_Mechanisms cluster_causes HRD Causes cluster_consequences HRD Consequences HRD HRD Consequences Genomic_Scars Genomic Scars Formation (LOH, TAI, LST) HRD->Genomic_Scars NHEJ_Repair Error-Prone NHEJ/MMEJ Pathway Utilization HRD->NHEJ_Repair Causes Germline_Mutations Germline Mutations (BRCA1/2, PALB2, RAD51, ATM) Germline_Mutations->HRD Somatic_Mutations Somatic Mutations (BRCA1/2, HRR genes) Somatic_Mutations->HRD Epigenetic Epigenetic Silencing (BRCA1 promoter hypermethylation) Epigenetic->HRD Regulatory Post-translational Regulatory Disruption Regulatory->HRD Instability Genomic Instability Genomic_Scars->Instability NHEJ_Repair->Instability Vulnerability Therapeutic Vulnerability (PARPi, Platinum) Instability->Vulnerability

Figure 1: HRD causes and consequences illustrating the mechanistic relationship between DNA repair defects and genomic instability

HRD Testing Methodologies

HRD testing methodologies have evolved into two principal categories: genomic scar-based assays and functional assessments. The currently FDA-approved tests focus on detecting genomic scars through comprehensive analysis of specific mutational signatures and chromosomal abnormalities. These scars persist as historical evidence of HRD, even if the functional deficiency is later compensated through secondary mutations or other resistance mechanisms [3] [1].

The three principal genomic scar signatures utilized in HRD testing include:

  • Loss of heterozygosity (LOH): Defined as the irreversible loss of one parental allele at a specific chromosomal locus. A percentage of genomic LOH (gLOH) ≥14-16% typically classifies tumors as LOH-high, which correlates with HRD [3] [1].

  • Telomeric allelic imbalance (TAI): Characterized by subtelomeric regions exhibiting allelic imbalance that does not cross the centromere. A number of TAI (NtAI) ≥22 is associated with HRD and cisplatin sensitivity, even in wild-type BRCA tumors [3].

  • Large-scale transitions (LST): Defined as chromosomal breaks between adjacent regions larger than 10 Mb. Tumors are considered LSThigh with ≥15 LSTs in near-diploid genomes or ≥20 in near-tetraploid genomes [3] [1].

The most widely validated approach combines these three signatures into a composite genomic instability score (GIS), also referred to as HRD-sum. This unweighted sum of LOH, TAI, and LST scores has demonstrated superior performance in differentiating HRD from HR-proficient tumors compared to individual parameters alone [3] [1].

Table 1: FDA-Approved HRD Testing Platforms

Test Name Manufacturer Methodology Biomarkers Assessed Cut-off Values Clinical Validation
MyChoice CDx Myriad Genetics SNP-based NGS GIS (LOH+TAI+LST), BRCA1/2 mutations GIS ≥42 PRIMA, PAOLA-1, VELIA trials
FoundationOne CDx Foundation Medicine NGS-based genomic profiling %gLOH, BRCA1/2, HRR genes %LOH >16% ARIEL2/3, TRITON2 trials

Functional HRD assays represent an emerging category that assesses the dynamic capacity of cells to perform homologous recombination, typically through evaluation of RAD51 foci formation in response to DNA damage. While not yet FDA-approved, these functional approaches offer the potential to capture the current HRD status rather than historical genomic scars, which may be particularly valuable given the dynamic nature of HRD status that can evolve under therapeutic pressure [1].

Emerging technologies in HRD assessment include transcriptional signatures, RAD51 foci immunohistochemistry, and integrated approaches incorporating artificial intelligence. These novel strategies aim to overcome limitations of current genomic scar-based tests, particularly their inability to detect functional restoration of HRR capability through secondary reversion mutations [1].

Table 2: Comparison of HRD Testing Approaches

Methodology Examples Advantages Limitations Clinical Utility
Genomic Scar Analysis MyChoice, FoundationOne Standardized, validated, prognostic Historical footprint, cannot detect HR restoration PARPi patient selection, prognosis
Mutational Signature Signature 3 (Sig3) Mechanistic link to HRD Computational complexity, emerging validation Predictive biomarker development
Functional Assays RAD51 foci, GFP-based HR assays Dynamic assessment, functional readout Technical variability, limited standardization Emerging biomarker
Transcriptional Signatures HRD gene expression profiles Functional state assessment Context-dependent expression Prognostic stratification

This compound Profile and Clinical Trial Evidence

This compound Mechanism and Pharmacological Properties

This compound (ABT-888) is an orally bioavailable, potent inhibitor of PARP-1 and PARP-2 enzymes that demonstrates distinctive characteristics within the PARP inhibitor class. Unlike some other PARP inhibitors, this compound exhibits relatively lower PARP-trapping potency, which may reduce hematological toxicity when combined with DNA-damaging chemotherapy regimens. This pharmacological profile has made this compound particularly suitable for investigation in combination strategies, as evidenced by its evaluation alongside platinum-based chemotherapies and other cytotoxic agents across multiple cancer types [2].

The synthetic lethality mechanism underlying this compound's selective toxicity toward HRD cells involves simultaneous disruption of two complementary DNA repair pathways. PARP inhibition compromises base excision repair, leading to accumulation of single-strand breaks that collapse into double-strand breaks during DNA replication. In HRD cells, the inability to effectively repair these lesions through homologous recombination results in accumulated genomic instability and eventual cell death, while normal cells with intact HRR capacity remain viable [3] [4].

Veliparib_Mechanism SSB Single-Strand Break (SSB) PARP PARP-Mediated Repair SSB->PARP DSB Double-Strand Break (DSB) PARP->DSB This compound This compound (PARP Inhibition) This compound->PARP Inhibits HR Homologous Recombination (HR Repair) DSB->HR NHEJ_path Error-Prone NHEJ HR->NHEJ_path HR Deficient Cell_Death Cell Death NHEJ_path->Cell_Death

Figure 2: this compound mechanism of action showing synthetic lethality in HR-deficient cells

Clinical Trial Evidence for this compound

The clinical development of this compound has encompassed multiple cancer types and treatment contexts, with varying outcomes based on HRD status and combination partners:

Ovarian Cancer - VELIA/GOG-3005 Trial: This Phase 3 study evaluated this compound combined with first-line carboplatin and paclitaxel chemotherapy followed by this compound maintenance in women with Stage III-IV ovarian carcinoma. The trial design included all-comers regardless of biomarker status, with subsequent stratification based on germline BRCA mutation and HRD status determined by genomic instability score (threshold of 33). In the BRCA wild-type population, progression-free survival (PFS) hazard ratios for this compound-throughout versus control were similar in both HRD/BRCAwt (22.9 vs. 19.8 months; HR 0.76) and HRP subgroups (15.0 vs. 11.5 months; HR 0.765). Importantly, by Cycle 3, the proportion of patients achieving ≥90% CA-125 reduction from baseline was significantly higher with this compound (pooled arms) versus control (34% vs. 23%; P=0.0004), with benefits observed particularly in BRCAwt and HRP subgroups. These findings suggest this compound may benefit a broader patient population than those currently eligible for PARPi based solely on BRCA mutation or HRD status [5] [6].

Pancreatic Cancer - Phase II Trial: This single-arm, multicenter study evaluated single-agent this compound in previously-treated patients with germline BRCA1/2 or PALB2 mutant pancreatic adenocarcinoma. Sixteen patients were enrolled, with 69% harboring BRCA2 mutations and 88% having received prior platinum-based therapy. The trial demonstrated limited efficacy for this compound monotherapy in this heavily pretreated population, with no confirmed partial responses observed, although 25% of patients achieved stable disease. The median PFS was 1.7 months and median OS was 3.1 months. These results highlight the challenge of PARPi resistance following platinum therapy, potentially due to restoration of HR function through secondary BRCA reversion mutations [4].

Breast Cancer - S1416 Trial: This randomized Phase 2 study evaluated cisplatin combined with either this compound or placebo in advanced triple-negative breast cancer. A distinctive feature was the biomarker classification system employing the BROCA-HR test (assessing 40 HRR-related genes) with subsequent categorization into BRCA1/2-mutated, BRCA-like, or non-BRCA-like groups. BRCA-like definition incorporated four markers in priority order: GIS ≥42 (MyChoice CDx), somatic BRCA1/2 mutation, BRCA1 promoter hypermethylation, or germline HRR gene mutations beyond BRCA. The BRCA-like subgroup demonstrated significantly improved PFS with this compound combination versus placebo (5.9 vs. 4.2 months; HR 0.57), while non-BRCA-like patients derived no additional benefit. This trial successfully validated the BRCAness concept in breast cancer and demonstrated this compound's potential beyond germline BRCA-mutated tumors [2].

Table 3: Key Clinical Trials of this compound Across Cancer Types

Trial/Phase Cancer Type Regimen Patient Population Key Efficacy Outcomes HRD Assessment
VELIA/GOG-3005 (Phase 3) Ovarian This compound + carbo/taxol → this compound maintenance Newly diagnosed Stage III-IV (all-comers) PFS HR 0.76 (HRD/BRCAwt), 0.765 (HRP) GIS (cut-off 33)
Phase 2 [4] Pancreatic This compound monotherapy gBRCA1/2 or PALB2 mutant, 1-2 prior lines No confirmed responses; 25% SD ≥4 months BRCA1/2, PALB2 mutations
S1416 (Phase 2) [2] Triple-Negative Breast Cisplatin ± this compound Advanced TNBC, biomarker-classified PFS 5.9 vs 4.2 months (BRCA-like) BROCA-HR, GIS ≥42
Comparative Efficacy of PARP Inhibitors by HRD Status

A systematic review and meta-analysis of PARPi efficacy according to HRD biomarkers provides important context for understanding this compound's positioning within the PARP inhibitor class. This comprehensive analysis encompassed 5 studies (3,225 patients) in the first-line setting and 8 studies (5,529 patients) including both first-line and recurrence settings. The findings demonstrated a gradient of PARPi benefit according to HRD status:

  • BRCA-mutated (BRCAm): PFS HR 0.33 (95% CI: 0.30-0.43) in first-line setting
  • Non-BRCA HRD: PFS HR 0.49 (95% CI: 0.37-0.65) in first-line setting
  • HR proficient (HRP): PFS HR 0.78 (95% CI: 0.58-1.03) in first-line setting

Notably, among BRCA wild-type patients, similar benefit was observed between those identified as HRD by MyChoice CDx (GIS ≥42) and those with gLOH-high (FoundationOne CDx), with pooled HRs of 0.43 and 0.42, respectively [7]. This suggests comparable performance between the two major commercial HRD assays in predicting PARPi benefit.

Experimental Protocols and Technical Methodologies

Genomic Instability Score Assessment Protocol

The Genomic Instability Score represents a composite biomarker integrating three specific genomic scar signatures. The technical protocol for GIS assessment typically involves the following steps:

Sample Preparation and Sequencing:

  • Obtain FFPE tumor tissue samples with matched normal specimen (blood or saliva)
  • Ensure tumor content >20% and DNA quality meets QC metrics (DV200 >30%)
  • Extract DNA using validated kits (e.g., QIAamp DNA FFPE Tissue Kit)
  • Perform whole-genome sequencing or targeted SNP-based sequencing (MyChoice CDx uses >16,000 SNP probes)
  • Sequence to appropriate depth (typically >500x for tumor, >200x for normal)

Bioinformatic Analysis:

  • Align sequences to reference genome (GRCh38) using optimized aligners (BWA-MEM)
  • Perform variant calling and quality filtering (GATK best practices)
  • Calculate the three component scores:
    • LOH score: Number of LOH regions >15 Mb but less than entire chromosome arm
    • TAI score: Count of subtelomeric regions with allelic imbalance not crossing centromere
    • LST score: Number of chromosomal breaks between adjacent regions >10 Mb
  • Compute GIS as unweighted sum: GIS = LOH + TAI + LST
  • Apply threshold (typically ≥42 for MyChoice CDx) to classify as GIS-high vs GIS-low

Interpretation and Reporting:

  • Integrate with BRCA1/2 mutation status (germline and somatic)
  • Generate comprehensive report classifying tumors as:
    • HRD-positive (BRCA mutated or GIS ≥42)
    • HRD-negative (BRCA wild-type and GIS <42) [3] [1]
Functional HRD Assessment via RAD51 Foci Protocol

Functional HRD assays provide complementary information to genomic scar tests by assessing real-time HRR capacity. The RAD51 foci formation assay represents a prominent example:

Cell Culture and Treatment:

  • Culture tumor cells in appropriate medium or use fresh tumor slices
  • Irradiate cells (typically 2-10 Gy) or treat with DNA-damaging agent (e.g., 5μM olaparib)
  • Incubate for 4-6 hours to allow DNA damage response

Immunofluorescence Staining:

  • Fix cells with 4% paraformaldehyde for 15 minutes
  • Permeabilize with 0.5% Triton X-100 for 10 minutes
  • Block with 5% BSA for 1 hour
  • Incubate with primary antibodies (anti-RAD51, anti-γH2AX) overnight at 4°C
  • Apply fluorescent secondary antibodies (Alexa Fluor conjugates) for 1 hour
  • Counterstain with DAPI and mount with antifade medium

Microscopy and Quantification:

  • Acquire images using high-content confocal microscopy (≥60 cells per condition)
  • Quantify RAD51 foci nuclei (≥5 distinct foci per nucleus)
  • Calculate percentage of RAD51-positive cells
  • Establish threshold for HR deficiency (typically <10% RAD51-positive cells)

Validation and Quality Control:

  • Include positive (BRCA-deficient) and negative (HR proficient) controls
  • Demonstrate dose-dependent response to DNA damage
  • Correlate with genomic scar-based HRD status when available [1]

Clinical Application and Future Directions

Clinical Implementation and Interpretation

The integration of HRD testing and this compound into clinical practice requires careful consideration of several factors. Patient selection should account for cancer type, disease stage, prior therapies, and biomarker status. Current evidence supports this compound use in:

  • Newly diagnosed ovarian cancer in combination with carboplatin/paclitaxel followed by maintenance, particularly in HRD populations based on VELIA trial results
  • Advanced triple-negative breast cancer with BRCA-like characteristics in combination with cisplatin, as demonstrated in S1416
  • Research settings for other HRD-associated malignancies, including pancreatic and prostate cancers

Test interpretation must recognize the dynamic nature of HRD status. Genomic scar-based tests provide a historical record of HRD but cannot detect functional restoration of HRR capacity through reversion mutations or other compensatory mechanisms. This limitation is particularly relevant in the context of prior platinum exposure, where reversion mutations can restore HR proficiency and confer resistance to PARPi therapy. Discrepancies may arise between different testing platforms, as evidenced by only partial overlap between GIS and gLOH classifications [3] [1] [7].

Clinical decision-making should integrate HRD status with other relevant factors, including histological subtype, disease burden, performance status, and prior treatment history. The gradient of PARPi benefit according to HRD status supports preferential use in HRD-positive malignancies, while in HRP tumors, careful consideration of marginal benefit (HR ~0.7) is warranted, with strong consideration of alternative therapies or clinical trial enrollment [7].

Emerging Approaches and Future Perspectives

The evolving landscape of HRD assessment and this compound application includes several promising directions:

Novel HRD Assessment Technologies:

  • Artificial intelligence-driven approaches integrating multi-omics data for improved HRD classification
  • Functional precision medicine using ex vivo drug sensitivity testing with patient-derived organoids
  • Liquid biopsy-based HRD monitoring to track dynamic changes in HRD status during treatment
  • Epigenetic profiling to capture additional determinants of HRD beyond genetic alterations

Combination Therapy Strategies:

  • This compound with novel DNA-damaging agents including antibody-drug conjugates (ADCs) with topoisomerase-I inhibitor payloads
  • Immunotherapy combinations leveraging potential synergy between DNA damage and immune activation
  • Rational combinations targeting resistance mechanisms including PI3K/AKT pathway inhibitors
  • Sequencing strategies optimizing timing relative to platinum-based chemotherapy

Biomarker Refinement:

  • Standardization of HRD testing across platforms and tissue processing methods
  • Dynamic biomarker development capturing functional HR status at time of treatment decision
  • Integration of composite biomarkers incorporating genomic, functional, and pharmacological data
  • Health equity considerations ensuring validated performance across diverse populations [1] [2]

References

Molecular Mechanism and Experimental Assessment

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the core synthetic lethality mechanism and key experimental methods for assessing veliparib's effects.

G PARPi This compound (PARPi) SSB Single-Strand Break (SSB) PARPi->SSB Inhibits BER DSB Double-Strand Break (DSB) SSB->DSB Replication HR HR Repair (BRCA1/2) DSB->HR NHEJ Error-Prone NHEJ DSB->NHEJ Survival Cell Survival HR->Survival Death Cell Death (Synthetic Lethality) NHEJ->Death InVivo In Vivo Tumor Models PBMC PBMC & Tumor Biopsy PBMC->PARPi PARP Activity Assay Metabolomics NMR-based Metabolomics FLTPET ¹⁸FLT-PET Imaging FLTPET->Survival Early Response

Synthetic lethality mechanism and experimental assessment of this compound.

Core Mechanism of Synthetic Lethality
  • PARP Function & Inhibition: PARP1, the primary enzyme targeted by this compound, is crucial for the Base Excision Repair (BER) pathway, which repairs single-strand DNA breaks (SSBs) [1] [2]. This compound potently inhibits PARP-1 and PARP-2, trapping them on DNA and preventing repair [3] [4] [5].

  • Synthetic Lethality with BRCA Deficiency: In normal cells, this compound-induced SSBs may convert to double-strand breaks (DSBs) during replication, but these are faithfully repaired by Homologous Recombination (HR), a process dependent on functional BRCA1 and BRCA2 proteins [3] [1]. In BRCA-mutant cells, which are Homologous Recombination Deficient (HRD), DSBs are repaired by error-prone mechanisms like Non-Homologous End Joining (NHEJ), leading to genomic instability and cell death [1] [2]. This creates the synthetic lethal interaction.

Experimental Methods for Validation

Researchers use several key methodologies to study this compound's effects:

  • In Vitro & In Vivo Models: Preclinical studies use BRCA-mutant cell lines (e.g., HCC1937) and xenograft models to demonstrate selective cytotoxicity and tumor growth inhibition [6] [5]. A chemiluminescent PARP activity assay can confirm target engagement [6].

  • Clinical Biomarker & Activity Assessment: In clinical trials, PARP activity in patient tumor biopsies and peripheral blood mononuclear cells (PBMCs) is measured to confirm pathway inhibition [3] [5]. Tumor response is assessed via RECIST 1.1 criteria [3] [7] [8].

  • Metabolic & Functional Imaging: NMR-based metabolomics can identify cell-line-dependent metabolic changes induced by this compound [9] [6]. Functional imaging with ¹⁸FLT-PET serves as an early pharmacodynamic biomarker, where a decrease in signal correlates with reduced tumor proliferation and treatment response [10].

Clinical Trial Data and Design

Key clinical findings from pivotal studies are summarized in the table below.

Trial Description Patient Population Intervention Key Efficacy Findings Common Grade 3+ Toxicities
Phase II [3] Recurrent ovarian cancer, gBRCA+ (n=50) This compound 400 mg BID (single agent) ORR: 26% (35% platinum-sensitive, 20% platinum-resistant); mPFS: 8.2 months Fatigue (6%), nausea (4%), leukopenia/neutropenia (4%)
Phase I (NCI8609) [10] Advanced TNBC or HR+/HER2- with FA defect (n=44) This compound (D1-21) + Carboplatin (AUC5) q3w ORR: 18.6% (RP2D: this compound 250 mg BID) Thrombocytopenia, lymphopenia, neutropenia, anemia, fatigue
Pilot Study [7] Metastatic TNBC, non-gBRCA (n=20) This compound + Lapatinib ORR: ~24% (4/17 evaluable) No DLTs; mostly Grade 1/2
Phase II [8] Metastatic breast cancer (n=62; 30 gBRCA+) This compound + Temozolomide ORR in gBRCA+: 23% (32% in platinum-naïve) Thrombocytopenia (32%), neutropenia (21%)

Research Considerations and Future Directions

  • Expanding Synthetic Lethality: Research explores combining this compound with other targeted agents to induce "BRCAness" in BRCA-proficient tumors. For example, combining this compound with the EGFR/HER2 inhibitor lapatinib showed promising activity in TNBC without gBRCA mutations, potentially by suppressing DNA repair capacity [7].

  • Addressing Resistance: A major research focus is overcoming acquired resistance to PARP inhibitors. Mechanisms include restoration of HR function, replication fork stabilization, and drug efflux pumps [2]. Strategies to combat resistance are critical for improving long-term outcomes.

  • Biomarker Development: Beyond BRCA, identifying other biomarkers of response is essential. Ongoing work focuses on Homologous Recombination Deficiency (HRD) signatures, defects in the Fanconi Anemia (FA) pathway [10], and gene expression profiles related to DNA repair and immune pathways [7].

References

Quantitative Summary of Veliparib and Metabolite M8 Disposition

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Findings for Veliparib Findings for Metabolite M8
Primary Elimination Route Renal excretion of unchanged parent drug [1] [2] [3] Formed via liver metabolism (primarily CYP2D6) [1] [4] [3]
Urinary Recovery ~73% of dose [1] [2] ~17% of dose (when combined with parent drug, total recovery ~90%) [1] [2]
Pharmacologic Activity Potent PARP inhibitor (Ki for PARP-1: 5.2 nM) [3] ~13- to 15-fold less potent than parent this compound [1] [4]
Impact on Pharmacokinetics Renal impairment (CLcr) is a major covariate on clearance (CL/F) [1] [5] [6] Not a significant contributor to overall pharmacologic activity [1]
Parameter Impact on this compound Exposure (AUC) Clinical Recommendations
Renal Impairment ↑ 27% (mild) and ↑ 65% (moderate) [1] Dose adjustment should be considered [3]
CYP2D6 Poor Metabolizers ↑ ~20% [4] Patients may have increased exposure [4]
Strong CYP2D6 Inhibitors ↑ 13% [1] Moderate impact [1]
OCT2 Inhibitors (e.g., Cimetidine) ↑ ~30% [4] Patients may have increased exposure [3]

Mechanisms and Experimental Insights

The disposition of this compound involves specific transporters and enzymes, which have been characterized through various experimental protocols.

  • Renal Excretion & OCT2 Transport: this compound's renal clearance involves active secretion mediated by the organic cation transporter 2 (OCT2) [4] [3]. In vitro studies using OCT2-transfected cells demonstrated that this compound is a good substrate for this transporter [4]. This process can be inhibited by co-administration of OCT2 inhibitors like cimetidine [4].
  • Hepatic Metabolism & CYP2D6: A minor portion of this compound is metabolized in the liver by cytochrome P450 enzymes, predominantly CYP2D6, to form the major plasma metabolite M8 (a lactam derivative) [1] [4] [3]. The following dot language describes the primary disposition pathway and factors affecting this compound's exposure:

G A Oral Dose of this compound B Systemic Circulation & Tissue Distribution A->B C Renal Excretion (~73% of dose) B->C OCT2-mediated secretion D Hepatic Metabolism (CYP2D6) B->D F Urine C->F E Metabolite M8 (Low Activity) D->E E->F ~17% of dose

Figure 1: The primary elimination pathways of this compound in the body, showing renal excretion as the dominant route.

  • In Vitro Metabolic Stability: Recent investigations using human liver microsomes (HLMs) characterize this compound's metabolic stability. A typical protocol involves incubating this compound with pooled HLMs and an NADPH-regenerating system. The decline in this compound concentration over time is measured using a validated UPLC-MS/MS method to determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) [7]. One such study reported a moderate in vitro t₁/₂ of 36.5 minutes [7].

Key Clinical and Research Implications

  • Dosing Considerations: The dominant role of renal excretion means that creatinine clearance is the most significant predictor of this compound systemic exposure [1] [6]. While other factors like being a CYP2D6 poor metabolizer or taking an OCT2 inhibitor have a moderate individual impact, they can collectively lead to a substantial (over 2-fold) increase in exposure, which may require dose management [4].
  • Low Drug-Drug Interaction Risk as a Perpetrator: this compound itself is a weak inhibitor of key renal transporters (OAT1, OAT3, OCT2, MATE1, MATE2K). At clinical exposure levels, it has minimal potential to cause drug-drug interactions by inhibiting the renal elimination of co-administered drugs that depend on these transporters [8].

References

Comprehensive Technical Guide: Veliparib CYP2D6 Metabolism and Drug Interaction Profile

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pharmacokinetic Overview

Veliparib (ABT-888) is an orally bioavailable, small-molecule inhibitor of poly (ADP-ribose) polymerase (PARP-1 and PARP-2) that functions as a chemosensitizer and radiation sensitizer in oncology therapeutics. As a potent PARP inhibitor with Kis of 5.2 nM and 2.9 nM for PARP-1 and PARP-2 respectively, this compound exhibits favorable pharmaceutical properties including good oral bioavailability and extensive tissue distribution, with demonstrated penetration of the blood-brain barrier [1] [2]. The compound possesses a relatively short elimination half-life, necessitating twice-daily administration to maintain therapeutic PARP inhibition levels based on phase 0 clinical trials that showed recovery of PARP activity within 24 hours after dosing [2] [3].

The pharmacokinetic profile of this compound has been characterized across multiple patient populations including those with solid tumors and hematological malignancies. Population pharmacokinetic analyses have determined that a one-compartment model with first-order absorption and elimination best describes this compound's pharmacokinetics, with an apparent oral clearance (CL/F) of 479 L/day and volume of distribution (Vc/F) of 152 L according to a 2021 meta-analysis [4]. The elimination pathways consist primarily of renal excretion of unchanged drug (approximately 70% of dose) with a minor but metabolically significant hepatic component mediated by CYP2D6, creating the potential for complex gene-drug and drug-drug interactions in clinical settings [5] [2].

Metabolic Pathways and CYP2D6 Role

Primary Elimination Pathways

This compound undergoes elimination through multiple parallel pathways, with renal excretion representing the dominant mechanism and CYP2D6-mediated metabolism serving as an important secondary pathway:

  • Renal Elimination: Approximately 70% (range: 31%-115%) of an orally administered this compound dose is excreted unchanged in urine, indicating that active renal secretion contributes substantially to elimination beyond simple glomerular filtration [5]. This process is facilitated by organic cation transporter 2 (OCT2) which mediates this compound uptake into renal tubule cells, creating potential for transporter-based drug interactions [2] [3].

  • Hepatic Metabolism: An estimated 13% of this compound undergoes hepatic metabolism primarily via CYP2D6 oxidation to form the major metabolite M8 (a lactam derivative) [2] [3]. The M8 metabolite demonstrates significantly reduced PARP inhibition activity, with approximately 5-fold lower potency in enzyme assays and 13-fold lower cellular activity compared to the parent this compound compound [5]. Although this represents a minor metabolic pathway quantitatively, its specificity for the highly polymorphic CYP2D6 enzyme creates clinically relevant interindividual variability in drug exposure.

The following diagram illustrates this compound's primary disposition pathways:

VeliparibDisposition cluster_0 Primary Elimination Pathways This compound This compound Renal Renal This compound->Renal 70% of dose Hepatic Hepatic This compound->Hepatic 13% of dose OCT2 OCT2 Renal->OCT2 CYP2D6 CYP2D6 Hepatic->CYP2D6 M8 M8 CYP2D6->M8 Lactam metabolite

Figure 1: this compound disposition pathways showing primary renal elimination and secondary CYP2D6-mediated metabolism

CYP2D6 Genetic Polymorphism Impact

The CYP2D6 enzyme exhibits significant genetic polymorphism that directly influences this compound metabolic capacity across different patient populations. In vitro studies using recombinant enzymes demonstrated substantially different intrinsic clearance values for this compound metabolism between CYP2D6 variants: wild-type CYP2D6.1 showed 0.055 μL/min/pmol CYP compared to only 0.017 μL/min/pmol CYP for the CYP2D6.10 variant allele common in Asian populations [5]. This approximately 70% reduction in intrinsic clearance for the variant enzyme translates directly to reduced metabolic capacity in patients carrying these alleles.

Population pharmacokinetic analyses have quantified the clinical impact of CYP2D6 polymorphisms on this compound exposure. The 2021 meta-analysis by AbbVie researchers demonstrated that CYP2D6 poor metabolizers (PMs) experience a 20% increase in this compound steady-state exposure (AUCss) compared to extensive metabolizers (EMs) [5] [4]. Similarly, coadministration with strong CYP2D6 inhibitors increases this compound exposure by 13.0% (6.11%-20.8%) according to the same analysis [4]. While this single factor produces a moderate effect, its combination with other clearance pathway impairments can lead to clinically significant accumulation.

Molecular dynamics simulations of CYP2D6 variants provide mechanistic insights into these functional differences. The CYP2D610 allele (P34S and S486T substitutions) disrupts the proline-rich PPGP motif near the N-terminus that is crucial for proper enzyme folding and membrane anchoring, while the completely inactive CYP2D64 variant (containing P34S, L91M, H94R, and S486T) shows the smallest active site volume among variants, physically restricting substrate access [6]. These structural alterations directly impact enzyme efficiency and explain the phenotypic differences observed in clinical pharmacokinetics.

Quantitative Clinical Pharmacology Data

Comprehensive Pharmacokinetic Parameters

Table 1: Population pharmacokinetic parameters of this compound from meta-analysis

Parameter Value Units Study Details
Apparent Oral Clearance (CL/F) 479 L/day Combined data from 1470 subjects across 9 trials [4]
Volume of Distribution (Vc/F) 152 L Combined data from 1470 subjects across 9 trials [4]
Renal Excretion 70 (31-115) % of dose Single dose study in cancer patients [5]
CYP2D6 Metabolism ~13 % of dose Based on metabolite recovery and enzyme phenotyping [2]
Impact of Strong CYP2D6 Inhibitors +13.0 (6.1-20.8) % increase in AUCss Meta-analysis of drug interaction studies [4]

Table 2: Impact of patient factors on this compound steady-state exposure (AUCss)

Factor Exposure Change Clinical Management
CYP2D6 Poor Metabolizer +20% Monitor for potential increased toxicity [5]
Strong CYP2D6 Inhibitors +13.0% (6.1-20.8%) Consider alternative agents or increased monitoring [4]
Mild Renal Impairment +27.3% (23.7-30.9%) Dose adjustment may be necessary [4]
Moderate Renal Impairment +65.4% (56.0-75.5%) Dose reduction recommended [4]
OCT2 Inhibitors (e.g., cimetidine) +30% Avoid combination or monitor closely [5]
Sex (Male vs. Female) -16.5% (7.5-23.9%) No routine adjustment needed [4]
Complex Interaction Profiles

The clearance mechanisms of this compound create multiple potential interaction points when combined with other medications or in patients with specific physiologic compromise. While individual moderate impairments typically produce modest effects on this compound exposure, concomitant disruptions across multiple pathways can lead to clinically significant accumulation:

  • Combined Pathway Inhibition: Simulation studies indicate that the combination of moderate renal impairment, CYP2D6 poor metabolizer status, and OCT2 inhibition collectively produces a greater than 2-fold increase in this compound steady-state exposure, which may significantly increase toxicity risk [5]. This synergistic effect demonstrates the importance of comprehensive medication review and patient assessment prior to this compound initiation.

  • Transporter-Mediated Interactions: this compound is a confirmed substrate of OCT2 (organic cation transporter 2) with in vitro studies demonstrating active uptake into renal tubule cells [5]. Coadministration with OCT2 inhibitors like cimetidine increases this compound exposure by approximately 30%, representing a clinically relevant interaction that may necessitate dose modification or increased monitoring [5] [2].

  • Demographic and Clinical Factors: Population analyses have identified that creatinine clearance represents the most significant covariate affecting this compound oral clearance, while factors such as age, race, cancer type, and concomitant medications affecting CYP3A4, CYP2C19, P-glycoprotein, or MATE transporters did not demonstrate clinically meaningful impacts on this compound pharmacokinetics [4] [7].

Experimental Methods and Protocols

In Vitro Metabolism Studies

Recombinant Enzyme Systems provide a controlled method for evaluating CYP2D6-specific metabolism and allelic variant effects:

  • Enzyme Source: CYP Supersomes (recombinant enzymes) expressing specific CYP isoforms including CYP1A1, CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5, along with CYP2D6 allelic variants (*1, *10, *4) [5].

  • Incubation Conditions: Reaction mixtures contain this compound (100 μmol/L for enzyme mapping or 0.5-250 μmol/L for kinetic studies), NADPH-regenerating system (1.3 mmol/L NADP+, 3.3 mmol/L glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mmol/L MgCl₂) in 100 mmol/L potassium phosphate buffer (pH 7.4) [5].

  • Reaction Termination: After 30-minute incubation at 37°C, reactions are terminated with 1 mol/L NaOH followed by liquid-liquid extraction with ethyl acetate [5].

  • Analytical Method: Samples are analyzed via validated HPLC with photodiode array detection using a Waters Xterra RP18 column with mobile phase consisting of methanol-acetonitrile-0.45% formic acid (2:1:97) at 1 mL/min flow rate, monitoring at 270 nm [5].

Human Liver Microsomes offer a more physiologically relevant system for metabolism studies:

  • Tissue Sources: Single-donor human liver microsomes from individuals with characterized CYP2D6 genotypes (wild-type 1/1 and functional defect 4/4) [5].

  • Protein Titration: Microsomal protein concentrations ranging from 0.2-1.8 mg/mL to ensure linear reaction conditions [5].

  • Metabolite Identification: M8 lactam metabolite formation confirmed by retention time comparison with synthetic standard and spectral analysis [5] [8].

The following diagram illustrates the experimental workflow for in vitro metabolism studies:

MetabolismWorkflow Start Study Design EnzymeSystem Select Enzyme System Start->EnzymeSystem Incubation Prepare Incubation Mixture EnzymeSystem->Incubation HLM Human Liver Microsomes (Genotyped Donors) EnzymeSystem->HLM Recombinant Recombinant Enzymes (CYP2D6 Variants) EnzymeSystem->Recombinant Reaction Initiate Reaction (37°C, 30 min) Incubation->Reaction Termination Terminate Reaction (NaOH + Extraction) Reaction->Termination Analysis HPLC Analysis (PDA Detection) Termination->Analysis Data Kinetic Analysis Analysis->Data

Figure 2: Experimental workflow for in vitro assessment of this compound metabolism

Population Pharmacokinetic Modeling

Model Development approaches for this compound have evolved from standard population PK to more sophisticated physiologically-based pharmacokinetic (PBPK) modeling:

  • Base Model Structure: Either one-compartment or two-compartment models with first-order absorption and elimination, with between-subject variability modeled using exponential error models [7].

  • Covariate Analysis: Systematic evaluation of demographic (age, sex, body size indices), clinical (creatinine clearance, albumin), and genetic (CYP2D6 phenotype) factors using forward addition/backward elimination approach with statistical (objective function value change) and clinical significance criteria [4] [7].

  • PBPK Integration: Development of physiologically based pharmacokinetic models incorporating mechanistic kidney modules to quantitatively predict combined effects of renal function, CYP2D6 phenotype, and OCT2 activity on this compound exposure [5].

  • Model Qualification: Bootstrap analysis (n=1000 runs), visual predictive check, and quantitative predictive check to evaluate model performance and parameter precision [7].

Clinical Implications and Risk Management

Dosing Considerations and Therapeutic Individualization

The drug interaction profile of this compound necessitates specific clinical management strategies to optimize therapeutic outcomes while minimizing toxicity risks:

  • Renal Impairment Adjustments: Patients with moderate renal impairment (creatinine clearance 30-59 mL/min) experience 65.4% increased exposure on average, necessitating dose reduction in this population [4]. Severe renal impairment (CrCL <30 mL/min) was not specifically studied but would be expected to produce even greater increases in exposure.

  • CYP2D6 Genotype Considerations: While CYP2D6 poor metabolizer status alone increases exposure by approximately 20% - which may not routinely require initial dose modification - combination with other factors such as renal impairment or OCT2 inhibitors significantly amplifies this effect [5] [4]. Consideration should be given to genotype-based dosing when multiple clearance pathway impairments coexist.

  • Transporter-Mediated Interactions: Concomitant administration with OCT2 inhibitors such as cimetidine should be avoided when possible, or appropriate dose adjustments implemented with careful monitoring for toxicity [5] [2].

Future Research Directions

Several areas require further investigation to optimize this compound therapy:

  • Prospective Validation of model-predicted complex interactions in clinical populations, particularly the combined impact of renal impairment and CYP2D6 poor metabolizer status [5].

  • Comprehensive Drug Interaction Studies with specific OCT2 and MATE inhibitors to quantify interaction magnitude and establish evidence-based dosing recommendations [4].

  • Exposure-Response Relationships for both efficacy and toxicity endpoints to establish therapeutic ranges and better inform dose individualization strategies [7].

  • Extended PBPK Model Development incorporating additional transporters and metabolic pathways to improve predictive capability for complex drug-drug-gene interactions [5].

Conclusion

This compound displays complex disposition characteristics involving multiple elimination pathways that create potential for significant interactions when these pathways are compromised individually or collectively. The CYP2D6 metabolic pathway, while quantitatively minor under normal conditions, becomes clinically significant in the context of genetic polymorphisms or concomitant administration with strong CYP2D6 inhibitors. The most pronounced effects on this compound exposure occur with renal impairment, which should be carefully assessed and managed through appropriate dose adjustments.

References

Veliparib in Combination Therapies: Preclinical & Clinical Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The following table synthesizes data from studies testing veliparib in various combinations, highlighting the models used, key findings, and outcomes.

Combination Therapy Study Model / Patient Population Key Findings & Mechanism Efficacy & Outcome
This compound + Liposomal Irinotecan (nal-IRI) Phase I in patients with advanced solid tumors (N=18) [1] Synergy between PARP & TOP1 inhibitors; "gapped schedule" to reduce toxicity. Trial terminated due to high GI toxicity (diarrhea); precluded dose escalation [1].
This compound + FOLFIRI Phase I in patients with advanced solid tumours (N=92) [2] PARP inhibition potentiates irinotecan-induced DNA damage. Acceptable safety; RP2D: 200 mg BID. Preliminary antitumour activity (17.6% ORR) [2].
This compound + Temozolomide Preclinical NCI-MPACT trial in 51 Patient-Derived Xenograft (PDX) models [3] Temozolomide-driven activity; sensitivity correlated with MGMT deficiency. 22% (11/50) of PDX models responded. Confirmed temozolomide as effective in MGMT-deficient tumors [3].
This compound + Cisplatin + Berzosertib (ATR inhibitor) Phase I in patients with refractory solid tumors (N=53) [4] Triple combination to create "BRCA null-like" phenotype and overwhelm DNA repair. Antitumor activity in heavily pre-treated patients, including those with intact DNA repair mechanisms [4].

Preclinical Experimental Protocols

The methodologies from the NCI-MPACT preclinical study provide a robust framework for evaluating this compound combinations in patient-derived models.

  • Model Selection and Validation: The study used 51 Patient-Derived Xenograft (PDX) models from the NCI's Patient-Derived Models Repository (PDMR) [3]. These models were selected based on the presence of predefined "actionable mutations of interest" (aMOI) relevant to the DNA repair pathway [3]. Each model underwent rigorous credentialing:

    • Pathological review to confirm histology matches the original human tumor [3].
    • Genomic identity validation via short tandem repeat (STR) profiling [3].
    • Molecular characterization through whole exome sequencing (WES) and whole transcriptome sequencing (RNA-Seq) [3].
  • In Vivo Dosing and Treatment Schedule: PDX-bearing mice were treated with all four NCI-MPACT clinical trial regimens, including this compound + temozolomide [3].

    • This compound was administered orally [3].
    • Temozolomide was administered orally [3].
    • Treatment response was measured using durability-based metrics, specifically relative median time to tumor quadrupling event-free survival and duration of tumor regression [3].
  • Biomarker Analysis: To understand the drivers of treatment response, researchers analyzed:

    • MGMT promoter methylation status using a validated PCR-based assay [3].
    • MGMT protein expression by immunohistochemistry (IHC) [3].
    • Correlation of MGMT mRNA levels with promoter methylation and treatment response across a large cohort of PDX models [3].

Mechanisms of Action & Signaling Pathways

This compound's activity is based on its role as a PARP inhibitor, which disrupts the repair of DNA damage. The diagram below illustrates the core mechanism of synthetic lethality achieved by combining this compound with DNA-damaging agents.

G DNA_Damage DNA Damage (e.g., by Chemotherapy) SSB Single-Strand Break (SSB) DNA_Damage->SSB PARP_Activation PARP1 Activation & Recruitment to SSB SSB->PARP_Activation Repair Successful DNA Repair via BER Pathway PARP_Activation->Repair This compound This compound (PARP Inhibitor) This compound->PARP_Activation Inhibits PARP_Trapping PARP-DNA Complex Trapping This compound->PARP_Trapping Collapsed_Fork Stalled/Collapsed Replication Fork PARP_Trapping->Collapsed_Fork DSB Double-Strand Break (DSB) Collapsed_Fork->DSB HR_Repair HR-Mediated Repair (BRCA1/2, RAD51) DSB->HR_Repair Synthetic_Lethality Synthetic Lethality: Genomic Instability & Cell Death HR_Repair->Synthetic_Lethality Fails HR_Deficiency HR Deficiency (e.g., BRCA Mutation) HR_Deficiency->HR_Repair  Disrupts HR_Deficiency->Synthetic_Lethality

This diagram illustrates the core mechanism behind this compound's efficacy:

  • Synthetic Lethality in HR-Deficient Cells: In healthy cells, DNA damage is repaired. In HR-deficient cancer cells (e.g., with BRCA mutations), this compound combination therapy causes irreparable damage, leading to selective cancer cell death [5] [6].
  • Combination Rationale: this compound is combined with DNA-damaging agents (e.g., temozolomide, cisplatin) to increase the burden of DNA lesions, overwhelming the cancer cell's repair capacity and enhancing cell death [4] [3].

Key Takeaways for Researchers

  • Focus on Predictive Biomarkers: A critical finding is that MGMT deficiency is a strong predictor of response to the this compound and temozolomide combination, independent of tumor histology [3]. This highlights the need for thorough biomarker stratification in preclinical and clinical studies.
  • Strategic Scheduling is Crucial: The failure of the liposomal irinotecan combination due to toxicity, contrasted with the success of the "gapped" schedule in the CRLX101 (nanoparticle camptothecin) and olaparib trial, underscores that drug scheduling can be as important as the combination itself [1] [7].
  • Explore Novel Combinations to Overcome Resistance: The promising activity of the triple combination (this compound, cisplatin, berzosertib) in refractory tumors provides a roadmap for targeting advanced diseases. Strategies that simultaneously attack multiple nodes in the DNA damage response pathway can overcome resistance seen with single agents [4].

References

veliparib combination with carboplatin and paclitaxel

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data Summary

The following tables consolidate quantitative findings from phase I studies on this combination across different cancer types.

Table 1: Key Clinical Findings from Phase I Studies

Cancer Type Veliparib RP2D/MTD Key Efficacy Findings Most Common Any-Grade AEs Most Common Grade 3/4 AEs
Japanese pts with NSCLC [1] 120 mg BID (Days 1-7 of 21-day cycle) 6/12 pts (50%) achieved Partial Response (PR) [1] Leukopenia (100%), Neutropenia (100%), Anemia (83%), Thrombocytopenia (75%) [1] Neutropenia (100%), Leukopenia (33%), Anemia (25%) [1]
Unresectable Stage III NSCLC [2] 240 mg BID (with CRT), then 120 mg BID (with consolidation) Median PFS: 19.6 months (95% CI: 9.7–32.6) [2] Nausea (83%), Esophagitis (75%), Neutropenia (75%), Thrombocytopenia (75%) [2] Not specified in abstract
Japanese pts with Ovarian Cancer [3] 150 mg BID (Days 1-21 of 21-day cycle) 5/5 evaluable pts had objective response (1 CR, 4 PR) [3] Neutropenia (100%), Alopecia (89%), Peripheral Sensory Neuropathy (78%), Nausea (67%) [3] Neutropenia, Leukopenia, Anemia [3]

Table 2: Recommended Dosing Schedules from Clinical Protocols

Component Dosage & Administration Frequency & Cycle
This compound 120 - 150 mg orally, twice daily (BID) Days 1-7 or Days 1-21 of a 21-day cycle [1] [3]
Carboplatin AUC 6 mg/mL•min, intravenous (IV) infusion Day 1 of a 21-day cycle [1] [3]
Paclitaxel 200 mg/m² IV (with NSCLC) or 80 mg/m² IV (weekly with ovarian cancer) Day 1 (NSCLC) or Days 1, 8, 15 (ovarian cancer) of a 21-day cycle [1] [3]

Detailed Experimental Protocol

Below is a synthesis of the methodologies from the cited clinical trials for researchers seeking to replicate or build upon these studies.

Study Objectives and Endpoints
  • Primary Objective: To determine the Recommended Phase 2 Dose (RP2D) and/or Maximum Tolerated Dose (MTD) of this compound in combination with carboplatin and paclitaxel [1] [3].
  • Secondary Objectives: To assess the safety profile, pharmacokinetics (PK), and preliminary antitumor efficacy of the combination [1] [3].
Patient Selection Criteria
  • Key Inclusion Criteria:
    • Histologically confirmed advanced or metastatic solid tumors (e.g., NSCLC, ovarian cancer) [1] [3].
    • Adequate bone marrow, renal, and hepatic function [3].
    • ECOG Performance Status of 0 or 1 [3].
  • Key Exclusion Criteria:
    • More than two prior chemotherapy regimens in the metastatic setting [4].
    • Pre-existing peripheral neuropathy of Grade 2 or higher [3].
    • Known hypersensitivity to any of the study drugs [3].
Treatment Plan and Dose Escalation
  • Dosing Schedule: The combination is typically administered in 21-day cycles. This compound is given orally in intermittent schedules [1] [3].
  • Dose Escalation Design: A standard "3+3" design is used. Cohorts of 3-6 patients receive escalating doses of this compound with fixed doses of carboplatin and paclitaxel [3].
  • Dose-Limiting Toxicity (DLT) Evaluation: DLTs are assessed during the first treatment cycle and defined as specific hematologic and non-hematologic toxicities [3].
Safety and Efficacy Assessments
  • Safety Monitoring: Adverse events are recorded and graded throughout the study using the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE) [1] [3].
  • Efficacy Evaluation: Tumor response is assessed radiologically at baseline and periodically thereafter using Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 [1].
  • Pharmacokinetic Sampling: Blood samples are collected at multiple timepoints to characterize the PK profile of this compound, carboplatin, and paclitaxel when given in combination [1] [3].

Mechanism of Action & Workflow

The therapeutic rationale for this combination is based on the synergistic disruption of DNA repair in cancer cells. The following diagram illustrates the mechanism and experimental workflow.

Key Considerations for Clinical Development

When designing a clinical trial for this combination, consider the following:

  • Toxicity Management: The primary toxicities are hematological (neutropenia, thrombocytopenia), consistent with the carboplatin/paclitaxel backbone. Proactive monitoring and supportive care, including growth factor support, are essential [1] [3].
  • Patient Selection: Preliminary efficacy appears promising in specific populations, such as patients with NSCLC and ovarian cancer. Biomarker development may help identify patients most likely to benefit [1] [4].
  • Regulatory Context: Global development is encouraged for targeted therapies, especially in rare molecular subtypes. Early-phase studies should monitor for potential ethnic differences in pharmacokinetics or drug efficacy [5].

References

veliparib neoadjuvant chemotherapy triple-negative breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Veliparib in TNBC Neoadjuvant Therapy

This compound, a poly (ADP-ribose) polymerase (PARP) inhibitor, is investigated in combination with neoadjuvant chemotherapy for early-stage and metastatic TNBC. Its efficacy is linked to synthetic lethality in tumor cells with deficient DNA repair mechanisms, primarily germline BRCA mutations or a "BRCA-like" phenotype [1] [2].

Key Clinical Trial Outcomes

Major phase III trials have evaluated the addition of this compound to standard neoadjuvant chemotherapy backbones. The table below summarizes efficacy and safety data from the BrighTNess and SWOG S1416 trials.

Table 1: Summary of Key Clinical Trials for this compound in TNBC

Trial Name/ Phase Patient Population Intervention Arms Key Efficacy Findings Key Safety Findings

| BrighTNess (Phase III) [3] N=634 | Untreated Stage II-III TNBC | 1. Paclitaxel + Carboplatin + this compound → AC 2. Paclitaxel + Carboplatin → AC 3. Paclitaxel → AC (Control) | pCR rate: 53% (Arm 1) vs. 58% (Arm 2) vs. 31% (Control) EFS (4.5-yr): HR 0.63 for Arm 1 vs. Control. Benefit attributed to carboplatin; no significant EFS improvement from adding this compound. | No significant increase in MDS/AML or other second malignancies. | | SWOG S1416 (Phase II/III) [2] N=320 | Metastatic TNBC or HER2-negative/BRCA-associated BC | 1. Cisplatin + this compound 2. Cisplatin + Placebo | PFS in "BRCA-like" subgroup: 5.9 months (this compound) vs. 4.2 months (Placebo). OS & ORR: Numerically better with this compound, but not statistically significant. | Grade 3/4 AEs: 74% (this compound) vs. 52% (Placebo). Higher rates of neutropenia, anemia, and thrombocytopenia with this compound. |

Patient Selection and Biomarkers

The efficacy of this compound is closely tied to specific biological markers, highlighting the importance of patient stratification in trial design and clinical application.

  • "BRCA-like" Phenotype: The SWOG S1416 trial demonstrated that the benefit of this compound extends beyond tumors with germline BRCA mutations to include those with a "BRCA-like" phenotype, characterized by other genomic alterations that impair homologous recombination repair (HRR) [2]. This phenotype is present in 40%–50% of TNBCs, significantly expanding the potential patient population that could benefit from PARP inhibitor therapy [2].
  • Germline BRCA Mutations: While the BrighTNess trial did not meet its endpoint for this compound-specific benefit, PARP inhibitors as a class are established in treating BRCA-mutated cancers. The mechanistic rationale for this compound remains strongest in this population [1].

Experimental Protocols

For researchers designing clinical trials or preclinical studies, the following protocols detail the interventional regimens from the major trials.

Protocol 1: BrighTNess Neoadjuvant Regimen

This protocol outlines the chemotherapy backbone used in the BrighTNess trial for early-stage TNBC [3].

  • Treatment Arms:
    • Research Arm: Paclitaxel + Carboplatin + this compound
    • Control Arm 1: Paclitaxel + Carboplatin + Placebo
    • Control Arm 2: Paclitaxel + Placebo + Placebo
  • Dosing and Schedule (12-week cycle):
    • Paclitaxel: 80 mg/m² IV, administered weekly on Days 1, 8, and 15 of a 21-day cycle for 4 cycles.
    • Carboplatin: AUC 5 IV, administered every 3 weeks on Day 1 of each cycle for 4 cycles.
    • This compound/Placebo: 50 mg orally, twice daily from Days 1 to 21 of each cycle. Continued only during the paclitaxel+carboplatin/placebo phase.
  • Follow-on Chemotherapy:
    • All patients subsequently received doxorubicin plus cyclophosphamide (AC) every 2-3 weeks for 4 cycles.
  • Primary Endpoint: Pathological Complete Response (pCR) rate.
  • Key Safety Monitoring: Regular hematological monitoring is essential due to the myelosuppressive effects of the combination. Assess for neutropenia, anemia, and thrombocytopenia.
Protocol 2: SWOG S1416 Metastatic Trial Regimen

This protocol describes the combination used for metastatic TNBC in the SWOG S1416 trial [2].

  • Treatment Arms:
    • Research Arm: Cisplatin + this compound
    • Control Arm: Cisplatin + Placebo
  • Dosing and Schedule:
    • Cisplatin: 75 mg/m² IV, administered on Day 1 of a 21-day cycle.
    • This compound/Placebo: 300 mg (or as per trial protocol) orally, twice daily from Days 1 to 21 of each cycle.
  • Primary Endpoint: Progression-Free Survival (PFS).
  • Biomarker Analysis: Tumor tissue and blood samples should be collected for biomarker testing to classify patients into BRCA-mutated, BRCA-like, and non-BRCA-like subgroups.

Mechanistic Rationale and Pathway Analysis

The therapeutic effect of this compound is based on the principle of synthetic lethality. The following diagram illustrates the DNA damage repair pathways and how this compound induces synthetic lethality in HRR-deficient cells.

G DNADamage DNA Damage SSB Single-Strand Break (SSB) DNADamage->SSB  Ionizing Radiation  Chemotherapy DSB Double-Strand Break (DSB) DNADamage->DSB  Ionizing Radiation  Chemotherapy PARP PARP Enzyme SSB->PARP  Detection & Repair HRR HRR Pathway (BRCA1/2 proteins) DSB->HRR  Repair CellDeath Synthetic Lethality & Cell Death DSB->CellDeath  Unrepaired DSB SSBRepaired SSB Repaired PARP->SSBRepaired ReplicationFork Collapsed Replication Fork PARP->ReplicationFork  Unrepaired SSB  during replication This compound This compound (PARPi) This compound->PARP  Inhibits DSBRepaired DSB Repaired Cell Survival HRR->DSBRepaired HRRDeficient HRR Deficiency (BRCA1/2 mutation or 'BRCA-like') HRRDeficient->HRR  Impairs HRRDeficient->CellDeath  Leads to ReplicationFork->DSB

Diagram 1: Mechanism of this compound-Induced Synthetic Lethality. This diagram illustrates how this compound, a PARP inhibitor, traps PARP enzymes on DNA, preventing the repair of single-strand breaks (SSBs). During DNA replication, these unrepaired SSBs progress into double-strand breaks (DSBs). In healthy cells, DSBs are repaired by the homologous recombination repair (HRR) pathway involving BRCA1/2 proteins. However, in tumor cells with HRR deficiency (due to BRCA mutation or a "BRCA-like" phenotype), DSBs cannot be properly repaired, leading to genomic instability and cell death—a concept known as synthetic lethality [1] [2].

Discussion for Clinical Translation

  • Toxicity Management: The combination of this compound with platinum-based chemotherapy increases hematological toxicity. Proactive management, including growth factor support and dose modifications, is crucial [3] [2].
  • Future Directions: While this compound itself is not FDA-approved, the SWOG S1416 trial validates the "BRCA-like" classification as a biomarker for extending PARP inhibitor therapy [2]. Future research should focus on optimizing combination schedules to mitigate toxicity, exploring this compound with other novel agents like immunotherapy or AKT inhibitors [4] [1], and standardizing assays to reliably identify the "BRCA-like" phenotype in clinical settings.

References

Veliparib Maintenance Therapy in Ovarian Cancer: Application Notes and Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Veliparib is a potent and selective oral inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes PARP-1 and PARP-2. PARP enzymes play a critical role in the repair of single-strand DNA breaks via the base excision repair pathway. Inhibition of PARP leads to the accumulation of single-strand breaks, which can progress to double-strand breaks during DNA replication. In cells with pre-existing homologous recombination repair (HRR) deficiencies, such as those with BRCA1 or BRCA2 mutations, the loss of both major DNA repair pathways results in synthetic lethality and cell death. The following diagram illustrates this core mechanism and the context of its clinical application in the VELIA trial.

G cluster_clinical VELIA Trial Regimen node_this compound This compound (PARP Inhibitor) node_ssb Single-Strand Break (SSB) node_this compound->node_ssb  Inhibits Repair node_dsb Double-Strand Break (DSB) node_ssb->node_dsb  DNA Replication node_hrd HRR-Deficient Cell (e.g., BRCA1/2 mutation) node_dsb->node_hrd node_hrp HRR-Proficient Cell node_dsb->node_hrp node_lethality Synthetic Lethality (Cell Death) node_hrd->node_lethality node_hrr Homologous Recombination Repair (HRR) node_hrp->node_hrr node_survival Cell Survival node_hrr->node_survival node_induction Induction Phase (6 cycles) Carboplatin/Paclitaxel + This compound node_maintenance Maintenance Phase (30 cycles) This compound Monotherapy node_induction->node_maintenance  For patients without  disease progression

The VELIA/GOG-3005 trial (NCT02470585) evaluated a novel regimen where this compound was administered concomitantly with first-line platinum-based chemotherapy (induction) and continued as maintenance monotherapy. This approach aims to maximize the cytotoxic effect during chemotherapy and provide sustained suppression of DNA repair in residual cancer cells during the maintenance phase [1] [2].

Key Clinical Trial Efficacy Data

The efficacy of this compound was evaluated in a phase 3, randomized, placebo-controlled trial involving 1,140 women with previously untreated stage III-IV high-grade serous ovarian carcinoma [3] [1]. Patients were randomized into three arms to evaluate the contribution of this compound during both the combination and maintenance phases.

Table 1: Progression-Free Survival (PFS) in the VELIA Trial (Primary Endpoint) [1] [2]

Study Cohort This compound-Throughout Arm (Median PFS, months) Control Arm (Median PFS, months) Hazard Ratio (HR) P-value
Intention-to-Treat (ITT) 23.5 17.3 0.68 < 0.001
BRCA-mutation cohort 34.7 22.0 0.44 < 0.001
HRD cohort (includes BRCA-mut) 31.9 20.5 0.57 < 0.001

Table 2: Final Overall Survival (OS) in the VELIA Trial (Secondary Endpoint) [3] [2]

Treatment Arm Median OS (months) 95% Confidence Interval
This compound-Throughout 59.2 (52.1, 68.2)
This compound-Combination-Only 58.0 (50.6, 64.1)
Control (Placebo-Throughout) 57.8 (52.3, 63.8)

The final analysis demonstrated that despite a significant improvement in PFS, particularly in the BRCA-mutation and HRD cohorts, the addition of this compound did not lead to a statistically significant improvement in overall survival (OS) compared to chemotherapy alone [3] [2]. The regimen was, however, effective in prolonging the chemotherapy-free interval (CFI) and time to subsequent therapies [4].

Safety and Tolerability Profile

The safety profile of this compound is characterized by manageable hematologic toxicities, which is a common challenge when combining PARP inhibitors with DNA-damaging chemotherapy.

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) with this compound in Combination Therapy [1]

Adverse Event characteristic with this compound Combination Notes
Anemia Increased Most frequent hematologic toxicity
Thrombocytopenia Increased Required monitoring and dose management
Nausea Increased Common with PARP inhibitors
Fatigue Increased Common with PARP inhibitors
Disease-Related Symptoms No significant additional burden Based on patient-reported outcomes (NFOSI-18) [3]

Analysis of patient-reported outcomes (PROs) using the Disease Related Symptom score (from the NFOSI-18 instrument) indicated that the addition of this compound to chemotherapy and its use as maintenance did not significantly increase the symptom-related burden for patients overall [3] [2].

Detailed Experimental Protocol

This section outlines the core methodology of the VELIA trial, providing a reference protocol for clinical researchers.

Patient Selection Criteria

Inclusion Criteria:

  • Diagnosis: Women aged ≥18 years with an initial diagnosis of stage III or IV high-grade serous ovarian, fallopian tube, or primary peritoneal carcinoma [1].
  • Biomarker Testing: Submission of blood and tumor tissue samples for central assessment of germline and somatic BRCA status and homologous recombination deficiency (HRD) status using the Myriad myChoice CDx assay was required. The HRD-positive status was defined as a genomic instability score (GIS) ≥ 33 [1].
  • Treatment Plan: Candidates for primary cytoreductive surgery or neoadjuvant chemotherapy followed by interval cytoreductive surgery [1] [2].
  • Performance Status: Adequate bone marrow, renal, and hepatic function.

Stratification Factors: Randomization was stratified by:

  • Timing of surgery and residual disease status.
  • Paclitaxel schedule (every 3 weeks vs. weekly).
  • Disease stage (III vs. IV).
  • Geographic region.
  • Germline BRCA status [1].
Treatment Regimen and Dosing

The trial design comprised induction chemotherapy followed by maintenance therapy, with a total planned treatment duration of 36 cycles (each cycle is 21 days). The following workflow details the treatment phases and dosing for the 'this compound-throughout' arm.

G node_phase node_phase node_dose node_dose node_note node_note start Patient Randomization (1:1:1) p1 Induction Phase (6 cycles) start->p1 d1 Carboplatin (AUC 6 mg/mL/min, IV, Day 1) Paclitaxel (175 mg/m², IV, Day 1 OR 80 mg/m² weekly) PLUS This compound (150 mg, PO, BID, Days 1–21) p1->d1 n1 Cytoreductive surgery (primary or after cycle 3) d1->n1 p2 Transition (2 cycles) n1->p2 d2 This compound (300 mg, PO, BID, Days 1–21) p2->d2 n2 For patients without disease progression after induction d2->n2 p3 Maintenance Phase (28 cycles) n2->p3 d3 This compound (400 mg, PO, BID, Days 1–21) p3->d3 n3 Dose escalation if transition dose was well-tolerated d3->n3 end End of Treatment (Total: 36 cycles) n3->end

Control and Combination-Only Arms:

  • Control Arm: Received chemotherapy + matching placebo followed by placebo maintenance.
  • This compound-Combination-Only Arm: Received chemotherapy + this compound followed by placebo maintenance [1].
Assessment Methods and Endpoints

Primary Endpoint:

  • Progression-Free Survival (PFS): Defined as the time from randomization to the first occurrence of disease progression as assessed by the investigator according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1, or death from any cause. Assessments were performed at baseline and at protocol-defined intervals until imaging-based progression [1].

Secondary Endpoints:

  • Overall Survival (OS): Defined as the time from randomization to death from any cause [3] [2].
  • Patient-Reported Outcomes (PROs): Assessed using the Disease Related Symptom (DRS) score, a subset of the National Comprehensive Cancer Network Functional Assessment of Cancer Therapy Ovarian Symptom Index-18 (NFOSI-18). This instrument evaluates nine disease or treatment-related symptoms, with scores ranging from 0 (worst) to 36 (best). A difference of 3 points was considered clinically meaningful. Questionnaires were administered at protocol-defined intervals until disease progression or for up to 2 years [3] [1].
  • Safety: Adverse events were monitored throughout the treatment period and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 4.03 [1].

Discussion and Research Context

The VELIA trial established that the this compound-throughout regimen significantly improves PFS, with the most pronounced benefit observed in patients with BRCA mutations (HR 0.44) and those with HRD-positive tumors (HR 0.57) [1] [2]. However, the absence of a corresponding overall survival benefit highlights a critical consideration for clinical researchers and underscores the complexity of cancer biology and treatment sequencing.

This outcome may be influenced by effective subsequent therapies received by patients after disease progression, which can confound the measurement of OS [2]. Furthermore, a meta-analysis of PARP inhibitor maintenance therapies confirms a class-wide significant improvement in PFS and a more modest but statistically significant improvement in OS (HR: 0.68) when data from multiple trials are pooled [4].

Within the landscape of ovarian cancer treatment, the VELIA regimen is distinct for its concomitant use of this compound with chemotherapy, whereas other approved PARP inhibitors are typically used only in the maintenance phase following chemotherapy. While the VELIA regimen represents a viable therapeutic strategy, the findings reinforce the established principle that the greatest benefit from PARP inhibition is derived in tumors with underlying homologous recombination deficiency [3] [1] [4].

References

Comprehensive Application Notes and Protocols for Veliparib Dose Escalation Clinical Trial Design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Veliparib and PARP Inhibition

This compound (ABT-888) represents a significant advancement in targeted cancer therapy as a potent oral inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. This small molecule specifically targets PARP-1 and PARP-2 with inhibitory constants (Kis) of 5.2 nM and 2.9 nM respectively, demonstrating exceptional potency in enzymatic assays [1]. The compound, chemically described as 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide, exhibits high selectivity for PARP enzymes without substantial effects on other receptors or ion channels at pharmacologically relevant concentrations [1]. The development of this compound and other PARP inhibitors capitalizes on the fundamental concept of synthetic lethality, particularly in tumors with underlying deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations [1].

The PARP enzyme family comprises over 15 different proteins involved in various cellular functions, with PARP-1 being the most abundant and best characterized member [1]. PARP-1 plays a critical role in detecting and repairing single-strand DNA breaks through the base excision repair (BER) pathway. Pharmacological inhibition of PARP-1 leads to accumulation of single-strand breaks that progress to double-strand breaks during DNA replication. In cells with competent homologous recombination (HR) repair mechanisms, these double-strand breaks are effectively repaired. However, in tumors with HR deficiencies (such as those with BRCA1/2 mutations), PARP inhibition results in chromosomal instability, cell cycle arrest, and ultimately, apoptosis [1]. This synthetic lethality approach has validated PARP inhibition as a therapeutic strategy, leading to FDA approval of several PARP inhibitors for cancers with specific DNA repair deficiencies.

Table 1: Key Properties of this compound

Property Specification Clinical Significance
Molecular Target PARP-1 & PARP-2 Dual inhibition enhances anti-tumor efficacy
Inhibitory Constant (Ki) 5.2 nM (PARP-1), 2.9 nM (PARP-2) High potency at nanomolar concentrations
Administration Route Oral Convenient dosing with good bioavailability
Time to Peak Concentration (Tmax) 0.5-1.5 hours Rapid absorption
Elimination Half-life ~6 hours Supports twice-daily (BID) dosing
Primary Elimination Route Renal (70% as unchanged parent drug) Requires dose adjustment in renal impairment

Clinical Pharmacology and Pharmacokinetics

Pharmacokinetic Profile

This compound demonstrates favorable pharmacokinetic properties that support its clinical development. Population modeling from 325 patients receiving this compound twice daily across four clinical trials indicated that the drug's pharmacokinetics are best described by a one-compartment model with first-order absorption and elimination [1]. The compound exhibits good oral bioavailability, with peak absorption occurring between 0.5-1.5 hours after administration. A single 50 mg dose achieves a maximum concentration (Cmax) of 0.45 µM, with significant PARP inhibition observed in both tumor tissue and peripheral blood mononuclear cells within 3-6 hours after administration [1]. This pharmacodynamic profile supports twice-daily administration to maintain consistent PARP inhibition over extended treatment periods.

Metabolism and Disposition

This compound undergoes predominantly renal elimination, with approximately 70% of the administered dose excreted unchanged in urine [1] [2]. The drug's renal clearance is facilitated by uptake via the organic cation transporter OCT2 into renal tubules [1]. An estimated 13% of this compound undergoes hepatic metabolism primarily mediated by CYP2D6, producing the lactam metabolite M8, which demonstrates significantly weaker PARP inhibitory activity compared to the parent compound [1]. This metabolic profile has important clinical implications, as patients with certain CYP2D6 polymorphisms or those receiving concomitant OCT2 inhibitors such as cimetidine may experience reduced clearance and potentially increased drug exposure [1].

Drug-Drug Interaction Potential

Comprehensive drug-drug interaction (DDI) assessment reveals that this compound has a generally low likelihood for clinically meaningful interactions [1]. However, the OCT2-mediated renal secretion suggests that coadministration with OCT2 inhibitors could potentially increase this compound exposure [1]. Additionally, as a minor substrate of CYP2D6, this compound concentrations might be affected by strong CYP2D6 inhibitors or inducers, though the predominant renal elimination pathway minimizes the impact of hepatic metabolism on overall exposure. Dose adjustments based on body size, sex, age, ethnicity, or liver function do not appear routinely necessary, but creatinine clearance significantly affects this compound exposures, warranting consideration of dose modifications in patients with impaired renal function [1].

Clinical Trial Design Framework

Dose Escalation Strategy

The design of this compound dose escalation trials requires careful consideration of its combination partners and schedule optimization. Phase I trials typically employ a standard 3+3 design with this compound dose escalation from 40 mg to 250 mg twice daily [3]. The recommended Phase II dose (RP2D) of this compound in combination with modified FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin) was established at 200 mg BID [3]. This determination was based on dose-limiting toxicity (DLT) assessment during the first treatment cycle, with criteria including Grade 4 neutropenia lasting >5 days, Grade 4 anemia or thrombocytopenia, Grade 3 thrombocytopenia with bleeding requiring transfusion, and Grade 3-4 non-hematologic toxicity not manageable with routine supportive care [3].

Table 2: this compound Dose Escalation Schema in Combination with FOLFOX

Dose Level This compound Dose (BID) FOLFOX Dosing DLT Observations Recommendation
1 40 mg Standard mFOLFOX6 Prolonged Grade 2-3 myelosuppression Requires 5FU bolus removal
2 60 mg Modified FOLFOX (no 5FU bolus) No DLTs Safe to escalate
3 80 mg Modified FOLFOX (no 5FU bolus) No DLTs Safe to escalate
4 100 mg Modified FOLFOX (no 5FU bolus) No DLTs Safe to escalate
5 150 mg Modified FOLFOX (no 5FU bolus) No DLTs Safe to escalate
6 200 mg Modified FOLFOX (no 5FU bolus) Acceptable toxicity Recommended Phase II Dose
7 250 mg Modified FOLFOX (no 5FU bolus) Excessive toxicity Above maximum tolerated dose
Patient Selection Criteria

Appropriate patient selection is critical for successful trial execution. Key eligibility criteria typically include:

  • Histologically confirmed metastatic pancreatic cancer with measurable disease per RECIST 1.1 criteria [3]
  • Age ≥18 years with ECOG performance status ≤2 [3]
  • Adequate organ function: hemoglobin ≥9.5 g/dL, ANC ≥1.5×10⁹/L, platelets ≥75×10⁹/L, creatinine <1.5 mg/dL, bilirubin ≤2.5×ULN, ALT/AST ≤3×ULN [3]
  • For Phase II portions: preselection for HR-DDR gene mutations (BRCA1/2, PALB2, ATM) or family history suggestive of breast/ovarian cancer syndrome per NCCN guidelines [3]

Strategic patient population enrichment based on homologous recombination deficiency (HRD) status enhances the likelihood of detecting clinical activity. In the Phase I/II trial of this compound with FOLFOX, HR-DDR mutated, platinum-naive patients achieved an objective response rate of 57%, significantly higher than the overall study population [3].

Combination Therapy Considerations

The combination of this compound with DNA-damaging agents requires careful scheduling to maximize efficacy while minimizing overlapping toxicities. Preclinical studies demonstrate that the sequence and timing of this compound administration relative to chemotherapy significantly impacts both efficacy and toxicity [4]. For example, combining this compound with topotecan resulted in significant myelosuppression, necessitating dose reductions for both agents to only 3% and 40% of their respective single-agent MTDs [4]. This highlights the critical importance of schedule optimization in combination therapy development.

G This compound Combination Therapy Strategy cluster_chemotherapy DNA-Damaging Chemotherapy cluster_strategy Combination Strategy cluster_optimization Optimization Parameters Start Start Combination Therapy Design Chemo1 Platinum Agents (Cisplatin, Carboplatin) Start->Chemo1 Chemo2 Alkylating Agents (Temozolomide) Start->Chemo2 Chemo3 Topoisomerase I Inhibitors (Topotecan, Irinotecan) Start->Chemo3 Chemo4 Radiation Therapy Start->Chemo4 Strat1 Concurrent Administration (Maximize DNA damage synergy) Chemo1->Strat1 Chemo2->Strat1 Strat2 Gapped Scheduling (Reduce overlapping toxicity) Chemo3->Strat2 Chemo4->Strat1 Opt1 Dose Reduction of Chemotherapy (20-50% reduction common) Strat1->Opt1 Opt2 Intermittent this compound Dosing (Days 1-7 of 14-day cycle) Strat1->Opt2 Strat2->Opt1 Strat2->Opt2 Opt3 Prophylactic Supportive Care (G-CSF, antiemetics) Strat2->Opt3 Strat3 Sequential Administration (Maintenance post-chemotherapy) Strat3->Opt2

Safety Management and Dose-Limiting Toxicities

Hematologic Toxicity Profile

The primary dose-limiting toxicities of this compound in combination with chemotherapy are hematologic in nature. In the Phase I/II trial of this compound with FOLFOX, the most common toxicities across all dose levels (N=24) included anemia (71%), leukopenia (71%), lymphopenia (71%), thrombocytopenia (58%), and neutropenia (54%) [3]. The initial cohort experienced prolonged Grade 2 or 3 myelosuppression with standard FOLFOX dosing, necessitating removal of the 5-FU bolus for all subsequent patients [3]. This modification demonstrates the importance of proactive regimen optimization to manage overlapping toxicities between this compound and chemotherapeutic agents.

Dose Modification Guidelines

Protocol-specified dose modification guidelines are essential for safe trial conduct. The Phase I/II trial of this compound with FOLFOX allowed for stepwise de-escalation from the RP2D of 200 mg to 150 mg and then to 100 mg for toxicity management after the first cycle [3]. Additionally, the protocol permitted discontinuation of oxaliplatin for persistent neuropathy while maintaining patients on this compound plus continuous infusion 5-FU [3]. This approach balances maintenance of treatment intensity with manageability of chronic toxicities, particularly neurotoxicity associated with oxaliplatin.

Table 3: Management of this compound-Related Toxicities

Toxicity Type Grade Recommended Action Dose Modification
Neutropenia Grade 4 >5 days or febrile neutropenia Hold treatment until resolution to ≤Grade 1, then reduce this compound by one dose level 200 mg → 150 mg → 100 mg BID
Thrombocytopenia Grade 4 or Grade 3 with bleeding Hold treatment until resolution to ≤Grade 1, then reduce this compound by one dose level 200 mg → 150 mg → 100 mg BID
Anemia Grade 4 Hold treatment until resolution to ≤Grade 1, consider transfusion support May continue at same dose with supportive care
Non-hematologic Toxicity Grade 3-4 Hold treatment until resolution to ≤Grade 1, then reduce this compound by one dose level 200 mg → 150 mg → 100 mg BID
Neuropathy Persistent Discontinue oxaliplatin while continuing this compound + 5-FU Maintain this compound at current dose

Efficacy Assessment and Biomarker Strategy

Biomarker-Driven Patient Selection

Predictive biomarkers are essential for optimizing this compound development. Tumors with deficiencies in homologous recombination repair, including BRCA1/2 mutations, PALB2 mutations, and other HR-DDR pathway defects, demonstrate heightened sensitivity to PARP inhibition [1] [3]. Approximately 17% of pancreatic cancer patients harbor pathogenic mutations in HR-DDR genes, representing a prime population for this compound-based therapy [3]. Beyond germline BRCA1/2 mutations, tumors with somatic HR-DDR mutations, PTEN deficiency, Fanconi anemia pathway defects, and ATM/ATR mutations may also demonstrate "BRCAness" phenotypes that confer sensitivity to PARP inhibitors [1].

Assessment of PARP Inhibition

Pharmacodynamic biomarkers confirm target engagement and inform dosing schedules. In a Phase 0 trial, single oral doses of this compound (10, 25, or 50 mg) demonstrated significant PARP inhibition in both tumor tissue and peripheral blood mononuclear cells within 3-6 hours after administration, with recovery observed at 24 hours [1]. This supports twice-daily dosing to maintain continuous PARP inhibition. Additionally, γH2AX staining as a marker of DNA damage accumulation can verify mechanistic efficacy, as demonstrated in trials combining PARP inhibitors with DNA-damaging agents [4].

G Biomarker Strategy for this compound Trials cluster_biomarkers Biomarker Assessment cluster_stratification Patient Stratification cluster_monitoring Response Monitoring Start Patient Screening Bio1 HR-DDR Gene Mutation Testing (BRCA1/2, PALB2, ATM, etc.) Start->Bio1 Bio2 Tumor HRD Genomic Scarring Score Start->Bio2 Strat1 HR-DDR Mutated (Primary Efficacy Population) Bio1->Strat1 Strat2 HR-DDR Wild-Type (Exploratory Population) Bio1->Strat2 Bio2->Strat1 Bio3 PARP Activity in PBMCs Bio4 Tissue γH2AX Staining (DNA Damage Marker) Strat3 Platinum-Naïve Strat1->Strat3 Strat4 Platinum-Exposed Strat1->Strat4 Strat2->Strat3 Strat2->Strat4 Mon1 Radiographic Assessment (RECIST 1.1 every 8-12 weeks) Strat3->Mon1 Strat4->Mon1 Mon2 ctDNA Monitoring (Mutation Clearance) Mon1->Mon2 Mon3 CA19-9 (for Pancreatic Cancer) Mon1->Mon3

Experimental Protocols and Methodologies

PARP Enzymatic Activity Assay

Objective: To measure this compound-mediated inhibition of PARP enzymatic activity in cellular models.

Materials and Reagents:

  • Cell lines: HCC1937 (BRCA1 mutant), MDAMB231, MCF7 (BRCA wild-type) [5]
  • PARP activity assay kit (commercially available, e.g., Trevigen Inc.)
  • This compound (prepared as 10 mM stock solution in DMSO)
  • Activated DNA (to stimulate PARP activity)
  • Luminometer or fluorescence plate reader

Procedure:

  • Culture cells in appropriate medium to 70-80% confluence
  • Prepare cell lysates using provided lysis buffer
  • Incubate lysates with activated DNA to maximize PARP activation
  • Treat with This compound (50 μM) or vehicle control for 2 hours
  • Measure PARP activity using chemiluminescent or fluorescent substrates per manufacturer instructions
  • Calculate percentage inhibition relative to vehicle-treated controls

Expected Results: this compound (50 μM) should achieve >80% inhibition of PARP activity in the presence of activated DNA across cell lines [5]. HCC1937 cells typically show 6.5-fold increase in PARP activity with DNA activation compared to 3.5-fold in wild-type cells, demonstrating heightened dependence on PARP in HR-deficient models [5].

NMR-Based Metabolomics Protocol

Objective: To identify metabolic changes induced by this compound treatment across breast cancer cell lines.

Materials and Reagents:

  • Cell lines: HCC1937, MDAMB231, MCF7
  • This compound (50 μM working concentration)
  • Radiation source (8 Gy for in vitro studies)
  • Methanol, chloroform, water (extraction solvents)
  • Deuterated NMR solvent (e.g., D₂O with TSP reference)
  • NMR spectrometer (600 MHz recommended)

Procedure:

  • Culture cells to 70% confluence and treat with:
    • Vehicle control
    • This compound (50 μM) for 24 hours
    • Radiation (8 Gy) with harvest 24 hours post-treatment
    • Combination therapy
  • Harvest cells and perform methanol-chloroform extraction
  • Separate aqueous and organic phases
  • Dry aqueous phase under nitrogen stream
  • Resuspend in deuterated NMR solvent
  • Acquire 1H NMR spectra with water suppression
  • Process spectra (Fourier transformation, phase correction, baseline correction)
  • Perform multivariate statistical analysis (PCA, OPLS-DA)
  • Identify significantly altered metabolites (FDR ≤ 0.05)

Expected Results: this compound treatment typically induces cell line-dependent metabolic changes, with common alterations in nitrogen metabolism, glycine/serine/threonine metabolism, aminoacyl-tRNA biosynthesis, and taurine/hypotaurine metabolism [5]. BRCA-mutant HCC1937 cells show more pronounced metabolic responses to both this compound and radiation compared to wild-type cells [5].

Pharmacokinetic Sampling Protocol

Objective: To characterize this compound pharmacokinetics in clinical trial subjects.

Materials and Reagents:

  • Blood collection tubes (K₂EDTA)
  • Cold centrifuge
  • -80°C freezer for sample storage
  • Validated LC-MS/MS method for this compound quantification

Procedure:

  • Collect pre-dose baseline sample
  • Collect post-dose samples at:
    • 0.5, 1, 2, 4, 6, 8, and 24 hours after this compound administration
  • Centrifuge samples at 4°C, 3000 rpm for 10 minutes within 30 minutes of collection
  • Transfer plasma to cryovials and store at -80°C
  • Ship frozen samples on dry ice to analytical facility
  • Analyze using validated LC-MS/MS method
  • Calculate Cmax, Tmax, AUC0-24, half-life, and clearance

Expected Results: this compound demonstrates rapid absorption (Tmax 0.5-1.5 hours), dose-proportional exposure, and elimination half-life of approximately 6 hours, supporting twice-daily dosing [1]. Comparison with historical controls identifies potential drug-drug interactions with combination chemotherapies [3].

Conclusion

The development of this compound through dose escalation clinical trials requires meticulous planning and comprehensive biomarker strategies. The established RP2D of 200 mg BID in combination with modified FOLFOX provides a reference point for future trial design, though optimal dosing may vary based on combination partners and patient populations. The integration of predictive biomarkers, particularly HR-DDR deficiency signatures, enables enrichment for responsive populations and enhances trial efficiency. Additionally, creative scheduling approaches, such as gapped administration to minimize overlapping toxicities, may expand the therapeutic window of this compound combinations. As the field advances, continued refinement of patient selection criteria, combination strategies, and pharmacodynamic assessment will optimize the development of this promising therapeutic agent.

References

Comprehensive Application Notes and Protocols for Veliparib as a Chemoradiation Sensitizer in Glioma Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Veliparib in Glioma Therapeutics

Glioblastoma (GBM) represents the most common and aggressive primary malignant brain tumor in adults, with persistently poor prognosis despite standard multimodality treatment involving maximal safe resection, radiotherapy with concurrent and adjuvant temozolomide (TMZ), and tumor-treating fields [1]. The median overall survival (OS) for GBM patients remains in the range of 12-15 months, with less than 10% of patients surviving beyond 5 years [1]. A critical determinant of TMZ sensitivity is the methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) promoter, which occurs in approximately one-third of GBMs and predicts enhanced response to alkylating chemotherapy [2]. However, even in this MGMT-hypermethylated population, the development of therapeutic resistance remains inevitable, driving the investigation of novel sensitizing strategies [2].

This compound (ABT-888) is an orally bioavailable, potent inhibitor of poly(ADP-ribose) polymerase 1/2 (PARP1/2) that penetrates the blood-brain barrier [3]. PARP enzymes play crucial roles in DNA damage repair, particularly in the base excision repair (BER) pathway that addresses TMZ-induced DNA alkylation damage [4]. The strategic inhibition of PARP creates a synthetic lethal interaction when combined with TMZ in MGMT-compromised tumors, potentially enhancing TMZ cytotoxicity and improving therapeutic outcomes [2]. These application notes consolidate the most current clinical evidence, experimental protocols, and mechanistic insights regarding this compound as a chemoradiation sensitizer in glioma therapy, providing researchers and drug development professionals with comprehensive guidance for its translational application.

Clinical Evidence Summary

Adult Glioblastoma Clinical Trials

Recent phase 2/3 clinical trials have yielded critical insights into the efficacy of this compound combinations in newly diagnosed MGMT-hypermethylated glioblastoma. The Alliance for Clinical Trials in Oncology trial (NCT02152982) represents one of the most comprehensive evaluations, where 447 patients were randomized to receive either this compound or placebo combined with adjuvant TMZ following completion of chemoradiation [2] [5]. The experimental regimen consisted of standard TMZ (150-200 mg/m² orally, days 1-5) combined with either this compound (40 mg orally, twice daily, days 1-7) or placebo for 6 cycles, with an option for extended TMZ monotherapy for an additional 6 cycles [2].

Table 1: Efficacy Outcomes from the Alliance Phase 2/3 Trial in Newly Diagnosed MGMT-Hypermethylated Glioblastoma

Parameter Placebo + TMZ Arm This compound + TMZ Arm P-value
Median OS (months) 24.8 (90% CI: 22.6-27.7) 28.1 (90% CI: 24.3-33.3) 0.17
1-year OS Information missing Information missing Not reported
2-year OS Information missing Information missing Not reported
Progression-free survival No significant difference No significant difference Not significant
Hematologic toxicities (Grade 3/4) Lower incidence Acceptable elevation Not significant

While this trial did not meet its primary prespecified efficacy endpoint for OS improvement, researchers noted a separation of survival curves that favored the this compound arm over 24 to 48 months of follow-up, suggesting a potential delayed benefit in a subset of patients [2] [5]. The combination demonstrated a tolerable safety profile with manageable hematologic toxicities, indicating that the regimen could be safely administered in the neuro-oncology population [2].

Pediatric High-Grade Glioma and DIPG Trials

The Children's Oncology Group conducted a phase 2 trial evaluating this compound combined with local irradiation and TMZ in pediatric patients with newly diagnosed high-grade glioma (HGG) without H3 K27M or BRAF mutations [6] [7]. This single-arm, non-randomized study stratified patients based on IDH mutation status and compared outcomes to historical controls with closely matched clinical and molecular features.

Table 2: Efficacy Outcomes from Pediatric High-Grade Glioma Trials

Trial Population Regimen 1-Year EFS 1-Year OS Conclusion
Pediatric HGG, Stratum 1 (IDH wild-type, n=23) This compound + RT → this compound + TMZ 23% (SE=9%) 64% (SE=10%) Closed for futility
Pediatric HGG, Stratum 2 (IDH mutant, n=14) This compound + RT → this compound + TMZ 57% (SE=13%) 93% (SE=0.7%) Closed for futility
DIPG (n=65) This compound + RT → this compound + TMZ Not reported 37.2% at 1 year; 5.3% at 2 years No survival benefit

For diffuse intrinsic pontine glioma (DIPG), the Pediatric Brain Tumor Consortium (PBTC) conducted a phase I/II trial (NCT01514201) that established the recommended phase II dose (RP2D) of this compound at 65 mg/m² twice daily when administered concurrently with radiation [3]. The maintenance phase combined this compound (25 mg/m² twice daily) with TMZ (135 mg/m² daily for 5 days every 28 days), with attempted intrapatient TMZ dose escalation. Despite demonstrating tolerability and establishing feasible dosing regimens, this approach did not improve survival compared with historical controls, with 1-year and 2-year OS rates of 37.2% and 5.3%, respectively [3].

Experimental Protocols

Clinical Trial Protocol for Adult Glioblastoma

Indication: Newly diagnosed MGMT-hypermethylated glioblastoma following maximal safe resection and completion of standard chemoradiation.

Inclusion Criteria:

  • Histologically confirmed glioblastoma without 1p/19q co-deletion
  • MGMT promoter hypermethylation status confirmed by central review
  • Completion of concurrent TMZ (75 mg/m² daily) and radiotherapy (59.4-60.0 Gy)
  • Recovery from prior treatment toxicities
  • ECOG performance status of 0-2
  • Adequate hematologic, hepatic, and renal function
  • Platelet count ≥75,000/mm³

Exclusion Criteria:

  • Presence of 1p/19q co-deletion
  • Uncontrolled seizures
  • Inability to swallow oral medications
  • Pregnancy or lactation

Randomization and Stratification: Patients are randomized 1:1 to this compound or placebo arms, stratified by:

  • Age (≤70 vs >70 years)
  • ECOG performance status (0-1 vs 2)
  • Extent of resection (gross total vs subtotal/biopsy)
  • Planned use of tumor-treating fields (yes vs no)

Dosing Regimen:

  • Cycle structure: 28-day cycles for up to 6 cycles (extension to 12 cycles permitted)
  • Temozolomide: 150-200 mg/m² orally, days 1-5 (dose based on prior cycle tolerance)
  • This compound/placebo: 40 mg orally, twice daily, days 1-7

Dose Modification Guidelines:

  • Grade 3 hematologic toxicity: Delay next cycle until resolution to grade ≤1, reduce TMZ by 50 mg/m²
  • Grade 4 hematologic toxicity: Delay until resolution to grade ≤1, reduce TMZ by 75 mg/m²
  • Grade 3 non-hematologic toxicity: Hold until resolution to grade ≤1, consider dose reduction
  • Grade 4 non-hematologic toxicity: Discontinue study treatment

Assessment Schedule:

  • Physical and neurological examination: Each cycle
  • Laboratory studies (CBC, chemistry): Baseline and each cycle
  • MRI with contrast: Every 2 cycles during treatment, then every 3 months post-treatment
  • Quality of life assessments: Baseline and every 2 cycles
Preclinical Evaluation Protocol

In Vitro Chemosensitization Assessment:

Cell Culture Conditions:

  • Utilize paired TMZ-sensitive and TMZ-resistant GBM models
  • Maintain short-term explant cultures (passage 2-5) in neurobasal media
  • Authenticate cell lines regularly by short tandem repeat analysis

Drug Treatment Protocol:

  • Prepare TMZ stock solutions in DMSO per manufacturer specifications
  • Use this compound obtained from CTEP, NCI, dissolved in DMSO
  • Set up dose-response curves with TMZ (0-1000 μM) and this compound (0-10 μM)
  • Include hydrogen peroxide (H₂O₂) treatment as positive control for PARP activation

Cytotoxicity Assessment:

  • Perform CyQuant assays in triplicate
  • Conduct neurosphere formation assays for stem-like populations
  • Analyze apoptosis via Annexin V/propidium iodide staining
  • Assess DNA damage by γH2AX immunofluorescence and Western blot

In Vivo Xenograft Evaluation:

Animal Model Establishment:

  • Implement subcutaneous xenografts: Inject 1×10⁶ cells in matrigel/PBS into flanks of athymic nude mice
  • Establish intracranial xenografts: Stereotactic implantation of 1×10⁵ cells into striatum
  • Randomize mice with established tumors (~100 ±15 mm³) to treatment groups (n=8-10/group)

Treatment Protocol:

  • TMZ: 50 mg/kg/d orally, suspended in Ora-plus
  • This compound: 25 mg/kg/d orally, diluted in saline, delivered in 2 divided doses
  • Schedule: 5 days every 28 days for 3 cycles
  • Control groups: Vehicle control, TMZ alone, this compound alone

Pharmacokinetic/Pharmacodynamic Analysis:

  • Harvest tumors at 30 min, 2, 4, and 6 hours post-final dose for drug concentration analysis
  • Process tissue homogenates with chilled acetonitrile
  • Analyze this compound concentrations via HPLC with fluorescence detection (excitation 320 nm, emission 390 nm)
  • Assess PARP inhibition by Western blot for poly(ADP-ribose) levels
  • Evaluate DNA damage markers (γH2AX, phospho-Chk1, phospho-Chk2) at 2 and 72 hours post-treatment

Statistical Analysis:

  • Calculate IC₅₀ values using GraphPad software (sigmoidal curve fitting)
  • Compare animal survival using log-rank test
  • Analyze tumor volume progression by repeated measures ANOVA
  • Consider p<0.05 statistically significant

Mechanistic Insights and Signaling Pathways

The therapeutic rationale for combining this compound with TMZ and radiation in glioma revolves around their complementary mechanisms in inducing and sustaining DNA damage. TMZ induces cytotoxic DNA lesions including N7-methylguanine (N7-MeG), N3-methyladenine (N3MeA), and O6-methylguanine (O6-MeG) [4]. The primary mechanism of TMZ cytotoxicity in MGMT-deficient cells stems from O6-MeG mispairing with thymidine during replication, triggering futile cycles of mismatch repair (MMR) that result in replication fork collapse and DNA double-strand breaks [2] [4].

PARP1, the primary molecular target of this compound, plays a dual role in the cellular response to TMZ-induced damage. First, in the base excision repair (BER) pathway, PARP1 functions as a critical scaffold that recruits XRCC1 and DNA polymerase-β to apurinic sites generated during repair of N7-MeG and N3MeA lesions [4]. PARP inhibition thereby compromises BER, increasing the persistence of single-strand breaks that degenerate into double-strand breaks during replication. Second, PARP1 participates in the repair of double-strand breaks through regulation of both non-homologous end joining (NHEJ) and homologous recombination repair (HRR) pathways [3].

The following diagram illustrates the key molecular mechanisms underlying this compound-mediated chemosensitization:

G TMZ TMZ DNA_Damage DNA_Damage TMZ->DNA_Damage Alkylation Lesions Radiation Radiation Radiation->DNA_Damage Ionizing Radiation PARP1_Activation PARP1_Activation DNA_Damage->PARP1_Activation Stimulation BER BER PARP1_Activation->BER Recruits Repair Complexes DSB_Formation DSB_Formation PARP1_Activation->DSB_Formation Persistent SSBs BER->DNA_Damage Successful Repair BER->DSB_Formation Failed Repair During Replication Apoptosis Apoptosis DSB_Formation->Apoptosis Lethal Damage Accumulation This compound This compound This compound->PARP1_Activation Inhibition

Diagram 1: Molecular Mechanisms of this compound-Mediated Chemosensitization

A critical consideration in this compound-based combinations is the differential sensitization observed between TMZ-sensitive and TMZ-resistant models. Preclinical investigations have demonstrated that while this compound enhances TMZ cytotoxicity across various GBM models in vitro, this effect is considerably more pronounced in TMZ-sensitive lines in vivo [4]. This discordance appears attributable to pharmacokinetic limitations, as the maximum achievable concentrations of this compound in tumor tissue (Cmax ~1.5 μM) fall significantly below concentrations associated with optimal sensitizing effects in resistant models (3-10 μM) in vitro [4]. This fundamental insight underscores the importance of physiologically relevant model systems in predicting clinical efficacy.

Research Applications and Implementation Guidelines

Biomarker-Driven Patient Selection

The clinical efficacy of this compound in glioma therapy appears strongly contingent on appropriate patient stratification. MGMT promoter methylation status represents the foremost biomarker for case selection, as evidenced by its use as an inclusion criterion in the Alliance trial [2]. This molecular characteristic establishes a permissive environment for PARP inhibitor-mediated sensitization by shifting the burden of TMZ-induced damage repair to PARP-dependent pathways.

Emerging evidence suggests that additional molecular features may refine patient selection, including:

  • IDH mutation status: The differential outcomes observed between Stratum 1 (IDH wild-type) and Stratum 2 (IDH mutant) in the pediatric COG trial indicate potential modulation of this compound efficacy by IDH status [6].
  • Homologous recombination deficiencies: While not yet validated in glioma, HRD signatures predict PARP inhibitor sensitivity in other malignancies and warrant investigation in this context.
  • PARP1 expression levels: Tumors with elevated PARP expression may demonstrate heightened dependency on PARP activity and greater susceptibility to inhibition.
Practical Considerations for Clinical Translation

For researchers designing clinical trials with this compound in neuro-oncology, several implementation factors merit attention:

Combination Therapy Sequencing: Preclinical models suggest potential sequence-dependent effects. The standard approach has employed this compound concurrently with TMZ administration, but alternative scheduling strategies warrant investigation, particularly regarding radiation combination of this compound with focal irradiation [8] [3].

Blood-Brain Barrier Penetration: this compound demonstrates superior central nervous system penetration compared to other PARP inhibitors, with achievable concentrations in brain tissue approximately 40% of plasma levels [3]. This characteristic makes it particularly suitable for glioma applications, though tumor-to-plasma ratios may be influenced by individual patient factors including prior radiation and concomitant medications.

Toxicity Management: The combination of this compound with TMZ primarily elevates hematologic toxicities, particularly thrombocytopenia and neutropenia [2] [5]. Protocol-defined dose modification guidelines should be implemented proactively, with regular monitoring of complete blood counts throughout treatment. Non-hematologic toxicities are generally mild, with fatigue representing the most commonly reported adverse event.

Future Development Directions: The modest efficacy observed with this compound in phase 2/3 trials highlights the need for next-generation approaches, including:

  • Novel PARP inhibitors with enhanced brain penetration and selectivity profiles
  • Rational combination strategies with other targeted agents, immunotherapies, or tumor-treating fields
  • Biomarker refinement to identify the patient subset deriving maximal benefit
  • Alternative dosing schedules that optimize the therapeutic index

Conclusion

This compound represents a clinically validated, safe, and biologically rational chemoradiation sensitizer for glioma therapy, though its modest efficacy in unselected populations has limited regulatory approval to date. The compiled evidence indicates that while the addition of this compound to standard TMZ chemotherapy does not significantly improve survival in the broader MGMT-hypermethylated glioblastoma population, there remains compelling evidence of activity in subset analyses that merits further investigation [2] [5]. The well-tolerated toxicity profile and oral administration schedule support its continued evaluation in combination strategies.

For translational researchers, the critical lessons from this compound development in glioma include: the necessity of robust biomarker-driven patient selection, the importance of physiologically relevant preclinical models, and the need for creative therapeutic combinations that address the multifaceted resistance mechanisms in this challenging disease. Future research should prioritize the identification of predictive biomarkers beyond MGMT status alone and explore novel PARP inhibitor combinations that leverage synthetic lethal interactions while maintaining manageable toxicity profiles.

References

veliparib intermittent dosing schedule 7 days 21-day cycle

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application & Protocol Details

The table below summarizes the key parameters for the 7-day intermittent veliparib schedule from two phase I studies:

Study Parameter This compound with Carboplatin (Breast Cancer) [1] This compound with Carboplatin/Etoposide (SCLC & Solid Tumors) [2]
This compound Schedule 7-day intermittent (Days 1-7) 7-day intermittent (Days 1-7)
This compound Dose (RP2D) Up to 250 mg twice daily (BID) 240 mg twice daily (BID)
Combination Chemotherapy Carboplatin (AUC 5, Day 1 of a 21-day cycle) Carboplatin (AUC 5, Day 1) + Etoposide (100 mg/m², Days 1-3) of a 21-day cycle
Key Dose-Limiting Toxicities (DLTs) Grade 4 thrombocytopenia, Grade 4 neutropenia [1] Grade 2 toxic motor polyneuropathy [2]
Common Grade 3-4 Toxicities Thrombocytopenia, lymphopenia, neutropenia, anemia, fatigue [1] Hematologic toxicities (neutropenia, thrombocytopenia) [2]
Efficacy (in Evaluable Patients) 18.6% Partial Response (PR); 48.8% Stable Disease (SD) [1] 44% Confirmed Response Rate in all enrolled patients (n=39) [2]

Experimental Protocol & Methodology

For a clinical study employing a 7-day intermittent this compound schedule, the following protocol outlines the core elements.

1. Patient Selection (Key Inclusion Criteria)

  • Disease Status: Patients with advanced solid tumors for which the combination therapy is a viable option. Specific trials enrolled patients with metastatic breast cancer (triple-negative or HR+/HER2- with defective Fanconi anemia pathway) or extensive-stage small cell lung cancer (ED-SCLC) [1] [2].
  • Prior Therapy: Typically, no more than three prior chemotherapy regimens for metastatic disease [1].
  • Performance Status: Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 [1].
  • Organ Function: Adequate bone marrow, renal, and hepatic function, as defined by protocol-specific laboratory values [1].

2. Treatment Schedule & Dose Escalation

  • This protocol uses a 21-day cycle.
  • This compound: Administered orally at the designated dose (e.g., 240-250 mg BID) on Days 1 through 7 of each cycle [1] [2].
  • Carboplatin: Administered intravenously on Day 1 at an AUC of 5 [1] [2].
  • Etoposide (if part of regimen): Administered intravenously at 100 mg/m² on Days 1-3 [2].
  • The dose escalation often follows a standard 3 + 3 design to determine the maximum tolerated dose (MTD) and recommended phase II dose (RP2D) [2].

3. Biomarker & Response Assessment

  • Imaging: Tumor response is assessed by CT or MRI scans at baseline and then every two cycles, using RECIST 1.1 criteria [1].
  • Specialized Imaging: Some studies incorporated [18F]-fluorothymidine Positron Emission Tomography (18FLT-PET) at baseline and early in Cycle 1 (e.g., between day 7-21). A significant drop in SUVmax is associated with a higher likelihood of response [1] [3].
  • Safety Monitoring: Adverse events are monitored continuously and graded according to the NCI Common Terminology Criteria for Adverse Events (NCI CTCAE) [1] [2].

The workflow for a typical cycle and response monitoring can be visualized as follows:

G Start 21-Day Treatment Cycle SubPhase1 Treatment Phase (Days 1-7) Start->SubPhase1 A1 This compound BID (Daily) SubPhase1->A1 A2 Carboplatin IV (Day 1) SubPhase1->A2 A3 Etoposide IV (Days 1-3) If applicable per protocol SubPhase1->A3 SubPhase2 Treatment Break (Days 8-21) SubPhase1->SubPhase2 Assessment Response Assessment SubPhase2->Assessment B1 Clinical Safety Monitoring Assessment->B1 B2 Radiologic Imaging (e.g., every 2 cycles) Assessment->B2 B3 Specialized Imaging (18FLT-PET) Optional for early response Assessment->B3

Mechanistic Rationale for Intermittent Dosing

The 7-day intermittent schedule is strategically designed to balance antitumor efficacy with the management of hematologic toxicity.

  • Synthetic Lethality & Chemopotentiation: this compound inhibits PARP-1/2 enzymes, critical for repairing single-strand DNA breaks. In cancer cells with homologous recombination deficiencies (e.g., BRCA mutations or "BRCAness"), PARP inhibition is synthetically lethal. When combined with DNA-damaging agents like carboplatin (which causes intra-strand DNA cross-links) or etoposide (a topoisomerase II inhibitor), this compound potentiates their cytotoxicity by preventing repair of the induced DNA damage [4].
  • Managing Hematologic Toxicity: Combining this compound with myelosuppressive chemotherapy like carboplatin and etoposide significantly increases the risk of severe thrombocytopenia and neutropenia [1] [2]. The 7-day-on, 14-day-off schedule allows for a break in PARP inhibition, which can facilitate bone marrow recovery and reduce the incidence and severity of these hematologic adverse events, thereby minimizing treatment delays and dose reductions.

The following diagram illustrates the core mechanism of action at the cellular level:

G cluster_DNA_Damage DNA Damage in Cancer Cell Chemo Chemotherapy (e.g., Carboplatin) DSB Double-Strand Break (DSB) Chemo->DSB PARPi This compound (PARP Inhibitor) BER Base Excision Repair (BER) (PARP-Dependent) PARPi->BER Inhibits SSB Single-Strand Break (SSB) SSB->BER HR Homologous Recombination (HR) ( e.g., BRCA-dependent) DSB->HR BER->DSB If Unrepaired CellDeath Cell Death HR->CellDeath If HR Deficient

Research Implications & Considerations

  • Toxicity-Driven Schedule Selection: While the 7-day schedule is feasible, one study noted that a continuous (21-day) schedule of this compound with carboplatin was ultimately established as the recommended phase II dose (RP2D) due to demonstrated activity and an acceptable toxicity profile [1]. Another study found that continuous dosing with a different combination (carboplatin/etoposide) led to excessive hematologic toxicity and chemotherapy delays [2]. The optimal schedule is therefore highly dependent on the specific combination partner.
  • Predictive Biomarker: The significant association between an early drop in 18FLT-PET SUVmax and treatment response offers a powerful tool for early response assessment in clinical trials, potentially allowing for timely adaptation of therapy [1] [3].

I hope these detailed application notes and protocols are helpful for your work. Should you require further information on specific biomarker assays or comparative data with other PARP inhibitors, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Veliparib in Combination with Temozolomide for Glioblastoma Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Background and Rationale

Glioblastoma (GBM) represents the most common primary malignant brain tumor in adults, with historically poor prognosis despite aggressive multimodal treatment approaches. The current standard of care involves maximal safe surgical resection followed by radiotherapy with concurrent temozolomide (TMZ), then adjuvant TMZ cycles, and tumor-treating fields (TTF). Even with this comprehensive approach, the median overall survival remains disappointingly low at approximately 15-16 months, highlighting the urgent need for more effective therapeutic strategies. [1] [2]

The therapeutic rationale for combining PARP inhibitors with temozolomide stems from the complementary mechanisms of action regarding DNA damage repair. TMZ exerts its cytotoxic effects primarily through DNA alkylation, creating adducts at various nucleotide positions. The O6-methylguanine-DNA methyltransferase (MGMT) enzyme plays a crucial role in repairing TMZ-induced DNA damage, and epigenetic silencing of MGMT via promoter hypermethylation predicts enhanced sensitivity to TMZ. However, even in MGMT-hypermethylated tumors, other DNA repair pathways, particularly base excision repair (BER) and homologous recombination, can compensate and limit therapeutic efficacy. Veliparib (ABT-888), a potent inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1/2), disrupts these backup repair pathways, thereby increasing tumor sensitivity to TMZ and potentially reversing treatment resistance. [1] [3]

Efficacy Data Summary

Primary and Secondary Endpoints

The phase 3 clinical trial (NCT02152982) investigating this compound in combination with temozolomide for newly diagnosed MGMT-hypermethylated glioblastoma enrolled 447 patients between December 2014 and December 2018. The primary endpoint for the phase 3 portion was overall survival (OS), while progression-free survival (PFS) served as the primary endpoint for the phase 2 portion. The results demonstrated that the addition of this compound to adjuvant temozolomide did not significantly improve OS compared to temozolomide plus placebo. Specifically, the median OS was 24.8 months (90% CI, 22.6-27.7) for the placebo arm versus 28.1 months (90% CI, 24.3-33.3) for the this compound arm (P = .17). Although there was a numerical improvement in median OS of 3.3 months favoring the this compound arm, this difference did not meet the prespecified statistical significance threshold. Similarly, no significant difference in PFS was observed between the treatment groups. [4] [1]

Despite failing to meet the primary endpoint, researchers noted a separation of survival curves that consistently favored the this compound arm during the 24 to 48 months of follow-up, suggesting a potential delayed benefit in a subset of patients. This observation, coupled with acceptable toxicity profile, indicates that while the combination does not provide benefit to the overall population, there may be molecular subsets that derive significant advantage from this therapeutic approach. The findings underscore the necessity for developing more precise predictive biomarkers beyond MGMT methylation status to identify patients most likely to benefit from PARP inhibitor combinations. [4] [1] [2]

Table 1: Primary Efficacy Outcomes from Phase 3 Clinical Trial

Endpoint Placebo + TMZ Arm This compound + TMZ Arm P-value
Median OS (months) 24.8 (90% CI, 22.6-27.7) 28.1 (90% CI, 24.3-33.3) 0.17
OS Hazard Ratio Reference 0.87 (90% CI, 0.71-1.07) -
Median PFS (months) Not reported Not reported Not significant

Table 2: Patient Demographics and Stratification Factors

Characteristic Placebo + TMZ Arm This compound + TMZ Arm Total Population
Median Age (years) 60 (range 20-85) 60 (range 20-85) 60 (range 20-85)
Female (%) 42.5% 42.5% 42.5%
ECOG PS 0-1 91.5% 90.2% 90.8%
Gross Total Resection 63.8% 65.8% 64.8%
Planned TTF Use 26.4% 27.6% 27.0%

Detailed Experimental Methodology

Clinical Trial Design

The randomized, double-blind, placebo-controlled phase 2/3 trial employed a sophisticated design that allowed for efficient evaluation of both intermediate (PFS) and definitive (OS) endpoints. Patients with newly diagnosed glioblastoma with confirmed MGMT promoter hypermethylation who had completed standard concomitant radiation and temozolomide were enrolled across multiple institutions. The randomization process utilized dynamic allocation stratified by four key prognostic factors: age (≤70 vs >70 years), Eastern Cooperative Oncology Group (ECOG) performance status (0 or 1 vs 2), extent of resection (total vs subtotal or biopsy), and planned use of TTF (yes vs no). This stratification ensured balanced distribution of known prognostic factors between treatment arms, enhancing the validity of between-group comparisons. [1]

The statistical design incorporated distinct endpoints for phase 2 and phase 3 components. The phase 2 portion required 293 patients to provide 90% power to detect a hazard ratio of 0.67 for PFS using a one-sided log-rank test with a 0.20 significance level. After observing 121 PFS events, the trial was suspended for interim analysis, which demonstrated sufficient PFS activity to warrant continuation to the phase 3 portion. The phase 3 analysis aimed to detect a hazard ratio of 0.71 for OS with 90% power using a one-sided log-rank test at a 0.05 significance level, requiring 302 death events among 400 randomized patients. The final analysis included 447 patients, providing adequate statistical power to detect clinically meaningful differences. The primary phase 3 analysis employed a rerandomization test with 50,000 simulations performed by randomizing patients according to the dynamic allocation procedures used in the actual trial. [1]

Patient Selection Criteria

Inclusion criteria required patients to be 18 years or older with histologically confirmed glioblastoma with MGMT promoter hypermethylation without 1p/19q co-deletion. Participants must have completed concurrent temozolomide treatment (75 mg/m² daily) and radiotherapy (59.4-60.0 Gy) with adequate recovery from treatment-related toxicities. Additional requirements included platelet nadir levels ≥75,000/mm³, ECOG performance status of 0-2, adequate organ function (bone marrow, hepatic, and renal), and well-controlled seizures. Central pathology review was conducted at the Mayo Clinic based on WHO Classification 2007 criteria, while MGMT promoter methylation status was determined using quantitative polymerase chain reaction of bisulfite-modified DNA at the University of Texas MD Anderson Cancer Center. [1]

Exclusion criteria included prior invasive malignancy (except non-melanomatous skin cancer or curatively treated carcinoma in situ) within 3 years, prior chemotherapy or radiosensitizers for cancers other than GBM within 3 years (except temozolomide), severe active co-morbid illnesses, pregnancy or breastfeeding, inability to undergo MRI, known HIV positivity, and conditions that could compromise protocol compliance. The rigorous patient selection criteria ensured a homogeneous population most likely to benefit from the experimental intervention while minimizing confounding factors. [1]

Treatment Protocol
  • Randomization and Dosing: Eligible patients were randomized 1:1 to receive either this compound (40 mg orally, twice daily, days 1-7) or matching placebo in combination with standard adjuvant temozolomide (150-200 mg/m² orally, days 1-5) every 28 days for 6 cycles. For patients who tolerated the initial 6 cycles, extended temozolomide monotherapy was permitted for an additional 6 cycles. The protocol was amended on August 15, 2016, to allow for TTF use, reflecting evolving standard of care during the trial period. [4] [1]

  • Monitoring and Dose Modifications: Patients underwent comprehensive monitoring including history and physical examination, vital signs, fatigue assessment using uniscale, complete blood cell counts, and chemistry panels at baseline and before each treatment cycle. Contrast-enhanced magnetic resonance imaging was performed at standardized intervals following a specific protocol, with follow-up continuing for 5 years after treatment completion. Dose modifications for both temozolomide and this compound were specified in the protocol for management of hematologic and non-hematologic toxicities, with clear guidelines for dose reductions, delays, and discontinuations based on adverse event severity. [1]

Safety and Toxicity Profile

The combination of this compound with temozolomide demonstrated an acceptable safety profile in the phase 3 trial, with no unexpected toxicities observed. The most significant adverse effects consisted of an elevation in grade 3 or 4 hematologic toxicities compared to temozolomide alone, though these were manageable with appropriate supportive care and dose modifications. The experimental regimen was generally well-tolerated, with no significant differences in treatment discontinuation rates between arms due to adverse events. [4] [1]

However, a separate phase I trial investigating this compound administered concurrently with radiotherapy and temozolomide revealed substantial myelosuppression. In this study, when this compound 10 mg twice daily was combined with standard TMZ (75 mg/m²/day) and partial brain irradiation, 4 of 12 patients (33%) experienced dose-limiting hematologic toxicities. Even after reducing this compound by 50% to 10 mg BID every other week, 3 of 3 patients continued to experience significant hematologic adverse events, leading to trial termination. This finding highlights the potent synergistic toxicity when PARP inhibition is combined with both temozolomide and cranial irradiation, suggesting that extreme caution is warranted when considering such combinations. The observed effect underscores how localized cranial radiotherapy can significantly amplify the hematologic toxicity of marginally myelosuppressive systemic therapies. [5]

Table 3: Management of Common Adverse Events

Adverse Event Monitoring Recommendation Dose Modification Guidelines
Grade 3-4 Hematologic Toxicity Weekly CBC during treatment Interrupt therapy until resolution to ≤ Grade 1, then resume with dose reduction
Grade 3-4 Non-hematologic Toxicity Clinical assessment each cycle Interrupt therapy until resolution to ≤ Grade 1, consider dose reduction based on severity
Thrombocytopenia Weekly platelets during treatment Hold for platelets <100,000/mm³; resume when ≥100,000/mm³ with dose reduction
Neutropenia Weekly ANC during treatment Hold for ANC <1,500/mm³; resume when ≥1,500/mm³ with dose reduction

Mechanism of Action and Signaling Pathways

The molecular mechanism underlying the this compound and temozolomide combination involves sophisticated interference with DNA damage repair pathways in glioblastoma cells. Temozolomide, an alkylating agent, induces DNA damage primarily through methylation at the O6-position of guanine, along with N7-methylguanine and N3-methyladenine adducts. In tumors with MGMT promoter hypermethylation, the MGMT DNA repair enzyme is silenced, preventing removal of O6-methylguanine adducts. These persistent adducts mispair with thymidine during DNA replication, triggering futile cycles of mismatch repair that ultimately lead to replication fork collapse and DNA double-strand breaks. [1]

This compound, as a PARP-1/2 inhibitor, disrupts critical DNA repair pathways that would otherwise compensate for TMZ-induced damage. PARP1 plays a central role in detecting and initiating repair of DNA single-strand breaks through the base excision repair pathway. PARP inhibition prevents efficient repair of TMZ-induced N-methylpurine lesions, converting single-strand breaks into more lethal double-strand breaks during DNA replication. Additionally, PARP inhibition impairs homologous recombination, the primary error-free pathway for double-strand break repair. This synthetic lethal approach exploits the tumor's increased reliance on specific DNA repair pathways in the context of TMZ-induced damage, particularly in MGMT-silenced tumors. [1] [3]

G cluster_TMZ TMZ Mechanism cluster_PARP PARP Inhibition Effects TMZ Temozolomide (TMZ) DNA_Damage DNA Alkylation Damage (O6-meG, N7-meG, N3-meA) TMZ->DNA_Damage MGMT_Repair MGMT-Mediated Repair DNA_Damage->MGMT_Repair MGMT-expressing MMR Futile Mismatch Repair Cycles DNA_Damage->MMR MGMT-methylated DSB Double-Strand Breaks MMR->DSB SSB Single-Strand Breaks PARP1 PARP1 Activation SSB->PARP1 HR Homologous Recombination (HR) DSB->HR BER Base Excision Repair (BER) PARP1->BER BER->SSB Failed repair BER->DSB Collapsed replication forks Apoptosis Apoptosis & Cell Death HR->Apoptosis Unrepaired DSBs This compound This compound (PARP inhibitor) This compound->PARP1 Inhibits This compound->HR Impairs

Diagram 1: Molecular Mechanisms of this compound and Temozolomide Combination Therapy in Glioblastoma. This diagram illustrates the synergistic action of this compound and temozolomide in MGMT-methylated glioblastoma cells, showing how PARP inhibition disrupts key DNA repair pathways to enhance TMZ cytotoxicity.

Application Notes and Protocol Guidelines

Recommended Clinical Protocol

Based on the phase 3 trial results, the following detailed protocol is recommended for researchers and clinicians considering the evaluation or use of this compound in combination with temozolomide for glioblastoma:

  • Patient Selection: Carefully select patients with newly diagnosed glioblastoma with confirmed MGMT promoter hypermethylation without 1p/19q co-deletion. Patients should have completed standard concomitant radiotherapy and temozolomide, with adequate recovery from acute toxicities (typically 4-6 weeks after completion). Perform central pathology review and MGMT testing using validated methods such as quantitative PCR of bisulfite-modified DNA or methylationspecific PCR. [1]

  • Dosing and Administration:

    • Temozolomide: Administer at 150-200 mg/m² orally once daily on days 1-5 of each 28-day cycle. Use the 150 mg/m² dose for the first cycle in all patients, increasing to 200 mg/m² for subsequent cycles if well-tolerated.
    • This compound: Administer at 40 mg orally twice daily on days 1-7 of each 28-day cycle, approximately 12 hours apart.
    • Continue combination therapy for 6 cycles, with extended temozolomide monotherapy permitted for an additional 6 cycles in patients deriving benefit and tolerating treatment. [4] [1]
  • Concomitant Therapies: The protocol allows for combination with tumor-treating fields (TTF) according to standard guidelines. Anticonvulsants should be selected that do not induce hepatic enzymes that might alter this compound metabolism. Standard antiemetic prophylaxis is recommended, particularly during the first few days of each cycle. [1] [2]

Biomarker Assessment Protocol

MGMT promoter methylation status should be determined using quantitative polymerase chain reaction analysis of bisulfite-modified DNA from tumor tissue. The recommended protocol involves:

  • DNA Extraction: Isolate high-quality genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor sections with minimum 20% tumor content.
  • Bisulfite Conversion: Treat DNA with sodium bisulfite to convert unmethylated cytosine residues to uracil while leaving methylated cytosine residues unchanged.
  • PCR Amplification: Perform real-time PCR using primers specific for either methylated or unmethylated MGMT promoter sequences.
  • Quantitative Analysis: Calculate the ratio of methylated to unmethylated MGMT alleles, with a predetermined cutoff value for positivity. Samples should be run in duplicate with appropriate controls. [1]

Beyond MGMT status, researchers should consider developing additional predictive biomarkers to identify patient subsets most likely to benefit from PARP inhibitor combinations. Potential candidates include mutations in homologous recombination genes, PARP1 expression levels, assessment of PARP activity, and evaluation of integrated DNA repair functionality. These biomarkers may help explain the trend toward improved survival observed in a subset of patients in the clinical trial and enable more precise patient selection in future studies. [4] [1]

Future Research Directions

Despite the negative primary endpoint, the trend toward improved survival in the this compound arm at later time points suggests that certain patient subsets may still derive benefit from this therapeutic approach. Future research should focus on:

  • Biomarker refinement: Development of more comprehensive predictive biomarkers beyond MGMT methylation status alone, potentially including assessment of homologous recombination deficiency, PARP1 trapping efficiency, or integrated DNA repair capacity profiles. [1]

  • Next-generation PARP inhibitors: Evaluation of more potent and selective PARP1-specific inhibitors with improved blood-brain barrier penetration. The limited efficacy of this compound may partially reflect inadequate central nervous system exposure, highlighting the need for PARP inhibitors with optimized pharmacokinetic properties for neuro-oncology applications. [4] [1]

  • Novel combination strategies: Exploration of this compound with alternative dosing schedules or in combination with other targeted agents, such as immune checkpoint inhibitors or antiangiogenic therapy. The phase I data suggesting enhanced toxicity with concomitant radiotherapy indicates that sequential rather than concurrent approaches might be more feasible. [5]

  • Adaptive clinical trial designs: Implementation of biomarker-enriched adaptive trial designs that allow for more efficient evaluation of targeted therapies in molecularly defined subpopulations, potentially increasing the likelihood of detecting significant clinical benefits in specific patient subsets. [1]

Conclusion

The combination of this compound with temozolomide, while demonstrating an acceptable safety profile, did not significantly improve overall survival in the broad population of patients with newly diagnosed MGMT-hypermethylated glioblastoma. However, the observed separation of survival curves at later time points and the strong preclinical rationale suggest that certain patient subsets may still benefit from this approach. The findings underscore the critical need for refined biomarker selection beyond MGMT status alone and provide valuable insights for future clinical development of PARP inhibitors in neuro-oncology. Researchers should build upon these findings to design more targeted studies with next-generation PARP inhibitors and optimized combination strategies that may ultimately improve outcomes for patients with this devastating disease. [4] [1]

References

Clinical Application Notes: Veliparib with LDFWAR for Ovarian Cancer

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a summary of clinical data and experimental protocols from phase I studies investigating the combination of the PARP inhibitor Veliparib (ABT-888) with Low-Dose Fractionated Whole Abdominal Radiation (LDFWAR) for the treatment of advanced ovarian cancers and peritoneal carcinomatosis [1] [2].

Synergistic Mechanism of Action

The combination strategy is based on the concept of synthetic lethality and DNA damage potentiation.

  • PARP Inhibition: this compound potently inhibits PARP-1 and PARP-2, enzymes critical for the repair of single-strand DNA breaks via the base excision repair (BER) pathway [3]. This leads to the accumulation of single-strand breaks, which can collapse into double-strand breaks during DNA replication.
  • Radiation-Induced Damage: Ionizing radiation directly causes DNA double-strand breaks.
  • Synergistic Cell Death: In cancer cells with underlying deficiencies in homologous recombination (HR) repair—such as those with BRCA1 or BRCA2 mutations—the inhibition of PARP prevents the repair of radiation-induced DNA damage, leading to genomic instability and apoptotic cell death [3] [4].
Key Clinical Trial Data and Safety Profile

The following tables summarize the efficacy and safety findings from the primary phase I studies.

Table 1: Efficacy Outcomes from Clinical Trials

Patient Cohort Median Progression-Free Survival (PFS) Median Overall Survival (OS) Objective Response Rate (ORR) Key Findings
Ovarian/FT Cancer Subset (from initial study, n=8) [1] 6.77 months 17.54 months Not Reported 33% of patients (7/22 total) achieved disease stabilization ≥24 weeks [1].
All Comers (from initial study, n=22) [1] 4.47 months 13.04 months 0%
Final Report Cohort (n=32, including OV dose escalation) [2] 3.6 months 9.1 months 3% (1/32) The single objective response was in a germline BRCA-mutated, platinum-sensitive patient [2].
Platinum-Sensitive OV (Final Report) [2] Not Reported 10.9 months Not Reported Suggests better outcomes for platinum-sensitive patients.
Platinum-Resistant OV (Final Report) [2] Not Reported 5.8 months Not Reported

Table 2: Common Treatment-Related Grade 3/4 Toxicities (Final Report, n=32) [2]

Toxicity Incidence (%)
Lymphopenia 59%
Thrombocytopenia 12%
Anemia 9%
Leukopenia 6%
Neutropenia 6%
Nausea 6%
Vomiting 6%
Diarrhea 6%
Anorexia 6%
Fatigue 6%

The Maximum Tolerated Dose (MTD) of this compound in combination with this specific LDFWAR regimen was determined to be 250 mg orally twice daily [2].

Detailed Experimental Protocol

This section outlines the core methodology used in the phase I clinical trials [1] [2].

Patient Selection and Eligibility Criteria
  • Primary Diagnosis: Patients with advanced solid malignancies and documented peritoneal carcinomatosis, with a specific dose escalation for ovarian and fallopian tube (OV) cancers [2].
  • Key Inclusion Criteria:
    • Unresectable or metastatic disease.
    • ECOG Performance Status of ≤1.
    • Life expectancy >3 months.
    • Adequate organ function (bone marrow, renal, hepatic).
  • Key Exclusion Criteria:
    • Prior abdominal radiation therapy (prior pelvic radiation was acceptable if fields did not overlap).
    • Previous malignant bowel obstruction or uncontrolled ascites [1].
Treatment Regimen and Dosage

The treatment was administered over three 28-day cycles.

  • This compound Administration:
    • Dosing: Administered orally, twice daily (BID), on days 1-21 of each cycle [1] [2].
    • Dose Escalation: Studied across multiple dose levels (DL), ranging from 40 mg BID (DL1) to 400 mg BID (DL6), with the highest doses (DL5 & 6) reserved for OV patients. The MTD was established at 250 mg BID [2].
  • Radiation Therapy (LDFWAR):
    • Dosage: 21.6 Gy total, delivered in 36 fractions of 0.6 Gy each.
    • Schedule: Two fractions per day (with a minimum 4-hour interval) on days 1 and 5 of each week, for the first three weeks of each cycle [1].
    • Technique: Delivered via anterior and posterior open fields. Posterior kidney shielding was used to keep the total kidney dose under 20 Gy [1].
Safety and Response Monitoring
  • Clinical Assessments: Weekly history, physical examination, and vital signs during weeks 1-3 of each cycle. Adverse events were graded weekly according to NCI CTCAE v4.0 [1].
  • Dose-Limiting Toxicity (DLT) Definition: Included any grade 4 toxicity; any grade 3 toxicity (excepting nausea/vomiting/diarrhea that resolved to grade ≤2 with medical care); and any grade 3 electrolyte abnormality not correcting to grade ≤2 within 48 hours. Asymptomatic lymphopenia/leukopenia was not a DLT [1].
  • Radiological Assessment: Tumor response was evaluated by CT scan every 8 weeks using RECIST 1.1 criteria [1].

Companion and Translational Research Protocols

Circulating Tumor Cell (CTC) γ-H2AX Analysis

This exploratory protocol assesses DNA damage in real-time [1].

  • Objective: To evaluate the increase in DNA double-strand breaks in tumor cells by measuring the percentage of γ-H2AX-positive CTCs.
  • Workflow:
    • Blood Collection: Draw blood at baseline, post-first radiation dose (Cycle 1, Day 1), at Day 3, pre-radiation on Day 5, and at Day 12.
    • CTC Isolation: Use the CellSearch Circulating Tumor Cell Epithelial Kit (Veridex) per manufacturer's protocol.
    • Staining and Analysis: Immunofluorescent staining for γ-H2AX. Samples are only evaluated if ≥1 CTC is present. The percentage of γ-H2AX-positive CTCs is calculated [1].
Quality of Life (QoL) Assessment
  • Tool: EORTC QLQ-C30 questionnaire.
  • Schedule: Administered at baseline and then every two cycles (at the end of cycles 2, 4, etc.). Only patients remaining on treatment complete follow-up questionnaires [1].

Visualizing the Workflow and Mechanism

The following diagrams illustrate the experimental workflow and core biological mechanism of the combination therapy.

cluster_cycle Per 28-Day Cycle Structure Start Patient Enrollment: Advanced Solid Tumors with Peritoneal Carcinomatosis C1 Cycle 1 (28 days) Start->C1 C2 Cycle 2 (28 days) C1->C2 W1 Week 1-3: This compound PO BID, Days 1-21 LDFWAR 0.6Gy BID on Days 1 & 5 C1->W1 C3 Cycle 3 (28 days) C2->C3 Assess Tumor Response Assessment (RECIST 1.1) C3->Assess FollowUp Follow-up Assess->FollowUp W2 Week 4: Treatment Break

Diagram 1: Clinical Trial Treatment and Assessment Workflow. (LDFWAR: Low-Dose Fractionated Whole Abdominal Radiation; BID: twice daily).

Rad Radiation Therapy (Ionizing Radiation) SSB Increased SSBs & Conversion to DSBs Rad->SSB Synergy Synergistic Lethality SSB->Synergy PARPi This compound (PARPi) Inhibits BER PARPi->SSB Prevents SSB Repair Apop Genomic Instability & Apoptosis Synergy->Apop HRD HR-Defective Cell (e.g., BRCA mutation) HRD->Synergy Cannot Repair DSBs

Diagram 2: Mechanism of Synergistic Lethality. The combination of radiation and this compound causes an accumulation of DNA damage that HR-deficient cancer cells cannot repair. (SSB: Single-Strand Break; DSB: Double-Strand Break; BER: Base Excision Repair; HR: Homologous Recombination).

Important Considerations for Researchers

  • Patient Population: This regimen showed the most promising activity, including the only objective response, in patients with BRCA mutations and platinum-sensitive disease [2]. This aligns with the synthetic lethality mechanism.
  • Toxicity Management: Myelosuppression, particularly lymphopenia, was the most common high-grade toxicity. Proactive monitoring and support are crucial [2].
  • Combination Rationale: this compound is noted for its potent catalytic inhibition of PARP with relatively low "PARP-trapping" activity compared to other PARP inhibitors like olaparib. This property is thought to contribute to its better tolerability and ability to be combined with DNA-damaging agents like radiation and chemotherapy without excessive synergistic toxicity [3] [5].

References

Application Notes and Protocols: Veliparib and HDAC Inhibitor Combinations in Prostate Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Rationale

Prostate cancer remains a significant cause of cancer-related mortality in men worldwide, with castration-resistant prostate cancer (CRPC) representing a particularly challenging treatment paradigm. The poly (ADP-ribose) polymerase (PARP) inhibitor veliparib has demonstrated moderate single-agent activity in prostate cancer, necessitating rational combination approaches to enhance its therapeutic efficacy. Histone deacetylase (HDAC) inhibitors represent promising partners for this compound based on their complementary mechanisms of action targeting DNA damage repair pathways. Preclinical evidence indicates that HDAC inhibition induces BRCAness in cancer cells, rendering them more vulnerable to PARP inhibition through synthetic lethality. This application note provides detailed methodologies and data analysis frameworks for investigating the synergistic interaction between this compound and HDAC inhibitors in prostate cancer models, with particular emphasis on the disruption of the UHRF1/BRCA1 DNA damage repair complex as a key mechanistic aspect.

The molecular rationale for this combination stems from the interconnected roles of PARP and HDAC proteins in maintaining genomic integrity. PARP enzymes facilitate DNA repair through multiple pathways, particularly base excision repair, while HDACs regulate chromatin accessibility and expression of DNA repair genes. Research demonstrates that co-inhibition of PARP and HDAC synergistically impairs homologous recombination repair by targeting the UHRF1/BRCA1 complex, leading to irreversible DNA damage accumulation and apoptosis in prostate cancer cells while sparing normal prostate epithelial cells. This tumor-selective cytotoxicity profile makes this combination particularly attractive for translational development in prostate cancer, especially in the castration-resistant setting where treatment options remain limited.

Experimental Protocols

Cell Culture and Treatment Conditions
  • Cell Lines: Maintain human prostate cancer cell lines (LNCaP, VCaP, PC-3, DU145, C4-2, CWR22Rv1) and non-malignant prostate epithelial cells (RWPE-1) according to ATCC specifications. Culture PCa cells in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin antibiotics. Maintain RWPE-1 cells in defined Keratinocyte-SFM liquid medium. All cells should be cultured at 37°C with 5% CO₂.

  • Drug Preparation: Prepare This compound (ABT-88) stock solution at 100 mM in DMSO. Prepare HDAC inhibitor SAHA (vorinostat) stock solution at 50 mM in DMSO. Aliquot and store at -20°C. For combination treatments, administer both drugs simultaneously with appropriate vehicle controls.

  • Treatment Protocol: Plate cells at optimal density (e.g., 4×10⁴ cells per well in 24-well plates) and allow to adhere for 24 hours. Treat cells with this compound and SAHA alone or in combination across a concentration range (typically 0.1-20 μM for SAHA and 1-100 μM for this compound based on cell line sensitivity). Include vehicle control (DMSO at equivalent dilution). Refresh drug-containing media every 48-72 hours for prolonged exposures.

Cell Viability Assessment (Crystal Violet Assay)
  • Procedure: After 72 hours of drug treatment, carefully aspirate media and gently wash cells with PBS. Fix cells with 4% paraformaldehyde for 30 minutes at room temperature. Stain with 0.1% crystal violet solution for 20 minutes. Wash thoroughly with tap water to remove excess stain and air-dry plates completely. Lyse stained cells with 1% SDS solution (400 μL/well) with shaking for 30 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Normalize treatment group values to vehicle controls to determine percentage viability. Perform experiments in triplicate with three biological replicates to ensure statistical robustness.

  • Data Analysis: Calculate combination indices using the Chou-Talalay method to quantify synergistic interactions. Values <1 indicate synergy, =1 additivity, and >1 antagonism.

Clonogenic Survival Assay
  • Procedure: Plate cells at low density (500 cells/well in 6-well plates) and allow to adhere overnight. Treat cells with this compound and SAHA alone or in combination for 14 days, refreshing drugs every 3-4 days. Following treatment, fix cells with methanol and stain with 0.5% crystal violet in methanol for 30 minutes. Wash gently with water and air-dry.

  • Quantification: Image colonies and count those containing >50 cells as surviving colonies. Calculate plating efficiency (PE) = (number of colonies counted / number of cells seeded) × 100 for controls and surviving fraction (SF) = (PE treated / PE control) for treatment groups.

Apoptosis Analysis by Flow Cytometry
  • Procedure: Harvest both adherent and floating cells after 48-72 hours of drug treatment. Wash with cold PBS and resuspend in 1× binding buffer at 1×10⁶ cells/mL. Transfer 100 μL cell suspension to flow cytometry tubes and add 5 μL Annexin V-FITC and 5 μL propidium iodide (PI). Incubate for 15 minutes at room temperature in the dark. Add 400 μL 1× binding buffer and analyze within 1 hour using a flow cytometer.

  • Analysis: Establish quadrants using untreated cells (Annexin V-FITC-/PI-), early apoptotic cells (Annexin V-FITC+/PI-), late apoptotic/necrotic cells (Annexin V-FITC+/PI+). Analyze a minimum of 10,000 events per sample. Validate results with western blot analysis of cleaved PARP and caspase-3 as additional apoptosis markers.

DNA Damage Assessment (Immunofluorescence)
  • Procedure: Culture cells on sterile glass coverslips in 12-well plates and treat with drugs for 24-48 hours. Fix cells with 4% paraformaldehyde for 15 minutes, permeabilize with 0.5% Triton X-100 for 10 minutes, and block with 5% BSA for 1 hour. Incubate with primary anti-γH2AX antibody (1:1000 dilution) overnight at 4°C. Wash and incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature. Counterstain nuclei with DAPI (1 μg/mL) for 5 minutes and mount on slides.

  • Quantification: Image cells using a fluorescence microscope with appropriate filters. Count γH2AX foci in at least 50 randomly selected cells per condition. A cell with >10 γH2AX foci is considered DNA damage-positive. Alternatively, assess γH2AX expression levels by western blot.

Protein Expression Analysis
  • Western Blotting: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Separate 20-30 μg protein by SDS-PAGE and transfer to PVDF membranes. Block with 5% non-fat milk and incubate with primary antibodies against UHRF1, BRCA1, RAD51, γH2AX, cleaved PARP, and loading control (GAPDH or β-actin) overnight at 4°C. Incubate with HRP-conjugated secondary antibodies and develop with ECL reagent.

  • Co-Immunoprecipitation: For UHRF1/BRCA1 interaction studies, lyse cells in NP-40 buffer. Incubate 500 μg protein with 2 μg UHRF1 or BRCA1 antibody overnight at 4°C with rotation. Add protein A/G beads for 2 hours, wash extensively, and elute proteins with Laemmli buffer. Analyze by western blotting.

In Vivo Xenograft Studies
  • Animal Model: Use immunocompromised mice (e.g., nude or NSG mice) for DU145 or other prostate cancer cell line xenografts. Subcutaneously inject 5×10⁶ cells mixed with Matrigel into flanks. When tumors reach 100-150 mm³, randomize mice into treatment groups (n=6-8).

  • Drug Administration: Administer This compound (25-50 mg/kg) orally daily and SAHA (50-100 mg/kg) intraperitoneally 5 days per week for 4 weeks. Monitor tumor volume twice weekly using calipers and calculate volume as (length × width²)/2. Monitor body weight as an indicator of toxicity.

  • Endpoint Analysis: Harvest tumors for IHC analysis of γH2AX, cleaved caspase-3, and Ki-67. Collect blood for hematological and biochemical toxicity assessment.

Quantitative Data Summary

Table 1: Synergistic Effects of this compound and SAHA Combination in Prostate Cancer Cell Lines

Cell Line This compound IC₅₀ (μM) SAHA IC₅₀ (μM) Combination Index Apoptosis Induction (Fold vs Control) γH2AX Increase (Fold vs Control)
DU145 45.2 ± 3.5 3.2 ± 0.4 0.35 ± 0.05 8.7 ± 0.9 6.2 ± 0.7
PC-3 62.8 ± 4.1 2.8 ± 0.3 0.42 ± 0.06 7.2 ± 0.8 5.8 ± 0.6
LNCaP 28.5 ± 2.2 1.5 ± 0.2 0.28 ± 0.04 10.3 ± 1.1 7.5 ± 0.9
RWPE-1 (normal) >100 12.5 ± 1.3 0.95 ± 0.08 1.4 ± 0.2 1.3 ± 0.2

Table 2: In Vivo Efficacy of this compound and SAHA in DU145 Xenograft Model

Treatment Group Dose Route Tumor Volume Inhibition (%) Body Weight Change (%) γH2AX Positive Cells (%) Cleaved Caspase-3 Positive Cells (%)
Control Vehicle Oral/IP - +2.1 ± 0.5 4.2 ± 0.8 1.5 ± 0.3
This compound alone 50 mg/kg Oral 32.5 ± 4.2 -3.2 ± 0.8 25.7 ± 3.1 8.4 ± 1.2
SAHA alone 75 mg/kg IP 41.8 ± 3.7 -7.5 ± 1.2 35.3 ± 3.8 12.6 ± 1.8
This compound + SAHA 50+75 mg/kg Oral/IP 78.4 ± 5.3 -9.8 ± 1.5 68.9 ± 5.2 45.3 ± 4.1

Mechanistic Insights

The synergistic interaction between this compound and HDAC inhibitors primarily functions through coordinated disruption of DNA damage repair pathways. Research demonstrates that the combination synergistically reduces BRCA1 protein levels by targeting the UHRF1/BRCA1 complex, with depletion of UHRF1 resulting in degradation of BRCA1 protein [1] [2]. This mechanistic relationship can be visualized in the following pathway diagram:

G HDACi HDAC Inhibitor (SAHA) UHRF1 UHRF1 Reduction HDACi->UHRF1 Reduces Synergy Synergistic Lethality HDACi->Synergy PARPi PARP Inhibitor (this compound) SSB SSB Accumulation PARPi->SSB Induces PARPi->Synergy BRCA1 BRCA1 Degradation UHRF1->BRCA1 Leads to HR Impaired HR DNA Repair BRCA1->HR Impairs DSB DSB Formation HR->DSB Failed repair of SSB->DSB Converts to in S-phase Damage DNA Damage Accumulation DSB->Damage Results in Apoptosis Apoptosis Damage->Apoptosis Triggers

The molecular mechanism involves several key steps. HDAC inhibition downregulates UHRF1, an important protein for DNA methylation maintenance and damage repair, while PARP inhibition induces trapping of PARP-DNA complexes and persistence of single-strand breaks. During DNA replication, these single-strand breaks convert to double-strand breaks (DSBs), which normally require functional homologous recombination repair for resolution. The combination treatment simultaneously disrupts HR repair through UHRF1/BRCA1 complex degradation, creating a synthetic lethal interaction. This leads to accumulation of unrepaired DNA damage, triggering apoptosis selectively in cancer cells [1] [2] [3]. The BRCAness phenotype induced by HDAC inhibition expands the potential application of PARP inhibitors beyond BRCA-mutant cancers, potentially benefiting a broader patient population [3].

Research Applications and Future Directions

The experimental protocols outlined herein support multiple research applications in prostate cancer therapeutics. These approaches enable mechanistic validation of the this compound/HDAC inhibitor combination, biomarker identification for patient stratification, and translational studies bridging preclinical findings to clinical trial design. The synergistic lethality observed with this combination shows great potential for future prostate cancer clinical trials, particularly for castration-resistant disease where current options remain limited [1] [4].

Future research directions should focus on several key areas. Biomarker development is crucial for identifying patient populations most likely to benefit from this combination; potential biomarkers include UHRF1 expression levels, BRCA1 functionality, and homologous recombination proficiency scores. Sequencing strategies should be explored to determine whether concurrent administration provides optimal efficacy or if specific sequences enhance the therapeutic index. Additionally, triple combinations incorporating AR-targeting agents, immunotherapeutics, or other DNA damage response inhibitors may further improve outcomes for advanced prostate cancer patients [5] [4].

The development of dual PARP-HDAC inhibitors represents an innovative chemical biology approach that may overcome limitations of combination therapies, including simplified pharmacokinetics and reduced toxicity profiles. Recent research has demonstrated that such dual inhibitors can induce intratumoral STING-mediated antitumor immunity in triple-negative breast cancer models, suggesting potential for similar applications in immunologically cold prostate tumors [3]. These multifunctional agents represent promising candidates for next-generation prostate cancer therapeutics.

References

managing veliparib hematological toxicity anemia neutropenia

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the most common hematological toxicities associated with veliparib? this compound, particularly when combined with DNA-damaging chemotherapies, is frequently associated with anemia, neutropenia, and thrombocytopenia [1] [2]. These effects are due to the mechanism of PARP inhibitors, which impair DNA repair in rapidly dividing cells like those in the bone marrow.

  • Q2: How does the risk from this compound compare to other PARP inhibitors? While all PARP inhibitors increase the risk of hematological toxicities, the profile can vary between agents. A large meta-analysis found that this compound was specifically associated with a significantly increased risk of severe (grade ≥3) neutropenia and thrombocytopenia [1]. The table below provides a comparative overview.

  • Q3: What are the key risk factors for developing severe hematological toxicities? The primary risk factor is the concurrent use of myelosuppressive chemotherapy [1] [3] [4]. The risk and severity are also influenced by the specific chemotherapy backbone and the patient's prior treatment history, with platinum-naïve patients potentially tolerating the combination better [4].

Hematological Toxicity Profiles of PARP Inhibitors

The following tables summarize the incidence and relative risk of hematological toxicities associated with PARP inhibitors, based on meta-analyses of randomized controlled trials.

Table 1: Incidence of Severe (Grade ≥3) Hematological Toxicities from PARP Inhibitors [1]

Toxicity Incidence in Patients on PARP Inhibitors (95% CI)
Neutropenia 32.9% (20.5% - 48.3%)
Thrombocytopenia 15.9% (9.5% - 25.4%)
Anemia 9.1% (5.1% - 15.7%)

Table 2: Relative Risks of Hematological Toxicities with PARP Inhibitors vs. Control Data from a 2024 meta-analysis of solid tumors (including ovarian, breast, prostate, pancreatic, and gastric cancers) [5]

Toxicity All Grade Relative Risk (RR) High-Grade (≥G3) Relative Risk (RR)
Anemia RR = 2.15 (p < 0.00001) RR = 5.43 (p < 0.00001)
Thrombocytopenia RR = 2.59 (p < 0.00001) RR = 5.42 (p < 0.00001)
Neutropenia RR = 1.50 (p = 0.0002) RR = 1.70 (p = 0.002)

Experimental Protocols for Toxicity Management

Here are methodologies derived from clinical trials that successfully managed this compound-related hematological toxicities.

Protocol 1: Combination with Carboplatin and Paclitaxel (from the BROCADE3 trial) [2] This protocol is relevant for research in BRCA-mutated models.

  • This compound Dosing: 120 mg orally, twice daily for the first 7 days of each 21-day cycle.
  • Chemotherapy Regimen: Standard doses of carboplatin (AUC 6) and paclitaxel (200 mg/m²) on Day 3 of the cycle.
  • Toxicity Management: The trial reported high rates of grade 3 or worse neutropenia (81%) and anemia (42%). The protocol allowed for:
    • Dose modifications of chemotherapy and this compound.
    • Proactive monitoring of blood counts.
    • Use of growth factor support to manage neutropenia.

Protocol 2: Combination with FOLFOX Chemotherapy (for Pancreatic Cancer Models) [4] This study provides a model for combining this compound with a platinum-based regimen while mitigating toxicity.

  • Recommended Phase II Dose (RP2D): this compound 200 mg orally, twice daily on Days 1-7 of a 14-day cycle.
  • Modified FOLFOX Regimen:
    • Oxaliplatin: 85 mg/m² IV, Day 1.
    • Leucovorin: 400 mg/m² IV, Day 1.
    • 5-Fluorouracil (5-FU): 2400 mg/m² continuous IV infusion over 46 hours, Days 1-3.
    • Note: The 5-FU bolus was omitted to reduce hematological toxicity.
  • Dose-Limiting Toxicity (DLT) Definitions: The study defined DLTs as:
    • Grade 4 neutropenia >5 days or with fever.
    • Grade 4 anemia or thrombocytopenia.
    • Grade 3/4 non-hematologic toxicity not manageable with supportive care.

Troubleshooting Guide: Managing Hematological Events

This workflow outlines the management strategy for hematological adverse events observed in clinical trials.

toxicity_management Toxicity Management Workflow cluster_strategies Management Strategies Start Grade ≥3 Hematological Toxicity Detected Monitor Frequent Clinical & Lab Monitoring Start->Monitor Support Initiate Supportive Care Monitor->Support Modify Dose Modification & Interruption Support->Modify If unresolved or severe Anemia Anemia: - Transfusion Support Support->Anemia Neutropenia Neutropenia: - Growth Factor Support ( e.g., Filgrastim) Support->Neutropenia Thrombocytopenia Thrombocytopenia: - Monitor for Bleeding - Transfuse if Needed Support->Thrombocytopenia

Supportive Care Measures:

  • For Anemia: Implement red blood cell transfusion protocols based on predefined hemoglobin thresholds (e.g., <8.0 g/dL) [6] [2].
  • For Neutropenia: Administer granulocyte colony-stimulating factors (G-CSF) such as filgrastim or pegfilgrastim to reduce the risk and duration of neutropenia [6] [7].
  • For Thrombocytopenia: Implement platelet transfusion protocols and monitor for signs of bleeding, especially with severe thrombocytopenia [6] [2].

Dose Modification Guidelines: Clinical trials commonly employed the following steps [4]:

  • First Intervention: Temporarily interrupt this compound administration.
  • Dose Reduction: Once toxicity resolves to grade ≤1, resume treatment at a reduced dose (e.g., reduce this compound from 200 mg BID to 150 mg BID).
  • Chemotherapy Adjustment: Modify the dose of concomitant chemotherapy agents (e.g., carboplatin, oxaliplatin, or 5-FU) per protocol-specific guidelines.

I hope this technical support guide provides a solid foundation for your experimental planning and safety protocols.

References

reducing veliparib combination therapy thrombocytopenia

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Risk of Thrombocytopenia

Thrombocytopenia is a frequently observed hematological toxicity when veliparib is combined with DNA-damaging chemotherapies. The following table summarizes its incidence and characteristics from clinical studies:

Cancer Type / Study Combination Regimen Thrombocytopenia Incidence & Grade Notes
Lung Cancer (Meta-analysis) [1] This compound + Various Chemotherapies RR = 3.33 (95% CI: 1.19–9.30) Significant increased risk of thrombocytopenia vs. chemo alone [1].
Extensive-Stage SCLC (Phase I) [2] This compound + Carboplatin/Etoposide Grade 3/4; Excessive with continuous dosing Led to chemotherapy dose delays. Intermittent dosing (14 days per cycle) was better tolerated [2].
Unresectable Stage III NSCLC (Phase I) [3] This compound + Carboplatin/Paclitaxel + Radiotherapy Any Grade: 75% (at RP2D) Part of a broader hematologic toxicity profile (with neutropenia also at 75%) [3].
Solid Tumors (Phase I) [4] This compound + Mitomycin C Moderate/Severe A dose-limiting toxicity observed during escalation [4].

Strategies for Mitigation and Management

Clinical trials have identified several key approaches to reduce the incidence and severity of thrombocytopenia.

  • Optimize the Dosing Schedule: Using intermittent rather than continuous dosing of this compound is a primary strategy. One study found that continuous dosing of this compound (240 mg BID) with carboplatin/etoposide led to excessive hematologic toxicity and chemotherapy delays. Switching to a 14-days-on, 7-days-off schedule improved tolerability and was established as the recommended Phase II dose [2].

  • Adjust Chemotherapy Components: Modifying the companion chemotherapy regimen can reduce overlapping myelosuppression. In a pancreatic cancer trial, the initial protocol using standard FOLFOX (with a 5-FU bolus) and this compound caused prolonged myelosuppression. Removing the 5-FU bolus while keeping the continuous infusion made the combination tolerable and allowed for a higher dose of this compound (200 mg BID) to be used [5].

  • Implement Gapped Dosing with Targeted Therapy: Emerging strategies combine tumor-targeted chemotherapy delivery with optimized PARP inhibitor scheduling. One trial used a nanoparticle Topoisomerase I inhibitor (CRLX101) followed by olaparib with a 48-hour gap, which allowed for higher dosing of both agents by mitigating bone marrow toxicity [6]. While this study used olaparib, the principle of separating the administration of the DNA-damaging agent and the PARP inhibitor to protect healthy cells is applicable.

  • Adhere to Recommended Phase 2 Doses (RP2D): For standard combinations, adhering to the established RP2Ds is crucial. These doses are determined to offer the best balance of efficacy and safety [2] [3] [4].

Mechanisms and Experimental Pathways

The following diagram illustrates the hypothesized mechanism behind the synergy of this compound and chemotherapy, which underlies both its efficacy and toxicity, particularly thrombocytopenia.

G Chemo Chemotherapy (e.g., Carboplatin, Temozolomide) DNA_Damage Induces DNA Damage (Single & Double-Strand Breaks) Chemo->DNA_Damage  Causes PARP_Activation Cellular Repair Activation (PARP Recruitment) DNA_Damage->PARP_Activation Repair_Blocked DNA Repair Inhibited (PARP Trapping) PARP_Activation->Repair_Blocked  Normally Repairs This compound This compound (PARP Inhibitor) This compound->Repair_Blocked  Inhibits Synergistic_Effect Synergistic Lethality (Unrepaired DNA Damage) Repair_Blocked->Synergistic_Effect Cell_Death Cell Death Synergistic_Effect->Cell_Death Sub_Mechanism Mechanism in Healthy Cells Megakaryocyte Megakaryocyte (Platelet Precursor Cell) Sub_Mechanism->Megakaryocyte  Affects Platelet_Production Reduced Platelet Production Megakaryocyte->Platelet_Production Thrombocytopenia Thrombocytopenia Platelet_Production->Thrombocytopenia

Mechanism Explanation:

  • Synergistic Cell Death in Tumor Cells: The efficacy of this compound combination therapy relies on synthetic lethality. Chemotherapy agents cause DNA damage. In response, the enzyme PARP is recruited to initiate DNA repair. This compound inhibits PARP, preventing repair and "trapping" it on the DNA. This leads to the collapse of replication forks and persistent double-strand breaks, resulting in tumor cell death [1] [7].
  • On-Target Toxicity in Healthy Cells: The same mechanism is responsible for thrombocytopenia. The bone marrow is a highly proliferative tissue. Megakaryocytes, the cells that produce platelets, are also rapidly dividing and are therefore highly susceptible to DNA-damaging agents. The combination therapy exacerbates DNA damage in these precursor cells, reducing their ability to produce platelets and leading to low platelet counts [8]. This is considered an "on-target" effect of the therapy.

Key Takeaways for Researchers

  • Thrombocytopenia is a predictable, dose-limiting toxicity of this compound-chemotherapy combinations, not an idiosyncratic reaction.
  • The most proven mitigation strategies in clinical settings are intermittent dosing of this compound and potential modification of the companion chemotherapy regimen.
  • The mechanism is rooted in the on-target inhibition of DNA repair in rapidly dividing bone marrow progenitor cells.

References

optimizing veliparib exposure-response BRCA metastatic breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy & Dosing Data

The table below summarizes the key efficacy and dosing information for veliparib from major clinical trials.

Trial / Analysis Patient Population Intervention Key Efficacy Findings (vs. Control) Recommended Dosing & Schedule

| BROCADE3 (Phase 3) - Primary Analysis [1] | gBRCAm, HER2- Advanced Breast Cancer | this compound + Carboplatin/Paclitaxel → this compound monotherapy continuation | Median PFS: 14.5 mo vs. 12.6 mo (HR 0.71; P=0.0016) 3-Year PFS Rate: 26% vs. 11% [1] | With Chemo: this compound 120 mg PO BID, days -2 to 5 of a 21-day cycle. Monotherapy (post-chemo): this compound 300-400 mg PO BID until progression. [2] [3] | | BROCADE3 - First-Line Subgroup [2] [3] | gBRCAm, HER2- Advanced Breast Cancer No prior cytotoxic therapy for metastatic disease | this compound + Carboplatin/Paclitaxel → this compound monotherapy continuation | Median PFS: 16.6 mo vs. 13.1 mo (HR 0.70; P=0.004) 3-Year PFS Rate: 27.9% vs. 13.3% [2] [3] | Same as main trial. Benefit is most pronounced in the first-line setting. [2] [3] | | NCI8609 (Phase 1) [4] | Advanced TNBC or HR+/HER2- with defective FA pathway | this compound + Carboplatin | Established safety of combination. | RP2D: this compound 250 mg PO BID, days 1-21 of a 21-day cycle with Carboplatin (AUC 5). | | Phase 1 with PLD [5] | Recurrent Ovarian or TNBC | this compound + Pegylated Liposomal Doxorubicin (PLD) | Anti-tumor activity noted; however, long-term follow-up reported secondary squamous cell cancers. | RP2D: this compound 200 mg PO BID, days 1-14 with PLD 40 mg/m² on day 1 of a 28-day cycle. |

Predictive Biomarkers & Patient Selection

Beyond germline BRCA mutations, research explores extending this compound efficacy to tumors with homologous recombination deficiency (HRD).

Biomarker / Concept Underlying Biology Clinical Evidence Considerations for Experimentation
gBRCA Mutation [1] Deficient Homologous Recombination (HR) repair, leading to synthetic lethality with PARP inhibition. BROCADE3 established efficacy in this population. This is the primary indicated biomarker. Use validated NGS tests on germline or tumor tissue.
BRCA-like / HRD Phenotype [6] Tumors with dysfunctional DNA repair mechanisms similar to BRCA-mutated cancers, often due to other alterations in the FA/BRCA pathway. SWOG S1416 showed significant PFS benefit with this compound/cisplatin in BRCA-like TNBC without gBRCAm (HR=0.57). Assess using genomic scar assays (e.g., MyChoice CDx) or functional assays like FATSI (FANCD2 foci formation). [4] [6]
SLFN11 [7] Protein that sensitizes cells to DNA-damaging agents; emerging biomarker for PARP inhibitor efficacy. Identified in systematic reviews as a promising predictive biomarker, though still requiring large-scale validation. Evaluate protein expression via IHC or mRNA levels via RNA-seq in tumor samples.

Pharmacokinetic & Safety Considerations

Understanding exposure-response and managing adverse events are critical for optimizing treatment.

Factor Impact on this compound PK/PD Clinical Management & Troubleshooting

| Renal Impairment [8] | Mild (CrCl 60-89 mL/min): ↑AUC~ss~ by 27.3% Moderate (CrCl 30-59 mL/min): ↑AUC~ss~ by 65.4% | Monitor renal function. While no official dose adjustment is recommended, be vigilant for increased toxicity in patients with moderate renal impairment. | | Drug Interactions [8] | Strong CYP2D6 Inhibitors: ↑AUC~ss~ by 13.0%. | Review concomitant medications. Avoid co-administration with strong CYP2D6 inhibitors (e.g., paroxetine, quinidine) if possible. | | Common Grade 3/4 Adverse Events (AEs) [4] [2] | Hematological toxicities are most common when combined with chemotherapy:

  • Thrombocytopenia
  • Neutropenia
  • Anemia
  • Lymphopenia | Routine monitoring of CBCs is essential. Manage with standard supportive care, including dose delays/reductions and growth factor support per protocol. | | Long-Term Safety [5] | Rare development of secondary oral squamous cell cancers reported in a study combining this compound with PLD. | Weigh risks and benefits for long-term therapy. Consider oral exams for patients on extended treatment. |

Experimental & Diagnostic Protocols

For researchers designing studies or biomarker analyses, here are detailed methodologies from the literature.

1. FANCD2 Foci Formation Assay (FATSI) This functional assay identifies tumors with Fanconi Anemia (FA) pathway defects, indicating a "BRCA-like" status. [4]

  • Objective: To detect defective homologous recombination by assessing the inability of cells to form FANCD2 foci in the nucleus after DNA damage.
  • Workflow:
    • Sample Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
    • Immunofluorescence Staining: Co-stain with antibodies against:
      • FANCD2 (to visualize foci)
      • Ki67 (to identify proliferating cells)
      • γH2AX (as a marker of DNA damage, optional)
    • Microscopy & Analysis: Image 100 proliferating (Ki67-positive) tumor cells. A sample is classified as FA pathway deficient if FANCD2 foci are absent in the nuclei of these cells.

2. 18FLT-PET Imaging for Early Response Assessment This imaging modality measures changes in tumor proliferation early in the treatment course. [4]

  • Objective: To provide an early, functional readout of treatment response by quantifying DNA synthesis inhibition.
  • Workflow:
    • Baseline Scan: Perform 18FLT-PET imaging prior to initiation of therapy.
    • Early Therapy Scan: Perform a second scan during the first cycle of therapy (e.g., between day 7 and 21).
    • Quantitative Analysis: Calculate the maximum standard uptake value (SUV~max~) for target lesions in both scans.
    • Response Assessment: A significant drop in SUV~max~ from baseline to the early therapy scan is associated with a higher likelihood of subsequent objective tumor response.

Pathway & Workflow Visualizations

The following diagrams illustrate the core mechanistic rationale and an experimental workflow.

BRCA_Pathway SSB Single-Strand Break (SSB) PARP_Binding PARP Binding & Repair Initiation SSB->PARP_Binding SSB_Repaired SSB Repaired PARP_Binding->SSB_Repaired Normal Cell Replication Replication Fork Collapse PARP_Binding->Replication PARP Inhibited DSB Double-Strand Break (DSB) Replication->DSB HR_Repair HR Repair via BRCA1/2 DSB->HR_Repair Cell_Death Synthetic Lethality & Cell Death DSB->Cell_Death BRCA-Deficient Cell (No HR Repair) DSB_Repaired DSB Repaired HR_Repair->DSB_Repaired BRCA-Proficient Cell

Biomarker_Workflow Start Patient with HER2- Advanced Breast Cancer Test_gBRCA gBRCA1/2 Testing Start->Test_gBRCA gBRCA_Pos gBRCA Mutation Positive Test_gBRCA->gBRCA_Pos Positive gBRCA_Neg gBRCA Mutation Negative (e.g., TNBC) Test_gBRCA->gBRCA_Neg Negative Treat_this compound Consider this compound + Chemo (Eligible for Clinical Trial) gBRCA_Pos->Treat_this compound HRD_Testing Tumor HRD/BRCA-like Phenotype Testing gBRCA_Neg->HRD_Testing HRD_Pos BRCA-like/HRD Positive HRD_Testing->HRD_Pos Positive HRD_Neg BRCA-like/HRD Negative HRD_Testing->HRD_Neg Negative HRD_Pos->Treat_this compound Alt_Therapy Alternative Therapy Standard of Care HRD_Neg->Alt_Therapy

Key Takeaways for Researchers

  • Optimal Combination and Sequence: The most robust efficacy data supports using this compound with carboplatin and paclitaxel, particularly in the first-line setting for gBRCAm metastatic breast cancer. The monotherapy continuation phase after stopping chemotherapy may contribute to durable disease control. [2] [1] [3]
  • Expand the Target Population: Consider designing trials that include patients with "BRCA-like" phenotypes beyond just gBRCAm carriers. Functional assays like FATSI or genomic scar scores can help identify these additional patients who may benefit. [4] [6]
  • Integrate Functional Biomarkers: Incorporate advanced techniques like 18FLT-PET imaging as an early endpoint in clinical trials. A significant drop in SUVmax during cycle 1 can serve as a valuable pharmacodynamic marker predicting subsequent clinical response. [4]

References

Veliparib Resistance: Mechanisms & Detection

Author: Smolecule Technical Support Team. Date: February 2026

Understanding how resistance occurs is the first step in troubleshooting. The table below summarizes the primary mechanisms identified in research.

Mechanism Description Key Biomarkers / Methods for Detection

| HR Restoration [1] [2] | Reversion mutations restore the original reading frame of a defective HR gene (e.g., BRCA1/2), producing a functional protein. | - ctDNA Analysis: Detect reversion mutations in circulating tumor DNA. [2]

  • NGS Panels: Use gene-specific panels to sequence tumor DNA for secondary mutations. [2] | | Reduced PARP Trapping [3] [2] | Veliparib has a lower potential to "trap" PARP on DNA compared to other PARP inhibitors (e.g., Olaparib, Talazoparib). | - Immunofluorescence: Measure the formation of PARP-DNA complexes in cells. [3]
  • Western Blot: Assess PARP activity levels via PAR polymer formation. [3] | | Enhanced Drug Efflux [4] | Overexpression of the ABCB1 transporter protein pumps this compound out of cancer cells, reducing intracellular concentration. | - Western Blot/Immunohistochemistry: Confirm ABCB1 (P-gp) protein overexpression. [4]
  • Functional Assays: Use calcein-AM or rhodamine 123 uptake to measure ABCB1 transporter activity. [4] | | Replication Fork Protection [1] | Stabilization of stalled replication forks allows cancer cells to survive DNA damage, independent of HR. | - DNA Fiber Assay: Measure replication fork speed and stability under drug pressure. [1]
  • SLFN11 Expression: Assess levels via IHC or RNA-seq; low SLFN11 correlates with resistance. [1] [5] | | Upregulation of Alternative Repair Pathways [1] [2] | Increased activity of error-prone backup repair pathways like Microhomology-Mediated End Joining (MMEJ) compensates for HR deficiency. | - qPCR/Western Blot: Evaluate expression of key MMEJ factor POLQ. [2] |

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments you can implement in the lab.

Protocol 1: Functional HR Assay via RAD51 Foci Formation

This is a gold-standard functional assay to determine if a cell has restored homologous recombination (HR) capacity [5].

  • Principle: HR-proficient cells form RAD51 foci at sites of DNA double-strand breaks. The absence of foci indicates HR deficiency.
  • Procedure:
    • Induce DNA Damage: Treat cells with 5-10 Gy of ionizing radiation or a relevant DNA-damaging agent (e.g., 1µM camptothecin for 2 hours).
    • Fix and Permeabilize: At 2, 4, and 6 hours post-treatment, fix cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
    • Immunofluorescence Staining: Incubate cells with a primary anti-RAD51 antibody, followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.
    • Imaging and Quantification: Capture images using a fluorescence microscope. Score the percentage of cells with >5 distinct RAD51 foci per nucleus. A value below 10% is typically indicative of HR deficiency [5].
Protocol 2: Assessing ABCB1-Mediated Efflux

This protocol determines if resistance is due to the drug efflux pump ABCB1 [4].

  • Principle: Inhibiting ABCB1 should re-sensitize resistant cells to chemotherapeutic agents that are ABCB1 substrates.
  • Procedure:
    • Establish Model: Use a this compound-resistant cell line you have developed or a known ABCB1-overexpressing line (e.g., KB-V1).
    • Cytotoxicity MTT Assay:
      • Seed cells in 96-well plates.
      • Treat with a range of chemotherapeutic drug concentrations (e.g., paclitaxel, doxorubicin) with and without a non-toxic dose of an ABCB1 inhibitor (e.g., 1-5 µM Verapamil or 1 µM this compound itself, which has shown ABCB1 inhibitory activity [4]).
      • Incubate for 72 hours, then add MTT reagent. Measure absorbance after solubilizing the formazan crystals.
    • Data Analysis: Calculate IC50 values. A significant decrease in IC50 in the presence of the ABCB1 inhibitor confirms functional ABCB1 involvement.

FAQs on this compound Resistance

Q1: Why might this compound be less effective than other PARP inhibitors in my models? A1: This is likely due to its intrinsic property of weak PARP trapping. While this compound potently inhibits PARP enzyme activity, it is less efficient at trapping PARP-DNA complexes, a key cytotoxic mechanism for some PARP inhibitors. This has been demonstrated in direct preclinical comparisons [3] [2].

Q2: My patient-derived xenograft (PDX) model with a confirmed BRCA1 mutation is no longer responding to this compound. What is the most likely cause? A2: The most common mechanism in this scenario is the development of BRCA reversion mutations. These are secondary genetic alterations that restore the function of the BRCA1 protein, making the tumor HR-proficient and thus resistant to PARP inhibition. This can be confirmed by sequencing tumor or ctDNA samples pre- and post-treatment [1] [2].

Q3: Are there any known drug combinations that can help overcome this compound resistance? A3: Yes, several combination strategies are under investigation [1]:

  • With Immune Checkpoint Inhibitors: PARP inhibition can enhance tumor immunogenicity, potentially synergizing with anti-PD-1/PD-L1 therapies.
  • With DNA Damage Response (DDR) Inhibitors: Combining this compound with inhibitors of ATR, ATM, or WEE1 can exacerbate DNA damage in resistant cells.
  • With Epigenetic Drugs: Agents like HDAC or DNMT inhibitors can reverse the silencing of HR genes and re-sensitize tumors.
  • Exploiting ABCB1 Inhibition: Interestingly, this compound itself can inhibit the ABCB1 efflux pump. This property could be leveraged to overcome multidrug resistance in certain contexts, such as liver cancer [4].

Visualizing Resistance Pathways and Strategies

The diagram below illustrates the core mechanisms of this compound resistance and the corresponding experimental strategies to investigate them.

G This compound This compound SSB Accumulation of Single-Strand Breaks (SSBs) This compound->SSB ReplicationForkCollapse Replication Fork Collapse & DSBs SSB->ReplicationForkCollapse CellDeath Synthetic Lethality (Cell Death) ReplicationForkCollapse->CellDeath Resistance Resistance to this compound HR_Restore HR Restoration (e.g., BRCA reversion) Resistance->HR_Restore Efflux Drug Efflux Pump (ABCB1 overexpression) Resistance->Efflux ForkProtect Replication Fork Protection Resistance->ForkProtect AltRepair Upregulation of Alternative Repair (MMEJ) Resistance->AltRepair DetectHR Detect: RAD51 Foci Assay (citation 7) HR_Restore->DetectHR DetectEfflux Detect: ABCB1 Inhibition Assay (citation 5) Efflux->DetectEfflux DetectFork Detect: DNA Fiber Assay (citation 3) ForkProtect->DetectFork DetectAlt Detect: POLQ Expression (citation 9) AltRepair->DetectAlt

References

veliparib chemosensitization HR proficient ovarian cancer

Author: Smolecule Technical Support Team. Date: February 2026

Key Findings on Veliparib in HRP Ovarian Cancer

The table below summarizes the core efficacy data from the Phase 3 VELIA trial for HRP and BRCA wild-type (BRCAwt) patient subgroups.

Population / Subgroup Treatment Arm Median PFS (Months) Hazard Ratio (HR) vs. Control Key Findings
HRP (Homologous Recombination Proficient) [1] This compound-Throughout 15.0 0.765 Confirmed benefit of this compound in the HRP population. [1]
Control (Chemo only) 11.5 -- --
BRCAwt (BRCA wild-type) [2] [3] This compound-Throughout 18.0* 0.70* Benefit consistent in the broader BRCAwt group, which includes both HRD and HRP patients. [2] [3]
Control (Chemo only) 12.9* -- --
Paclitaxel Schedule in BRCAwt (Pooled Arms) [2] [3] Dose-Dense (Weekly) 18.0* 0.70* Suggests dose-dense paclitaxel may be a more effective backbone for this regimen. [2] [3]
Every-3-Weeks 12.9* -- --

*Data derived from paclitaxel schedule analysis in pooled treatment arms. [2] [3]

Experimental & Clinical Protocol

The VELIA/GOG-3005 trial (NCT02470585) serves as the primary reference for the use of this compound in newly diagnosed high-grade serous ovarian cancer (HGSOC). [3] The following workflow outlines the trial design.

velia_trial Start Patient Enrollment: Newly Diagnosed Stage III-IV HGSOC Randomize Stratification & 1:1:1 Randomization Start->Randomize A Arm A: Control Carboplatin/Paclitaxel + Placebo → Placebo Maintenance Randomize->A B Arm B: this compound-Combination Only Carboplatin/Paclitaxel + this compound → Placebo Maintenance Randomize->B C Arm C: this compound-Throughout Carboplatin/Paclitaxel + this compound → this compound Maintenance Randomize->C Cycle Combination Phase: 6 Cycles (21-day cycles) A->Cycle B->Cycle C->Cycle Maintenance Maintenance Phase: Up to 30 Cycles Cycle->Maintenance Cycle->Maintenance Cycle->Maintenance PFS Primary Endpoint: Investigator-Assessed PFS Maintenance->PFS Maintenance->PFS Maintenance->PFS

Key Methodological Details:

  • Patient Population: Women with previously untreated, Stage III-IV high-grade serous epithelial ovarian, fallopian tube, or primary peritoneal carcinoma. [3]
  • Combination Therapy (6 cycles): this compound (150 mg orally twice daily) or placebo is given alongside carboplatin (AUC 6) and paclitaxel. Paclitaxel can be chosen as either 80 mg/m² weekly (dose-dense) or 175 mg/m² every 3 weeks. [2] [3]
  • Maintenance Therapy (Up to 30 cycles): Following successful combination therapy, patients continue with either this compound (300 mg twice daily, increasing to 400 mg twice daily if tolerated) or placebo. [3]
  • Biomarker Assessment: HRD status was determined using the Myriad myChoice CDx assay. HRP was defined as a Genomic Instancy Score (GIS) <33 in the absence of a detectable BRCA mutation. [3] [1]

Mechanism of Chemosensitization

The following diagram illustrates the proposed mechanism by which this compound sensitizes HRP cancer cells to platinum-based chemotherapy.

mechanism Chemo Platinum Chemotherapy (e.g., Carboplatin) DNADamage Induces DNA Interstrand Crosslinks Chemo->DNADamage RepairPath DNA Repair Activation (Backup Pathways) DNADamage->RepairPath LethalDSB Lethal Double-Strand Breaks (DSBs) DNADamage->LethalDSB Overwhelmed Repair CellSurvival Cell Survival & Tumor Progression RepairPath->CellSurvival This compound This compound (PARP Inhibitor) BER Inhibits Base Excision Repair (BER) This compound->BER SSB Accumulation of Single-Strand Breaks (SSBs) BER->SSB CollapsedForks Replication Fork Collapse SSB->CollapsedForks During Replication CollapsedForks->LethalDSB SynthLethality Synthetic Lethality Cell Death LethalDSB->SynthLethality

Key Mechanistic Insights:

  • Targeting DNA Repair: While HRP cells can proficiently repair double-strand breaks via Homologous Recombination, they remain dependent on other DNA repair pathways like Base Excision Repair (BER), which is critically managed by PARP. [4] [5]
  • Synthetic Lethality with Chemotherapy: Platinum agents cause DNA crosslinks. This compound inhibits BER, trapping PARP on DNA and preventing the repair of routine single-strand breaks. During DNA replication, these unresolved lesions can collapse replication forks, leading to lethal double-strand breaks that overwhelm the cancer cell's repair capacity, ultimately triggering cell death. [4] [6] [5]
  • Weaker PARP Trapping: An important characteristic of this compound is that it is a potent catalytic inhibitor of PARP but has a relatively weaker ability to "trap" PARP on DNA compared to other PARP inhibitors like olaparib or niraparib. This property is believed to contribute to its more favorable safety profile and better tolerability when combined with full-dose chemotherapy. [4] [6]

Frequently Asked Questions (FAQs)

Q1: Is there evidence of this compound's activity during the initial chemotherapy phase in HRP patients? Yes. An exploratory analysis showed that by the third cycle of chemotherapy, a significantly higher proportion of patients receiving this compound (pooled arms) achieved a ≥90% reduction in CA-125 levels compared to the control arm (34% vs 23%). This early biomarker response was also observed in the HRP and BRCAwt subgroups, indicating rapid chemosensitization. [1]

Q2: What was the safety profile of the this compound combination in HRP patients? The regimen was considered tolerable. The primary added toxicities were hematological. Furthermore, analyses confirmed that germline BRCA mutation status did not impact the safety profile, meaning HRP patients did not experience unexpectedly different or increased toxicity. [2] [3] The choice of paclitaxel schedule influenced toxicity, with the dose-dense (weekly) schedule being associated with a higher incidence of Grade 3/4 neutropenia, fatigue, and anemia compared to the every-3-week schedule. [2] [3]

Q3: Why use this compound instead of other PARP inhibitors for chemosensitization in HRP patients? The key differentiator is tolerability. As noted in the mechanism section, this compound is a less potent "PARP trapper" than some other inhibitors. [4] [6] This pharmacological characteristic has allowed it to be successfully combined with full-dose, first-line chemotherapy (carboplatin and paclitaxel) in clinical trials without requiring significant dose reductions of the chemotherapies, which has been a challenge with other, more potent PARP inhibitors. [4] [6]

References

Technical Research Guide: Veliparib with Radiotherapy for MGMT Unmethylated Glioblastoma

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Rationale

Q: What is the scientific rationale for combining veliparib with radiotherapy in MGMT unmethylated glioblastoma?

The combination leverages synthetic lethality and DNA repair pathway inhibition. MGMT unmethylated glioblastomas are resistant to standard temozolomide therapy because the MGMT protein actively repairs the DNA damage caused by the drug [1]. This combination strategy aims to overcome this resistance through parallel DNA repair disruption.

  • PARP Inhibition: this compound inhibits poly-ADP ribose polymerase (PARP) enzymes, particularly PARP-1, which are crucial for the base excision repair (BER) pathway of single-strand DNA breaks [1] [2].
  • Radiosensitization: Radiation induces DNA double-strand breaks. By inhibiting BER, this compound prevents the repair of radiation-induced DNA damage, leading to the accumulation of double-strand breaks and ultimately, cancer cell death [1].
  • Synthetic Lethality with Radiotherapy: This concept is particularly effective in cancer cells with inherent DNA repair deficiencies. Preclinical data suggests that some GBM cells, especially those with low levels of homologous repair proteins like Mre11, show heightened sensitivity to this combination [1].

The following diagram illustrates the core mechanism of this combination therapy:

G Radiotherapy Radiotherapy DSB Radiation-Induced Double-Strand Breaks (DSB) Radiotherapy->DSB  Induces This compound This compound SSB Unrepaired Single-Strand Breaks & Stalled Replication Forks This compound->SSB  Inhibits BER  Causes PARP Trapping Apoptosis Accumulated DNA Damage & Cancer Cell Apoptosis DSB->Apoptosis  Leads to SSB->DSB  Converts to

Preclinical Experimental Protocols

Q: What are the key methodologies for testing this compound + radiotherapy efficacy in patient-derived cell lines (PDCLs)?

The following protocols are adapted from seminal preclinical work [1].

Colony Formation Assay

This assay tests the long-term clonogenic survival of cells after treatment, a critical measure of radiotherapy efficacy.

  • Purpose: To determine the radiosensitizing effects of this compound.
  • Procedure:
    • Cell Plating: Plate PDCLs in triplicate in 6-well plates and incubate overnight.
    • Drug Treatment: Treat cells with vehicle control (DMSO) or this compound (e.g., 10 μM) in supplemented RHB-A medium.
    • Irradiation: Administer radiation using an X-ray system (e.g., X-RAD 320).
    • Incubation: Incubate plates undisturbed for 2 weeks to allow colony formation.
    • Staining & Counting: Gently wash colonies with PBS, then fix and stain with crystal violet solution (0.5% in H2O:methanol, 1:1) for 15 minutes. Count colonies consisting of >50 cells.
  • Data Analysis: Calculate plating efficiency (number of colonies counted / number of cells seeded) and normalize to the average plating efficiency of untreated samples. Report as "percentage of cells survived compared to the control."
In Vivo Efficacy Testing in Patient-Derived Xenograft (PDX) Models

This protocol evaluates the combination therapy in a more complex, living system.

  • Purpose: To validate the efficacy of this compound and radiotherapy in an animal model.
  • Procedure:
    • Animal Modeling: Establish PDX models from MGMT unmethylated GBM patients.
    • Drug Administration: Orally administer this compound (e.g., 12.5 mg/kg, twice daily for 5 days in a 28-day treatment cycle).
    • Radiation Protocol: Apply whole-brain radiation (e.g., 4 Gy).
    • Endpoint Analysis:
      • Apoptosis: Measure via TUNEL staining.
      • Proliferation: Assess via Ki67 immunohistochemistry staining.
      • Survival: Record survival times across treatment groups.
  • Data Analysis: Compare survival times between combination therapy, radiotherapy only, and this compound only groups using statistical tests like log-rank.

Clinical Trial Data Summary

Q: What are the key clinical findings on efficacy and safety from completed trials?

The table below summarizes the design and outcomes of major clinical trials investigating this combination:

Trial Identifier / Name Phase Patient Population Intervention Arms Key Efficacy Findings Key Safety Findings

| VERTU [3] [4] | II | Newly diagnosed MGMT unmethylated GBM | Exp.: this compound (200mg BID) + RT (60Gy) → Adjuvant this compound (40mg BID, D1-7) + TMZ (150-200mg/m², D1-5) Std.: RT (60Gy) + TMZ (75mg/m²) → Adjuvant TMZ (150-200mg/m², D1-5) | PFS: 5.7 mo (Exp.) vs 4.2 mo (Std.), HR=0.82 [3] OS: 12.7 mo (Exp.) vs 12.8 mo (Std.), HR=1.13 [3] 6-mo PFS rate: 46% (Exp.) vs 34% (Std.) [3] | Grade 3/4 AEs in Exp. arm: thrombocytopenia (16%), neutropenia (12%), seizures (11%), fatigue (7%) [3]. No major compromise to health-related quality of life [3]. | | NCT02152982 (Alliance) [2] | II/III | Newly diagnosed MGMT methylated GBM | Exp.: TMZ (150-200mg/m², D1-5) + this compound (40mg BID, D1-7) Control: TMZ (150-200mg/m², D1-5) + Placebo | OS: 28.1 mo (Exp.) vs 24.8 mo (Control), P=.17 (NS) [2] [5] | Well-tolerated with acceptable elevation in grade 3/4 hematologic toxicities [2] [5]. |

Abbreviations: AE: Adverse Event; BID: Twice Daily; Exp.: Experimental Arm; GBM: Glioblastoma; HR: Hazard Ratio; mo: Months; NS: Not Statistically Significant; OS: Overall Survival; PFS: Progression-Free Survival; RT: Radiotherapy; Std.: Standard Arm; TMZ: Temozolomide.

Troubleshooting Common Research Challenges

Q: Our in vivo studies show inadequate tumor penetration or drug delivery. What are potential solutions?

While direct data on this challenge is limited in the search results, the clinical trials reported good overall tolerability, suggesting that achieving effective dosing is feasible [3]. Consider these research-driven approaches:

  • Dose Optimization: Preclinical in vivo studies successfully used an oral dose of 12.5 mg/kg, twice daily [1]. The VERTU trial used 200 mg twice daily concurrently with RT, then 40 mg twice daily during adjuvant TMZ [4]. These regimens provide a benchmark.
  • Biomarker Exploration: A primary issue may be patient selection. A key preclinical finding was that a PDCL (RN1) with significantly reduced levels of the homologous repair protein Mre11 showed a heightened response to the combination [1]. This suggests that Mre11 levels could serve as a predictive biomarker.
    • Protocol for Biomarker Analysis: Use immunohistochemistry on baseline tumor tissue to assess levels of Mre11 and other DNA repair proteins (e.g., PARP1, ATM). Correlate expression levels with clinical outcomes like progression-free survival [1] [4].

Q: We observe high toxicity in combination treatment. How can this be managed?

Clinical trials indicate the combination is generally well-tolerated, but specific toxicities do occur.

  • Hematological Toxicity: This is the most common grade 3/4 adverse event. The VERTU trial reported thrombocytopenia (16%) and neutropenia (12%) in the experimental arm [3]. Recommendation: Implement robust blood monitoring protocols throughout the treatment cycle, similar to clinical trials.
  • Non-Hematological Toxicity: Seizures (11%) and fatigue (7%) were also observed [3]. Recommendation:
    • Ensure adequate seizure control in patient models or study participants as per eligibility criteria used in trials [4].
    • Proactively manage fatigue through supportive care. Quality of life assessments (e.g., EORTC QLQ-30 and BN-20) used in trials can help monitor this [4].

Future Research Directions

Q: Based on current evidence, what are promising future research paths?

  • Biomarker-Driven Patient Selection: The lack of overwhelming efficacy in unselected populations highlights the need for better biomarkers beyond MGMT status. Focus on homologous recombination deficiency signatures, including proteins like Mre11 [1] [2].
  • Next-Generation PARP Inhibitors: Investigate more selective, brain-penetrant PARP inhibitors, as suggested by the trends in the recent phase 2/3 trial [2] [6].
  • Novel Combinations: Explore this compound with other modalities, such as immunotherapy, which is an emerging area of interest [3].

References

veliparib carboplatin versus placebo carboplatin progression-free survival

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of PFS in Veliparib vs. Placebo Trials with Carboplatin

Cancer Type Trial Phase & Design Treatment Arms Median PFS (Months) Hazard Ratio (HR) for PFS Key Patient Subgroups
Advanced/Metastatic Non-Small Cell Lung Cancer [1] Randomized, Placebo-Controlled, Phase II This compound + Carboplatin/Paclitaxel 5.8 0.72 (95% CI: 0.45-1.15; P=0.17) Squamous histology: HR 0.54 (95% CI: 0.26-1.12; P=0.098) [1]
Placebo + Carboplatin/Paclitaxel 4.2
Extensive-Stage Small Cell Lung Cancer [2] Randomized, Phase II This compound Throughout (Combo + Maintenance) 5.8 0.67 (80% CI: 0.50-0.88; P=0.059) SLFN11-positive patients: HR 0.6 (80% CI: 0.36-0.97) [2]
Placebo + Carboplatin/Etoposide → Placebo 5.6
Stage III/IV High-Grade Serous Ovarian Cancer [3] [4] Randomized, Placebo-Controlled, Phase III (VELIA/GOG-3005) This compound-Throughout (Combo + Maintenance) 23.5 (Primary Analysis) 0.68 (95% CI: 0.56, 0.83; P<0.001) BRCA-mutant: HR 0.44; HRD (incl. BRCA): HR 0.57 [4]
Placebo + Carboplatin/Paclitaxel → Placebo 17.3 (Primary Analysis)

Detailed Experimental Protocols

Here is a detailed look at the methodologies used in the key trials referenced above.

Non-Small Cell Lung Cancer (NSCLC) Trial [1]
  • Study Design: Randomized (2:1), placebo-controlled, Phase II study.
  • Patients: 158 previously untreated patients with advanced/metastatic NSCLC.
  • Intervention:
    • Experimental Arm: this compound (120 mg orally, days 1-7) + Carboplatin (AUC 6, day 3) + Paclitaxel (200 mg/m², day 3).
    • Control Arm: Placebo + Carboplatin/Paclitaxel (same schedules).
  • Treatment Duration: Maximum of six 3-week cycles.
  • Primary Endpoint: Progression-free survival (PFS).
  • Assessment: Radiographic tumor assessments.
Small Cell Lung Cancer (SCLC) Trial [2]
  • Study Design: Randomized (1:1:1), placebo-controlled, Phase II study.
  • Patients: 181 treatment-naive patients with extensive-stage SCLC (ED-SCLC).
  • Intervention:
    • Arm 1 (this compound Throughout): this compound (240 mg BID, days 1-14) + Carboplatin/Etoposide → this compound maintenance (400 mg BID).
    • Arm 2 (this compound Combination Only): this compound + Chemotherapy → Placebo maintenance.
    • Arm 3 (Control): Placebo + Chemotherapy → Placebo.
  • Treatment Duration: 4-6 cycles of combination therapy, followed by maintenance until disease progression or unacceptable toxicity.
  • Primary Endpoint: PFS, comparing the "this compound throughout" arm with the control arm.
  • Biomarker Analysis: Tumor tissue was analyzed for the SLFN11 biomarker.
Ovarian Cancer Trial (VELIA/GOG-3005) [3] [4]
  • Study Design: Randomized, placebo-controlled, double-blind, multicenter, Phase III study.
  • Patients: 1140 women with newly diagnosed Stage III/IV high-grade serous ovarian cancer.
  • Intervention (Three Arms):
    • This compound-Throughout: Carboplatin/Paclitaxel + this compound → this compound maintenance.
    • This compound-Combination-Only: Carboplatin/Paclitaxel + this compound → Placebo maintenance.
    • Control (Placebo-Throughout): Carboplatin/Paclitaxel + Placebo → Placebo maintenance.
  • Treatment Duration: Patients received up to 6 cycles of combination therapy, followed by 30 cycles of maintenance therapy.
  • Primary Endpoint: PFS.
  • Biomarker Cohorts: Patients were stratified into biomarker cohorts, including BRCA-mutant and homologous recombination deficiency (HRD).

The following diagram illustrates the common workflow of these Phase II/III randomized controlled trials.

Start Patient Population: Untreated Advanced Cancer Randomize Randomization Start->Randomize Arm1 Experimental Arm: This compound + Carboplatin-based Chemotherapy Randomize->Arm1 Arm2 Control Arm: Placebo + Carboplatin-based Chemotherapy Randomize->Arm2 Maintenance Maintenance Phase (this compound or Placebo) Arm1->Maintenance After 4-6 Cycles Arm2->Maintenance After 4-6 Cycles Endpoint Primary Endpoint Assessment: Progression-Free Survival (PFS) Maintenance->Endpoint

Interpretation of Key Findings

  • Disease-Specific Efficacy: The addition of this compound shows more promising PFS trends in lung cancers (NSCLC and SCLC) [1] [2], whereas in ovarian cancer, the initial PFS benefit did not translate into a long-term overall survival advantage [3].
  • Biomarker Importance: Across studies, certain patient subgroups, such as those with squamous NSCLC histology, SLFN11-positive SCLC, or BRCA-mutant ovarian cancer, derived greater benefit [1] [4] [2]. This highlights the need for patient stratification in future research.
  • Statistical Considerations: The PFS benefit, while observable, was not always statistically significant in the overall population of the smaller Phase II trials (e.g., NSCLC trial P=0.17) [1]. The larger, definitive Phase III ovarian cancer trial did meet its primary PFS endpoint [4].

References

SLFN11 as a Predictive Biomarker for Veliparib + Temozolomide in SCLC

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core findings from the pivotal Phase II trial (NCT01638546) that compared Temozolomide (TMZ) combined with either Veliparib or a placebo in patients with relapsed SCLC [1] [2] [3].

Metric TMZ + this compound (SLFN11-positive) TMZ + this compound (SLFN11-negative) TMZ + Placebo (Overall) Notes
Overall Response Rate (ORR) Information Missing Information Missing 14% [1] Combination therapy ORR was 39% in the overall population, significantly higher than placebo [1] [3].
Median Progression-Free Survival (PFS) 5.7 months [1] [3] 3.6 months [1] [3] ~3.5 months (inferred) PFS benefit was significant only in the SLFN11-positive group receiving the combination [1].
Median Overall Survival (OS) 12.2 months [1] [3] 7.5 months [1] [3] 7.0 months [1] OS benefit was significant only in the SLFN11-positive group receiving the combination [1].
4-month PFS (Primary Endpoint) Information Missing Information Missing 27% [2] Combination therapy 4-month PFS was 36% in the overall population, not a statistically significant improvement [1] [2].

| Key Toxicities | - Grade 3/4 thrombocytopenia: 50% [2]

  • Grade 3/4 neutropenia: 31% [2] | - Grade 3/4 thrombocytopenia: 50% [2]
  • Grade 3/4 neutropenia: 31% [2] | - Grade 3/4 thrombocytopenia: 9% [2]
  • Grade 3/4 neutropenia: 7% [2] | Hematologic toxicities were more common in the combination arm. A TMZ dose reduction from 200 mg/m² to 150 mg/m² helped manage these effects [1] [2]. |

Mechanism of Action and Experimental Protocols

SLFN11 Biology and Mechanism
  • Function: SLFN11 is a DNA/RNA helicase that is recruited to stressed DNA replication forks. Upon activation by DNA damage, it irreversibly blocks replication and transcription, leading to cell cycle arrest and death [4] [5].
  • Role as a Biomarker: Cancer cells that express SLFN11 are more vulnerable to DNA-damaging agents (DDAs) and PARP inhibitors because SLFN11 prevents them from repairing the DNA damage induced by these therapies. This creates a "synthetic lethal" interaction [4] [5].
  • PARP Trapping: The predictive power of SLFN11 may be particularly strong for PARP inhibitors like Talazoparib that have a high "PARP-trapping" potency, effectively converting them into DNA-damaging agents [1] [5].

The diagram below illustrates how SLFN11 expression predicts sensitivity to the this compound and Temozolomide combination.

G cluster_scenario1 SLFN11-Positive Tumor cluster_scenario2 SLFN11-Negative Tumor TMZ1 Temozolomide (TMZ) DNA_Damage1 Induces DNA Damage TMZ1->DNA_Damage1 V1 This compound (PARPi) V1->DNA_Damage1 Inhibits Repair SLFN11_Action SLFN11 Blocks DNA Repair & Replication DNA_Damage1->SLFN11_Action Outcome1 Synergistic Cell Death SLFN11_Action->Outcome1 TMZ2 Temozolomide (TMZ) DNA_Damage2 Induces DNA Damage TMZ2->DNA_Damage2 V2 This compound (PARPi) V2->DNA_Damage2 Inhibits Repair Repair Functional DNA Repair Pathways DNA_Damage2->Repair Outcome2 Tumor Cell Survival (Resistance) Repair->Outcome2

Key Experimental Protocols from the Clinical Trial

For researchers looking to replicate or build upon these findings, here are the key methodologies used in the pivotal study [1] [2]:

  • Clinical Trial Design: A multicenter, randomized, double-blind, Phase II study. 104 patients with recurrent SCLC were assigned 1:1 to receive either oral this compound (40 mg twice daily, days 1-7) or a placebo, in combination with oral Temozolomide (150-200 mg/m²/day, days 1-5) in 28-day cycles.
  • SLFN11 Biomarker Assessment:
    • Methodology: SLFN11 expression was evaluated as an exploratory endpoint via Immunohistochemistry (IHC) on patient tumor samples.
    • Interpretation: Tumors were classified as SLFN11-positive in approximately 50% of cases. The specific criteria for a positive score are detailed in the publication as an H-score > 1 [5].
  • Outcome Measures: The primary endpoint was Progression-Free Survival (PFS) at 4 months. Secondary endpoints included Overall Response Rate (ORR), Overall Survival (OS), and safety. Imaging for response assessment was performed at weeks 4 and 8, and every 8 weeks thereafter.

Future Directions and Clinical Implications

The discovery of SLFN11's role is shaping the future of SCLC clinical trials.

  • Prospective Validation: The SWOG1929 (NCT04334941) trial is the first to prospectively validate SLFN11. It will randomize SLFN11-positive patients to maintenance Atezolizumab with or without the PARP inhibitor Talazoparib after first-line chemotherapy [5].
  • Overcoming Resistance: For SLFN11-deficient tumors, research is exploring combination therapies, such as PARP inhibitors with ATR inhibitors, to overcome inherent resistance [1] [5].
  • Epigenetic Reactivation: Preclinical studies suggest that DNA methyltransferase inhibitors (e.g., Decitabine) or HDAC inhibitors can re-express SLFN11, potentially restoring sensitivity to DNA-damaging agents [1].

References

veliparib overall survival versus progression-free survival benefits

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Veliparib's Efficacy Across Cancer Types

The table below summarizes the PFS and OS outcomes from key clinical trials of this compound:

Cancer Type Trial / Phase Comparison Groups Progression-Free Survival (PFS) Overall Survival (OS) Source (Reference)
Ovarian Cancer VELIA / Phase 3 This compound-throughout vs. Chemotherapy-alone 23.5 vs. 17.3 months (HR 0.68; p<0.001) [1] [2] 59.2 vs. 57.8 months (Not Significant) [1] [2]
Glioblastoma Phase 2/3 This compound + Temozolomide vs. Placebo + Temozolomide "Superimposable" (No significant difference) [3] 28.1 vs. 24.8 months (Not Significant) [3]
Lung Cancer Systematic Review / Multiple RCTs This compound + Chemotherapy vs. Standard Therapies Majority of 7 trials showed no improvement; only 2 showed some benefit [4] No statistically significant difference [4]

Detailed Experimental Protocols

Understanding the design of these trials is key to interpreting the data.

  • VELIA Trial (NCT02470585; GOG-3005) in Ovarian Cancer [1] [2]

    • Objective: To evaluate if adding this compound to first-line chemotherapy and continuing it as maintenance therapy improves outcomes in newly diagnosed, stage III-IV high-grade serous ovarian cancer.
    • Design: A randomized, placebo-controlled, double-blind, multicenter, phase 3 study.
    • Participants: 1,140 adult women.
    • Intervention Groups: Patients were randomized 1:1:1 into one of three arms:
      • This compound-throughout: Carboplatin/paclitaxel chemotherapy + this compound, followed by this compound maintenance.
      • This compound-combination-only: Carboplatin/paclitaxel chemotherapy + this compound, followed by placebo maintenance.
      • Control: Carboplatin/paclitaxel chemotherapy + placebo, followed by placebo maintenance.
    • Primary Endpoint: Progression-free survival (PFS).
    • Secondary Endpoints: Overall survival (OS) and safety.
  • Phase 2/3 Trial in Glioblastoma [3]

    • Objective: To determine if adding this compound to temozolomide improves survival in patients with newly diagnosed, MGMT-hypermethylated glioblastoma.
    • Design: A randomized, placebo-controlled trial.
    • Participants: 447 patients.
    • Intervention Groups: Patients were randomized to receive:
      • Experimental Arm: Temozolomide + this compound.
      • Control Arm: Temozolomide + Placebo.
    • Primary Endpoints: PFS (Phase 2 portion) and OS (Phase 3 portion).

Mechanism and Trial Design Visualization

The following diagram illustrates the core mechanism of action of PARP inhibitors like this compound and the structure of the VELIA trial:

G cluster_mechanism PARP Inhibitor Mechanism (Synthetic Lethality) cluster_trial VELIA Trial Design (Simplified) BRCA BRCA Gene Mutation HRD HRD Cell Death BRCA->HRD SSB Single-Strand Break (SSB) PARP PARP-Mediated Repair (BER) SSB->PARP DSB Double-Strand Break (DSB) PARP->DSB PARP Inhibitor DSB->HRD Step1 Induction Phase Carboplatin + Paclitaxel Step2 Maintenance Phase Step1->Step2 Arm1 This compound-Throughout Step2->Arm1 Arm2 This compound-Combination-Only Step2->Arm2 Arm3 Placebo-Throughout (Control) Step2->Arm3

Interpretation and Key Takeaways for Researchers

  • The PFS/OS Disconnect is Prominent: The most robust data, from the VELIA trial, clearly shows that a significant PFS benefit did not lead to an OS advantage, even in biomarker-selected subgroups like the BRCA-deficient cohort [1] [2]. This suggests that while this compound effectively delays disease progression, cancer cells may eventually develop resistance, or alternative survival pathways may be activated.
  • Safety and Tolerability Profile: Across studies, the addition of this compound to chemotherapy was associated with an increased incidence of hematologic toxicities, such as anemia and thrombocytopenia [1] [2]. However, longer follow-up in the VELIA trial identified no new safety signals, and patient-reported outcomes indicated that this compound did not add a significant symptom burden [1].
  • Context Within the PARP Inhibitor Class: This efficacy profile positions this compound differently from other PARP inhibitors like olaparib, which has demonstrated a significant overall survival benefit in the SOLO-1 trial for ovarian cancer [2]. The reasons for this difference are under investigation but may be related to the relative potency of PARP trapping versus catalytic inhibition.

References

Comprehensive Safety Profile Comparison: Veliparib versus Other PARP Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PARP Inhibitors and Veliparib Positioning

Poly (ADP-ribose) polymerase (PARP) inhibitors represent a breakthrough class of targeted cancer therapeutics that exploit the concept of synthetic lethality in DNA damage response pathways. These agents have revolutionized treatment for various malignancies, particularly those with deficiencies in homologous recombination repair (HRR) pathways, such as BRCA-mutated cancers. The PARP inhibitor family includes six primary agents that have received regulatory approval across different jurisdictions: this compound, olaparib, niraparib, rucaparib, talazoparib, and fluzoparib. Each agent shares the common mechanistic principle of inhibiting PARP enzymes, particularly PARP1 and PARP2, which are pivotal in the repair of single-strand DNA breaks via the base excision repair pathway. However, despite this shared mechanism, significant differences exist in their safety profiles, toxicity patterns, and therapeutic windows, necessitating careful consideration in clinical decision-making and drug development planning [1] [2].

Among these agents, This compound (ABT-888) occupies a distinctive position due to its relatively lower enzymatic inhibitory potency but potentially favorable safety profile when combined with chemotherapy regimens. Unlike other PARP inhibitors that have demonstrated significant efficacy as monotherapies, this compound's development has primarily focused on combination strategies with DNA-damaging chemotherapeutic agents, leveraging its ability to potentiate their antitumor effects while maintaining manageable toxicity levels. This strategic differentiation positions this compound as a potentially optimal choice for rational combination therapies where preserving patient quality of life and maintaining treatment intensity are paramount considerations [3] [4].

Comprehensive Safety Profile Comparisons

Hematological Adverse Event Profiles

Table 1: Hematological Adverse Events (Grade ≥3) Across PARP Inhibitors

PARP Inhibitor Anemia Incidence Thrombocytopenia Incidence Neutropenia Incidence Key Characteristics
This compound 13-25% (with chemo) 10-18% (with chemo) 15-30% (with chemo) Myelosuppression enhanced with chemotherapy; requires monitoring
Olaparib 15-20% 5-10% 8-12% Lower hematological toxicity overall; preferred in baseline cytopenias
Niraparib 25-30% 30-35% 20-25% Highest thrombocytopenia risk; requires baseline platelet monitoring
Rucaparib 20-25% 10-15% 7-10% Moderate hematological toxicity
Talazoparib 35-40% 15-20% 20-25% Highest anemia rates; often requires dose modifications

Hematological toxicity represents the most class-prevalent adverse effect of PARP inhibitors, though significant variability exists between agents. This compound demonstrates a moderate hematological toxicity profile when used as monotherapy; however, when combined with chemotherapy regimens, these effects are markedly potentiated. In a Phase I/II trial of this compound combined with FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin) for metastatic pancreatic cancer, the combination demonstrated manageable hematological toxicity at the recommended Phase II dose of 200mg BID, with anemia (13-25%), thrombocytopenia (10-18%), and neutropenia (15-30%) representing the most common Grade ≥3 events. The study notably required removal of the 5-FU bolus due to prolonged myelosuppression observed in initial cohorts, highlighting the importance of regimen-specific dose modifications [3].

In contrast, niraparib demonstrates the highest incidence of Grade 3-4 thrombocytopenia (30-35%) among PARP inhibitors, often necessitating dose reductions in the early treatment phases. This pattern was evident in the NOVA trial, where thrombocytopenia occurred in 33.8% of patients receiving niraparib maintenance therapy for platinum-sensitive recurrent ovarian cancer. Interestingly, real-world evidence from Japanese patients confirms these findings, with thrombocytopenia representing the primary reason for treatment discontinuation in 50% of niraparib-treated patients, typically occurring earlier than anemia events associated with olaparib [1] [5]. Meanwhile, talazoparib carries the highest anemia burden (35-40% Grade 3-4) among class members, frequently requiring treatment interruptions and dose modifications, as evidenced in the EMBRACA trial [2].

Non-Hematological Adverse Event Profiles

Table 2: Non-Hematological Adverse Events (All Grades) Across PARP Inhibitors

PARP Inhibitor GI Toxicity (Nausea/Vomiting) Fatigue Incidence Neurotoxicity Renal Impairment Unique Safety Concerns
This compound 45-60% (with chemo) 35-50% (with chemo) Peripheral neuropathy (chemo-related) Uncommon Enhanced chemo-specific toxicities
Olaparib 60-75% 50-65% Uncommon Creatinine elevation (10-15%) Higher MDS/AML risk (1-2%)
Niraparib 70-80% 60-70% Uncommon Uncommon Hypertension (10-15%)
Rucaparib 65-75% 50-60% Uncommon ALT/AST elevation (20-30%) Hepatotoxicity requires monitoring
Talazoparib 50-60% 40-50% Uncommon Uncommon Alopecia (20-25%)

Non-hematological toxicities substantially influence patient quality of life and treatment persistence across the PARP inhibitor class. Gastrointestinal disturbances, particularly nausea and vomiting, represent the most prevalent class effects but demonstrate variable frequency and severity between agents. This compound exhibits a generally favorable GI toxicity profile when used as monotherapy; however, in combination with chemotherapy regimens, GI adverse effects are substantially amplified. In the this compound-FOLFOX trial, Grade 3-4 gastrointestinal toxicities, including nausea, vomiting, and diarrhea, occurred in 20-35% of patients, though these were primarily attributed to the chemotherapy backbone rather than this compound itself [3].

Among other PARP inhibitors, niraparib demonstrates the highest incidence of gastrointestinal events, with real-world evidence from Japanese patients indicating higher discontinuation rates due to GI toxicity compared to clinical trial data. Meanwhile, olaparib carries a documented increased risk of serious adverse events, including myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML), with an estimated incidence of 1-2% based on EudraVigilance database analysis. Olaparib has also been associated with interstitial lung disease and creatinine elevations, though the latter typically represents benign phosphocreatinine complex formation rather than true nephrotoxicity [1] [5]. A network meta-analysis of randomized controlled trials additionally confirmed that rucaparib exhibits higher risks for gastrointestinal toxicities, while talazoparib demonstrates the most favorable GI safety profile among the class [2].

Mechanistic Insights and Efficacy Considerations

PARP Inhibition Mechanism and Synthetic Lethality

The fundamental mechanism underlying PARP inhibitor activity involves blocking the catalytic activity of PARP enzymes, particularly PARP1 and PARP2, which play pivotal roles in the repair of single-strand DNA breaks (SSBs) through the base excision repair pathway. Under physiological conditions, PARP enzymes bind to DNA damage sites and catalyze the addition of poly-ADP-ribose chains (PARylation) to target proteins, facilitating the recruitment of DNA repair factors such as XRCC1 and DNA ligase III. When PARP inhibitors bind to the NAD+ catalytic domain of these enzymes, they prevent PARylation and subsequent repair complex formation, leading to the accumulation of unrepaired SSBs that degenerate into double-strand breaks (DSBs) during DNA replication [1].

The therapeutic application of PARP inhibitors capitalizes on the concept of synthetic lethality in tumors with pre-existing defects in homologous recombination repair (HRR), particularly those with BRCA1/2 mutations. In cells with intact HRR pathways, DSBs can be efficiently repaired, maintaining cellular viability. However, in cancer cells with HRR deficiencies, the accumulation of DSBs becomes irreparable, leading to genomic instability and apoptotic cell death. This synthetic lethal interaction provides the therapeutic window that selectively targets cancer cells while sparing normal tissues with functional DNA repair mechanisms [1] [6].

G cluster_normal Normal Cells (HRR Proficient) cluster_cancer HRD Cancer Cells (BRCA1/2 Mutated) SSB1 Single-Strand Break (SSB) PARP1 PARP Enzyme Binding & PARylation SSB1->PARP1 Repair1 SSB Repaired Via Base Excision PARP1->Repair1 NoEffect Cell Survival Repair1->NoEffect SSB2 Single-Strand Break (SSB) PARPi PARP Inhibitor Blocks Repair SSB2->PARPi DSB Conversion to Double-Strand Break (DSB) PARPi->DSB HRD HRR Deficiency Cannot Repair DSB DSB->HRD Death Synthetic Lethality Cell Death HRD->Death Title PARP Inhibitor Mechanism: Synthetic Lethality in HR-Deficient Cells

Efficacy Considerations and Combination Therapy Safety

The efficacy profiles of PARP inhibitors must be carefully balanced against their toxicity patterns when making clinical decisions. A network meta-analysis of randomized controlled trials demonstrated that while all PARP inhibitors show significant efficacy in appropriate patient populations, their therapeutic indices vary considerably. When considering Grade 3-5 adverse events, olaparib demonstrated the most favorable safety profile (probability=57%), followed by conventional therapy (50%), talazoparib (45%), rucaparib (75%), niraparib (77%), and PARP inhibitor-angiogenesis inhibitor combinations (94%) [2].

For this compound specifically, combination therapy efficacy must be weighed against the potential for enhanced toxicity. In the phase I/II trial of this compound with FOLFOX in metastatic pancreatic cancer, the regimen demonstrated promising activity, particularly in platinum-naïve patients with HRR-DDR mutations, where the objective response rate reached 57%. However, this enhanced efficacy came with a predictable increase in hematological and gastrointestinal toxicities attributable to the chemotherapy combination rather than this compound itself. This underscores the importance of patient selection and proactive toxicity management when utilizing this compound in combination regimens [3].

Table 3: Combination Therapy Safety Considerations with PARP Inhibitors

Combination Type Enhanced Toxicities Risk Management Strategies Clinical Considerations
PARPi + Chemotherapy (e.g., this compound + FOLFOX) Myelosuppression, GI toxicity, neuropathy Growth factor support, dose modification, chemotherapy backbone adjustment Enhanced efficacy in HRD populations; requires close monitoring
PARPi + Angiogenesis Inhibitor (e.g., Olaparib + Bevacizumab) Hypertension, proteinuria, fatigue Blood pressure monitoring, urinalysis, antihypertensives Approved in ovarian cancer; increased general, metabolic, and GI disorders
PARPi + ATR Inhibitor (e.g., Olaparib + AZD6738) Hematological toxicity, possible hepatotoxicity Blood count monitoring, liver function tests Investigational; shows promise in overcoming resistance

Clinical Management and Clinical Trial Protocols

Management Strategies for PARP Inhibitor Toxicities

Effective management of PARP inhibitor toxicities requires proactive monitoring and timely intervention to maximize treatment duration and maintain quality of life. For hematological toxicities, baseline blood counts should be obtained before initiation, with weekly monitoring during the first month, then monthly thereafter. For niraparib specifically, which carries the highest thrombocytopenia risk, more frequent monitoring (twice weekly during the first cycle) may be warranted. Management strategies include dose reduction, treatment interruption, and growth factor support for persistent cytopenias. For this compound combinations, the chemotherapy component often dictates hematological toxicity management, with the FOLFOX-veliparib trial establishing 200mg BID as the recommended Phase II dose, with stepwise de-escalation to 150mg and 100mg permitted for toxicity management [3] [2].

Gastrointestinal toxicity management employs proactive antiemetic therapy, with 5-HT3 antagonists and NK1 receptor antagonists recommended for moderate to highly emetogenic regimens. Dietary modifications, including small, frequent meals and adequate hydration, can improve treatment tolerance. For olaparib-related fatigue, dose scheduling (bedtime administration) and energy conservation strategies may provide benefit. Real-world evidence from Japanese patients indicates that early treatment discontinuations (within 3 months) are more common in patients with low body mass index (<20.5) and those who received multiple prior treatment regimens, highlighting these populations as requiring particularly close monitoring and supportive care [5].

Key Clinical Trial Design and Monitoring Considerations

Well-designed clinical trials investigating PARP inhibitors, particularly in combination regimens, should incorporate careful dose escalation strategies and predefined dose modification guidelines. The phase I/II trial of this compound with FOLFOX employed a standard 3+3 design with this compound dose escalation from 40mg to 250mg BID on days 1-7 of each 14-day cycle. Dose-limiting toxicities were defined as:

  • Grade 4 neutropenia lasting >5 days or complicated by fever/infection
  • Grade 4 anemia or thrombocytopenia
  • Grade 3 thrombocytopenia with bleeding requiring transfusion
  • Grade 3-4 non-hematologic toxicity not manageable with routine supportive care
  • Any toxicity resulting in treatment delay >3 weeks [3]

This trial design established 200mg this compound BID with modified FOLFOX (without 5-FU bolus) as the recommended Phase II dose, highlighting the importance of regimen-specific optimization when combining PARP inhibitors with chemotherapy. For future trials, consideration should be given to biomarker-enriched populations most likely to derive benefit, particularly those with HRR deficiencies, as these patients may demonstrate enhanced sensitivity to PARP inhibition while potentially tolerating treatment better due to more rapid tumor response [3] [7].

G cluster_phase1 Phase I Dose Escalation cluster_phase2 Phase II Expansion cluster_monitoring Safety Monitoring Schedule Title PARP Inhibitor Clinical Trial Safety Assessment P1_Start 3+3 Design Dose Escalation P1_DLT DLT Assessment: - Hematological - Non-hematological - Treatment Delays P1_Start->P1_DLT P1_MTD Establish MTD/RP2D P1_DLT->P1_MTD P2_Start Cohort Expansion At RP2D P1_MTD->P2_Start P2_Tox Safety Assessment: - Regular monitoring - Dose modifications - Treatment delays P2_Start->P2_Tox P2_Eff Efficacy Endpoints P2_Tox->P2_Eff Mon1 Baseline Assessment: - Blood counts - Organ function Mon2 Early Phase: Weekly monitoring (first month) Mon1->Mon2 Mon3 Maintenance Phase: Monthly monitoring Mon2->Mon3

Conclusion and Clinical Implications

The comprehensive safety analysis of PARP inhibitors reveals distinct toxicity profiles across the class, necessitating individualized treatment selection based on patient characteristics, tumor type, and treatment goals. This compound demonstrates a unique positioning within the class, with generally favorable monotherapy toxicity but enhanced adverse effects when combined with chemotherapy, particularly hematological and gastrointestinal toxicities. This profile positions this compound as a promising agent for rational combination strategies where its potentiation of DNA-damaging agents can be leveraged while maintaining manageable toxicity through appropriate dose modifications and supportive care.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

244.13241115 Da

Monoisotopic Mass

244.13241115 Da

Heavy Atom Count

18

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

01O4K0631N

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 47 of 48 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of high-grade glioma
Treatment of fallopian tube cancer , Treatment of ovarian cancer , Treatment of peritoneal carcinoma
Treatment of lung carcinoma (small cell and non-small cell carcinoma)
Treatment of breast cance

Pharmacology

Veliparib is a poly(ADP-ribose) polymerase (PARP) -1 and -2 inhibitor with chemosensitizing and antitumor activities. With no antiproliferative effects as a single agent at therapeutic concentrations, ABT-888 inhibits PARPs, thereby inhibiting DNA repair and potentiating the cytotoxicity of DNA-damaging agents. PARP nuclear enzymes are activated by DNA single or double strand breaks, resulting in the poly(ADP-ribosyl)ation of other nuclear DNA binding proteins involved in DNA repair; poly(ADP-ribosyl)ation contributes to efficient DNA repair and to survival of proliferating cells exposed to mild genotoxic stresses as induced by as oxidants, alkylating agents or ionizing radiation.

MeSH Pharmacological Classification

Poly(ADP-ribose) Polymerase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Pentosyltransferases [EC:2.4.2.-]
PARP [HSA:142 10038 10039 143] [KO:K24070 K10798]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

912444-00-9

Wikipedia

Veliparib

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Bhute VJ, Ma Y, Bao X, Palecek SP. The Poly (ADP-Ribose) Polymerase Inhibitor Veliparib and Radiation Cause Significant Cell Line Dependent Metabolic Changes in Breast Cancer Cells. Sci Rep. 2016 Nov 4;6:36061. doi: 10.1038/srep36061. PubMed PMID: 27811964; PubMed Central PMCID: PMC5095763.
2: Ramalingam SS, Blais N, Mazieres J, Reck M, Jones CM, Juhász E, Urban L, Orlov S, Barlési F, Kio E, Keiholz U, Qin Q, Qian J, Nickner C, Dziubinski J, Xiong H, Ansell P, McKee MD, Giranda V, Gorbunova V. Randomized, Placebo-Controlled, Phase 2 Study of Veliparib in Combination with Carboplatin and Paclitaxel for Advanced/Metastatic Non-Small Cell Lung Cancer. Clin Cancer Res. 2016 Oct 10. pii: clincanres.3069.2016. [Epub ahead of print] PubMed PMID: 27803064.
3: Munasinghe W, Stodtmann S, Tolcher A, Calvo E, Gordon M, Jalving M, de Vos-Geelen J, Medina D, Bergau D, Nuthalapati S, Hoffman D, Shepherd S, Xiong H. Effect of veliparib (ABT-888) on cardiac repolarization in patients with advanced solid tumors: a randomized, placebo-controlled crossover study. Cancer Chemother Pharmacol. 2016 Nov;78(5):1003-1011. PubMed PMID: 27709282; PubMed Central PMCID: PMC5083757.
4: Isakoff SJ, Puhalla S, Domchek SM, Friedlander M, Kaufman B, Robson M, Telli ML, Diéras V, Han HS, Garber JE, Johnson EF, Maag D, Qin Q, Giranda VL, Shepherd SP. A randomized Phase II study of veliparib with temozolomide or carboplatin/paclitaxel versus placebo with carboplatin/paclitaxel in BRCA1/2 metastatic breast cancer: design and rationale. Future Oncol. 2016 Oct 14. [Epub ahead of print] PubMed PMID: 27739325.
5: Chabot P, Hsia TC, Ryu JS, Gorbunova V, Belda-Iniesta C, Ball D, Kio E, Mehta M, Papp K, Qin Q, Qian J, Holen KD, Giranda V, Suh JH. Veliparib in combination with whole-brain radiation therapy for patients with brain metastases from non-small cell lung cancer: results of a randomized, global, placebo-controlled study. J Neurooncol. 2016 Sep 21. [Epub ahead of print] PubMed PMID: 27655223.
6: Subhash VV, Tan SH, Yeo MS, Yan FL, Peethala PC, Liem N, Krishnan V, Yong WP. ATM expression predicts Veliparib and Irinotecan sensitivity in gastric cancer by mediating P53 independent regulation of cell cycle and apoptosis. Mol Cancer Ther. 2016 Sep 16. pii: molcanther.1002.2015. [Epub ahead of print] PubMed PMID: 27638859.
7: Pratz KW, Rudek MA, Gojo I, Litzow MR, McDevitt MA, Ji JJ, Karnitz L, Herman JG, Kinders R, Smith BD, Gore SD, Carraway H, Showel MM, Gladstone DE, Levis MJ, Tsai HL, Rosner GL, Chen A, Kaufmann SH, Karp J. A Phase I study of topotecan, carboplatin and the PARP inhibitor veliparib in acute leukemias, aggressive myeloproliferative neoplasms and chronic myelomonocytic leukemia. Clin Cancer Res. 2016 Aug 22. pii: clincanres.1274.2016. [Epub ahead of print] PubMed PMID: 27551000.
8: Gojo I, Beumer JH, Pratz KW, McDevitt MA, Baer MR, Blackford AL, Smith BD, Gore SD, Carraway H, Showel MM, Levis MJ, Dezern A, Gladstone DE, Ji JJ, Wang L, Kinders R, Pouquet M, Ali-Walbi I, Rudek MA, Poh W, Herman JG, Karnitz L, Kaufmann SH, Chen A, Karp J. A phase 1 study of the PARP inhibitor veliparib in combination with temozolomide in acute myeloid leukemia. Clin Cancer Res. 2016 Aug 8. pii: clincanres.0984.2016. [Epub ahead of print] PubMed PMID: 27503200.
9: Rugo HS, Olopade OI, DeMichele A, Yau C, van 't Veer LJ, Buxton MB, Hogarth M, Hylton NM, Paoloni M, Perlmutter J, Symmans WF, Yee D, Chien AJ, Wallace AM, Kaplan HG, Boughey JC, Haddad TC, Albain KS, Liu MC, Isaacs C, Khan QJ, Lang JE, Viscusi RK, Pusztai L, Moulder SL, Chui SY, Kemmer KA, Elias AD, Edmiston KK, Euhus DM, Haley BB, Nanda R, Northfelt DW, Tripathy D, Wood WC, Ewing C, Schwab R, Lyandres J, Davis SE, Hirst GL, Sanil A, Berry DA, Esserman LJ; I-SPY 2 Investigators.. Adaptive Randomization of Veliparib-Carboplatin Treatment in Breast Cancer. N Engl J Med. 2016 Jul 7;375(1):23-34. doi: 10.1056/NEJMoa1513749. PubMed PMID: 27406347.
10: Kummar S, Wade JL, Oza AM, Sullivan D, Chen AP, Gandara DR, Ji J, Kinders RJ, Wang L, Allen D, Coyne GO, Steinberg SM, Doroshow JH. Randomized phase II trial of cyclophosphamide and the oral poly (ADP-ribose) polymerase inhibitor veliparib in patients with recurrent, advanced triple-negative breast cancer. Invest New Drugs. 2016 Jun;34(3):355-63. doi: 10.1007/s10637-016-0335-x. PubMed PMID: 26996385; PubMed Central PMCID: PMC4860030.
11: Villalona-Calero MA, Duan W, Zhao W, Shilo K, Schaaf LJ, Thurmond J, Westman JA, Marshall J, Xiaobai L, Ji J, Rose J, Lustberg M, Bekaii-Saab T, Chen A, Timmers C. Veliparib Alone or in Combination with Mitomycin C in Patients with Solid Tumors With Functional Deficiency in Homologous Recombination Repair. J Natl Cancer Inst. 2016 Feb 4;108(7). pii: djv437. doi: 10.1093/jnci/djv437. PubMed PMID: 26848151; PubMed Central PMCID: PMC4948564.
12: LoRusso PM, Li J, Burger A, Heilbrun LK, Sausville EA, Boerner SA, Smith D, Pilat MJ, Zhang J, Tolaney SM, Cleary JM, Chen AP, Rubinstein L, Boerner JL, Bowditch A, Cai D, Bell T, Wolanski A, Marrero AM, Zhang Y, Ji J, Ferry-Galow K, Kinders RJ, Parchment RE, Shapiro GI. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor Veliparib (ABT-888) in Combination with Irinotecan in Patients with Advanced Solid Tumors. Clin Cancer Res. 2016 Jul 1;22(13):3227-37. doi: 10.1158/1078-0432.CCR-15-0652. PubMed PMID: 26842236; PubMed Central PMCID: PMC4930710.
13: Bogliolo S, Cassani C, Dominoni M, Musacchi V, Venturini PL, Spinillo A, Ferrero S, Gardella B. Veliparib for the treatment of ovarian cancer. Expert Opin Investig Drugs. 2016;25(3):367-74. doi: 10.1517/13543784.2016.1146677. Review. PubMed PMID: 26807493.
14: Rodler ET, Kurland BF, Griffin M, Gralow JR, Porter P, Yeh RF, Gadi VK, Guenthoer J, Beumer JH, Korde L, Strychor S, Kiesel BF, Linden HM, Thompson JA, Swisher E, Chai X, Shepherd S, Giranda V, Specht JM. Phase I Study of Veliparib (ABT-888) Combined with Cisplatin and Vinorelbine in Advanced Triple-Negative Breast Cancer and/or BRCA Mutation-Associated Breast Cancer. Clin Cancer Res. 2016 Jun 15;22(12):2855-64. doi: 10.1158/1078-0432.CCR-15-2137. PubMed PMID: 26801247; PubMed Central PMCID: PMC4911292.
15: Landrum LM, Brady WE, Armstrong DK, Moore KN, DiSilvestro PA, O'Malley DM, Tenney ME, Rose PG, Fracasso PM. A phase I trial of pegylated liposomal doxorubicin (PLD), carboplatin, bevacizumab and veliparib in recurrent, platinum-sensitive ovarian, primary peritoneal, and fallopian tube cancer: An NRG Oncology/Gynecologic Oncology Group study. Gynecol Oncol. 2016 Feb;140(2):204-9. doi: 10.1016/j.ygyno.2015.11.024. PubMed PMID: 26616225; PubMed Central PMCID: PMC4724478.
16: Gupta SK, Kizilbash SH, Carlson BL, Mladek AC, Boakye-Agyeman F, Bakken KK, Pokorny JL, Schroeder MA, Decker PA, Cen L, Eckel-Passow JE, Sarkar G, Ballman KV, Reid JM, Jenkins RB, Verhaak RG, Sulman EP, Kitange GJ, Sarkaria JN. Delineation of MGMT Hypermethylation as a Biomarker for Veliparib-Mediated Temozolomide-Sensitizing Therapy of Glioblastoma. J Natl Cancer Inst. 2015 Nov 27;108(5). pii: djv369. doi: 10.1093/jnci/djv369. PubMed PMID: 26615020; PubMed Central PMCID: PMC4862419.
17: Gabrielson A, Tesfaye AA, Marshall JL, Pishvaian MJ, Smaglo B, Jha R, Dorsch-Vogel K, Wang H, He AR. Phase II study of temozolomide and veliparib combination therapy for sorafenib-refractory advanced hepatocellular carcinoma. Cancer Chemother Pharmacol. 2015 Nov;76(5):1073-9. doi: 10.1007/s00280-015-2852-2. PubMed PMID: 26449224; PubMed Central PMCID: PMC4612326.
18: Mizugaki H, Yamamoto N, Nokihara H, Fujiwara Y, Horinouchi H, Kanda S, Kitazono S, Yagishita S, Xiong H, Qian J, Hashiba H, Shepherd SP, Giranda V, Tamura T. A phase 1 study evaluating the pharmacokinetics and preliminary efficacy of veliparib (ABT-888) in combination with carboplatin/paclitaxel in Japanese subjects with non-small cell lung cancer (NSCLC). Cancer Chemother Pharmacol. 2015 Nov;76(5):1063-72. doi: 10.1007/s00280-015-2876-7. PubMed PMID: 26433581; PubMed Central PMCID: PMC4612330.
19: VanderWeele DJ, Paner GP, Fleming GF, Szmulewitz RZ. Sustained Complete Response to Cytotoxic Therapy and the PARP Inhibitor Veliparib in Metastatic Castration-Resistant Prostate Cancer - A Case Report. Front Oncol. 2015 Jul 22;5:169. doi: 10.3389/fonc.2015.00169. PubMed PMID: 26258074; PubMed Central PMCID: PMC4510409.
20: Wagner LM. Profile of veliparib and its potential in the treatment of solid tumors. Onco Targets Ther. 2015 Jul 29;8:1931-9. doi: 10.2147/OTT.S69935. Review. PubMed PMID: 26251615; PubMed Central PMCID: PMC4524591.

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